Enoxolone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
471-53-4 |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |
Clave InChI |
MPDGHEJMBKOTSU-FNCONFKVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
SMILES isomérico |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apariencia |
Solid powder |
melting_point |
296 °C |
Otros números CAS |
471-53-4 1449-05-4 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |
Origen del producto |
United States |
Foundational & Exploratory
Enoxolone as an Inhibitor of 11-β-Hydroxysteroid Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxolone, the active metabolite of glycyrrhizic acid found in licorice root, is a potent inhibitor of 11-β-hydroxysteroid dehydrogenase (11-β-HSD) enzymes. These enzymes are critical in modulating the intracellular availability of active glucocorticoids, such as cortisol. There are two primary isoforms: 11-β-HSD1, which predominantly acts as a reductase to generate active cortisol from inactive cortisone, and 11-β-HSD2, which inactivates cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by cortisol.[1][2][3][4] The non-selective inhibition of both isoforms by this compound has significant physiological consequences and presents both therapeutic opportunities and challenges. This technical guide provides an in-depth overview of this compound's role in inhibiting 11-β-HSD, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to 11-β-Hydroxysteroid Dehydrogenase and this compound
The 11-β-hydroxysteroid dehydrogenase (11-β-HSD) system acts as a crucial pre-receptor control mechanism for glucocorticoid action. By regulating the interconversion of active cortisol and inactive cortisone, these enzymes fine-tune the local concentration of glucocorticoids in various tissues.
-
11-β-HSD1: This enzyme is a NADP(H)-dependent bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting cortisone to the active glucocorticoid, cortisol.[1][3][4] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system. Upregulation of 11-β-HSD1 is associated with metabolic syndrome, obesity, and type 2 diabetes.
-
11-β-HSD2: In contrast, 11-β-HSD2 is a high-affinity NAD+-dependent dehydrogenase that catalyzes the inactivation of cortisol to cortisone.[2][4] Its primary role is to protect the mineralocorticoid receptor (MR) in tissues like the kidney, colon, and salivary glands from being activated by the much higher circulating concentrations of cortisol, thus allowing aldosterone to bind and regulate sodium and water balance.[1][2]
This compound, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid that has been extensively studied for its inhibitory effects on both 11-β-HSD isoforms. Its non-selective inhibition of 11-β-HSD2 is responsible for the mineralocorticoid excess syndrome observed with excessive licorice consumption, leading to hypertension and hypokalemia.[2]
Mechanism of Action of this compound
This compound competitively inhibits both 11-β-HSD1 and 11-β-HSD2. By blocking 11-β-HSD2 in mineralocorticoid-sensitive tissues, this compound prevents the inactivation of cortisol. This leads to an accumulation of intracellular cortisol, which can then bind to and activate the mineralocorticoid receptor, mimicking the effects of excess aldosterone. This "apparent mineralocorticoid excess" results in sodium retention, potassium excretion, and an increase in blood pressure.
The inhibition of 11-β-HSD1 by this compound reduces the regeneration of cortisol in tissues like the liver and adipose tissue. This has been explored for its potential therapeutic benefits in metabolic diseases. However, the lack of selectivity of this compound for 11-β-HSD1 over 11-β-HSD2 limits its systemic therapeutic use due to the adverse cardiovascular effects.
Below is a diagram illustrating the cortisol-cortisone shuttle and the points of inhibition by this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound (18β-glycyrrhetinic acid) and its isomer, 18α-glycyrrhetinic acid, against human and mouse 11-β-HSD1 and 11-β-HSD2 has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | Species | IC50 |
| 18β-Glycyrrhetinic Acid (this compound) | 11-β-HSD1 | Human | 232.3 nM |
| 11-β-HSD1 | Mouse | 5.85 µM | |
| 11-β-HSD2 | Human | 674.5 nM | |
| 11-β-HSD2 | Mouse | 79.7 nM | |
| 18α-Glycyrrhetinic Acid | 11-β-HSD1 | Human | 532.1 nM |
| 11-β-HSD1 | Mouse | 6.63 µM | |
| 11-β-HSD2 | Human | 942.6 nM | |
| 11-β-HSD2 | Mouse | 159.7 nM |
Data sourced from a study utilizing homogeneous time-resolved fluorescence (HTRF) assays.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound on 11-β-HSD enzymes.
Cell-Based 11-β-HSD1 Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the conversion of cortisone to cortisol in a cellular environment.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Culture a suitable cell line endogenously expressing or engineered to overexpress 11-β-HSD1 (e.g., murine C2C12 skeletal muscle cells, which upregulate 11-β-HSD1 upon differentiation into myotubes).[5]
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate as required.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Pre-incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C.
-
-
Enzyme Reaction:
-
Add cortisone (the substrate for 11-β-HSD1) to each well to a final concentration that is appropriate for the cell type and assay sensitivity.
-
Incubate the plate at 37°C for a period sufficient to allow measurable cortisol production (e.g., 4 hours).
-
-
HTRF Detection:
-
Following the incubation, add the HTRF detection reagents to each well. These typically consist of an anti-cortisol antibody labeled with a fluorescent donor (e.g., Europium cryptate) and another anti-cortisol antibody labeled with a fluorescent acceptor (e.g., d2).
-
Incubate the plate at room temperature for a specified time to allow for antibody-cortisol binding.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence. This ratio is proportional to the amount of cortisol produced.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vitro 11-β-HSD2 Inhibition Assay using LC-MS/MS
This method provides a highly specific and sensitive quantification of cortisol and cortisone in an in vitro reaction using a microsomal preparation of the enzyme.
Methodology:
-
Microsome Preparation:
-
Prepare microsomes from a source rich in 11-β-HSD2, such as human kidney tissue or a cell line overexpressing recombinant 11-β-HSD2.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation, a buffer solution (e.g., Tris-HCl, pH 7.4), and the cofactor NAD+.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the substrate, cortisol.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated cortisol or cortisone).
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched reaction mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable liquid chromatography (LC) system equipped with a C18 column to separate cortisol and cortisone.
-
Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to detect and quantify cortisol, cortisone, and the internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate standard curves for cortisol and cortisone using known concentrations.
-
Quantify the amount of cortisone produced in each reaction.
-
Calculate the percentage of inhibition of 11-β-HSD2 activity for each this compound concentration and determine the IC50 value.
-
Workflow Diagram:
Therapeutic Implications and Future Directions
The potent inhibition of 11-β-HSD enzymes by this compound underscores the critical role of this enzyme system in glucocorticoid physiology. While the non-selective nature of this compound leads to undesirable side effects that preclude its use as a systemic therapeutic for metabolic diseases, it remains an invaluable pharmacological tool for studying the function of 11-β-HSD in various physiological and pathological contexts.
The development of selective 11-β-HSD1 inhibitors is an active area of research for the treatment of type 2 diabetes, obesity, and metabolic syndrome. The goal is to achieve the beneficial metabolic effects of reducing local cortisol action in the liver and adipose tissue without causing the hypertension and hypokalemia associated with 11-β-HSD2 inhibition.
Conversely, selective inhibitors of 11-β-HSD2 are being investigated for their potential to enhance the anti-inflammatory effects of endogenous cortisol in specific tissues, such as the skin, for the treatment of inflammatory dermatoses.
Conclusion
This compound is a powerful, non-selective inhibitor of both 11-β-HSD1 and 11-β-HSD2. Understanding its mechanism of action and having robust methods to quantify its inhibitory effects are essential for researchers in endocrinology, pharmacology, and drug development. The data and protocols presented in this guide offer a comprehensive resource for investigating the intricate role of this compound and the broader implications of 11-β-HSD inhibition in health and disease. The continued exploration of this pathway holds promise for the development of novel therapeutics targeting a range of metabolic and inflammatory disorders.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of enoxolone pentacyclic triterpenoid.
An In-depth Technical Guide on the Biological Activities of Enoxolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a primary active component of the licorice root (Glycyrrhiza glabra)[1][2][3]. Structurally similar to cortisone, this compound has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities[3]. It is utilized in various applications, from flavorings to cosmetic and pharmaceutical formulations[1][4]. This technical guide provides a comprehensive overview of the principal biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer properties. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and drug development efforts.
Anti-inflammatory Activity
This compound is widely recognized for its potent anti-inflammatory effects, which are mediated through several distinct molecular mechanisms[3][5]. These properties make it a compound of interest for treating various inflammatory conditions, including skin disorders like eczema and psoriasis, as well as gingival inflammation[3][4][6].
Mechanisms of Action
This compound exerts its anti-inflammatory effects by:
-
Inhibiting Prostaglandin Metabolism: It inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase.[1] These enzymes are responsible for inactivating prostaglandins PGE-2 and PGF-2α.[1] By inhibiting them, this compound increases the local concentration of these prostaglandins, which can have protective effects in certain tissues, such as the gastric mucosa.[1]
-
Modulating Cortisol Levels: this compound is a potent inhibitor of 11-β-hydroxysteroid dehydrogenase, the enzyme that converts active cortisol into inactive cortisone in the skin.[4] This inhibition leads to an increase in the local concentration and activity of cortisol, potentiating its natural anti-inflammatory effects.[4]
-
Reducing Pro-inflammatory Cytokines: It has been shown to slow the production and secretion of key pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α)[3][6]. This modulation helps to reduce the intensity of the inflammatory response at the cellular level.[6]
Signaling Pathway: Cytokine and Prostaglandin Regulation
The diagram below illustrates the primary anti-inflammatory mechanisms of this compound.
Caption: this compound's anti-inflammatory mechanism via inhibition of prostaglandin metabolism and NF-κB.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for this compound's anti-inflammatory activity are not consistently reported across standardized assays in the provided search results, studies demonstrate significant dose-dependent effects. For example, a safe concentration of 50 µM was established for in vitro studies on RAW 264.7 cells, at which cell viability remained above 90%.[7] Other studies confirm that this compound significantly reduces the expression of pro-inflammatory cytokines like IL-1α and IL-8 in ex-vivo models.[6]
| Target/Model | Activity | Concentration/Dose | Result |
| RAW 264.7 Macrophages | Cell Viability | 50 µM | >90% viability, determined as a safe dose for anti-inflammatory assays.[7] |
| TPA-induced Mouse Ear Edema | Edema Inhibition | Topical Application | Significantly inhibited edema formation when applied before TPA treatment.[2] |
| Ex-vivo Human Gingiva | Cytokine Reduction | Toothpaste/Mouthwash | Significantly decreased IL-8 and IL-1α excretion.[6] |
| LPS-stimulated RAW 264.7 | Anti-inflammatory | 50 µM | Used to verify the anti-inflammatory effect of a novel this compound formulation.[7] |
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer properties across various studies, showing potential as a therapeutic or adjuvant agent.[5] Its effects are primarily attributed to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Mechanisms of Action
The anti-tumor activity of this compound is linked to its ability to:
-
Induce Apoptosis: this compound can trigger programmed cell death in cancer cells. For example, in chondrocytes, it inhibits IL-1β mediated apoptosis and the activation of caspase-3.[5]
-
Modulate Cell Signaling: It influences critical signaling pathways that regulate cell survival and proliferation. A key pathway modulated by this compound is the MAPK/ERK1/2 pathway.[5] In IL-1β treated chondrocytes, this compound was found to elevate the levels of phosphorylated ERK1/2 (p-ERK1/2), which is linked to its protective, anti-apoptotic effects in that model.[5]
Signaling Pathway: Chondroprotective and Anti-Apoptotic Effect
The following diagram shows how this compound modulates the ERK1/2 pathway to protect chondrocytes from apoptosis, a mechanism that highlights its broader role in regulating cell survival.
Caption: this compound modulates the ERK1/2 pathway to suppress IL-1β-induced apoptosis in chondrocytes.[5]
Quantitative Data: Anti-Cancer Activity
Specific IC50 values for this compound across a wide range of cancer cell lines are not detailed in the provided search results. Cytotoxicity is often cell-line dependent. For context, studies on other synthetic triterpenoid derivatives show IC50 values ranging from the low micromolar to higher concentrations against various breast cancer cell lines like MCF-7 and MDA-MB-231.[8]
| Cell Line / Model | Activity | Concentration/Dose | Result |
| Rat Chondrocytes | Anti-apoptosis | 10 µM | Inhibited IL-1β mediated apoptosis and caspase-3 activation.[5] |
| Rat Chondrocytes | Growth Inhibition | 10 µM | Caused a significant decrease in IL-1β induced growth inhibition.[5] |
| Various Cancer Lines | Cytotoxicity | Varies | Data for many derivatives exists, but specific IC50 for this compound is not compiled here.[8][9] |
Other Biological Activities
Beyond its anti-inflammatory and anti-cancer effects, this compound possesses several other notable biological properties.
-
Antiviral Activity: this compound has demonstrated potential antiviral activity against a range of viruses, including those responsible for herpes, and has been investigated for its effects against coronaviruses.[1]
-
Hepatoprotective and Neuroprotective Effects: The compound is reported to have protective effects on the liver and neurons, though detailed mechanisms and clinical data are still areas of active research.[5]
-
Antibacterial, Antifungal, and Antiprotozoal Properties: this compound has shown a broad spectrum of antimicrobial activities, contributing to its traditional use in various remedies.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the biological activities of compounds like this compound.
Experimental Workflow: In Vitro Screening
This diagram outlines a typical workflow for the initial in vitro screening of a compound for both cytotoxic and anti-inflammatory activity.
Caption: A generalized workflow for in vitro screening of this compound's biological activities.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of viability.[10][11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or A549) in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated cells as a negative control and a solvent control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13] Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: ELISA for Cytokine Quantification
This sandwich ELISA protocol is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[14][15]
-
Plate Coating: Dilute the capture antibody (specific to the target cytokine) in a binding solution to 1-4 µg/mL.[16] Add 100 µL to each well of a 96-well ELISA plate. Seal the plate and incubate overnight at 4°C.[16][17]
-
Blocking: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).[17] Add 150-200 µL of blocking buffer (e.g., 10% FBS or 1% BSA in PBS) to each well to prevent non-specific binding.[14][18] Incubate for 1-2 hours at room temperature (RT).[18]
-
Sample and Standard Incubation: Wash the plate again. Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve (e.g., 0-2000 pg/mL).[15] Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Seal the plate and incubate for 2 hours at RT.[15]
-
Detection Antibody: Wash the plate 4-5 times.[15] Add 100 µL of the biotinylated detection antibody (diluted to 0.5-2 µg/mL in blocking buffer) to each well.[16] Seal and incubate for 1 hour at RT.[16]
-
Enzyme Conjugate: Wash the plate again. Add 100 µL of diluted Streptavidin-HRP (horseradish peroxidase) conjugate to each well. Incubate for 20-30 minutes at RT, protected from light.[15]
-
Substrate Development: Wash the plate thoroughly 5-7 times.[15] Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[15]
-
Stop Reaction & Reading: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[14][17] The color will change from blue to yellow. Read the absorbance at 450 nm within 30 minutes.[15]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the standard concentrations. Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the curve.[15]
Protocol 3: Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.[19]
-
Sample Preparation (Cell Lysis): Treat cells with this compound for the desired time. Wash cells with ice-cold PBS.[20] Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[21] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[21] Collect the supernatant and determine the protein concentration using an assay like the BCA assay.[20]
-
SDS-PAGE: Add SDS sample buffer to the lysates (to a final concentration of ~1-2 µg/µL) and boil for 5-10 minutes to denature the proteins.[19][20] Load 15-20 µL of each sample onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.[22] Run the gel until the dye front reaches the bottom.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[20]
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane for 1 hour at RT or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[19][21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[21] Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at RT.[21]
-
Detection: Wash the membrane again three times with TBST.[21] Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[21]
-
Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.[21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selectbotanical.com [selectbotanical.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. selectbotanical.com [selectbotanical.com]
- 5. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Anti-inflammatory effect of this compound in an ex-vivo human gingival mucosa model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLC-Pred: A freely available web-service for in silico prediction of human cell line cytotoxicity for drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bowdish.ca [bowdish.ca]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Enoxolone Signaling Pathways in Chondrocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enoxolone, a pentacyclic triterpenoid derived from licorice root, has demonstrated significant chondroprotective potential, primarily through its anti-inflammatory, anti-catabolic, and anti-apoptotic effects.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound in chondrocytes, particularly in the context of inflammatory stress induced by interleukin-1β (IL-1β). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular cascades to support further research and drug development in the field of osteoarthritis (OA) and other cartilage-related degenerative diseases.
Core Signaling Pathways of this compound in Chondrocytes
This compound exerts its chondroprotective effects by modulating several key intracellular signaling pathways that regulate inflammation, apoptosis, and extracellular matrix (ECM) homeostasis. The primary mechanisms involve the activation of pro-survival pathways and the inhibition of pro-inflammatory and catabolic cascades.
Activation of the MAPK/ERK1/2 Pro-Survival Pathway
One of the central mechanisms of this compound's action is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK1/2) pathway.[1] In chondrocytes under inflammatory stress (e.g., from IL-1β), this pathway is often suppressed. This compound treatment reverses this suppression, leading to the phosphorylation and activation of ERK1/2.[1]
Activated p-ERK1/2 initiates two critical downstream effects:
-
Induction of Autophagy: this compound enhances autophagy, a cellular process for degrading and recycling damaged components, which acts as a pro-survival mechanism in stressed chondrocytes.[1] This is evidenced by the increased expression of key autophagy markers, Beclin-1 and Light Chain 3-II (LC3-II).[1][2]
-
Inhibition of Apoptosis: By promoting autophagy, the ERK1/2 pathway effectively suppresses programmed cell death (apoptosis).[1] This anti-apoptotic effect is further confirmed by this compound's ability to inhibit the activation of cleaved caspase-3 and modulate the Bcl-2 protein family.[1]
The essential role of this pathway was confirmed in studies where an ERK1/2 inhibitor, U0126, blocked the this compound-induced increase in Beclin-1 and LC3-II, thereby negating its protective effects.[1][2]
Inhibition of the NF-κB Inflammatory Pathway via Nrf2
This compound (as 18β-glycyrrhetinic acid) robustly counters the inflammatory and catabolic effects of IL-1β by modulating the Nuclear factor erythroid-derived 2-like 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[3]
-
Activation of Nrf2/HO-1 Axis: this compound treatment leads to the activation and nuclear translocation of Nrf2, a key transcription factor that regulates antioxidant responses.[3][4] This, in turn, upregulates the expression of its downstream target, Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme.[3]
-
Suppression of NF-κB: The activation of the Nrf2/HO-1 axis serves to inhibit the IL-1β-induced activation of NF-κB.[3] NF-κB is a master regulator of inflammation and cartilage degradation in OA.[5] By suppressing NF-κB, this compound effectively shuts down the expression of numerous detrimental downstream targets.[3][5]
-
Downstream Anti-inflammatory and Anti-catabolic Effects: The inhibition of NF-κB leads to a significant, concentration-dependent reduction in:
-
Pro-inflammatory mediators: Prostaglandin E2 (PGE2), nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[3]
-
Pro-inflammatory cytokines: Tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[3][5]
-
Matrix-degrading enzymes: Matrix metalloproteinase 13 (MMP-13) and A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), which are responsible for the degradation of type II collagen and aggrecan, the main components of cartilage ECM.[3][5]
-
Quantitative Data Summary
The chondroprotective effects of this compound have been quantified across several key parameters in in-vitro models. The following tables summarize these findings.
Table 1: Effect of this compound on Chondrocyte Viability and Apoptosis
| Parameter | Condition | Treatment | Result | Reference |
|---|---|---|---|---|
| Cell Viability | Cytotoxicity Screen | This compound (up to 20 µM) | No significant cytotoxic effect observed at various time intervals (6, 12, 24, 48h). | [1] |
| IL-1β Induced Stress | IL-1β (10 ng/mL) | Significant reduction in cell viability. | [1][2] | |
| IL-1β Induced Stress | This compound + IL-1β | Significantly decreased the growth inhibition caused by IL-1β. | [1][2] | |
| Apoptosis | IL-1β Induced Stress | This compound + IL-1β | Inhibited IL-1β mediated apoptosis and activation of caspase-3. | [2] |
| | IL-1β Induced Stress | this compound + IL-1β | Increased levels of anti-apoptotic Bcl-2 protein compared to IL-1β alone. |[1] |
Table 2: Effect of this compound on Signaling and Functional Mediators
| Pathway/Mediator | Condition | Treatment | Result | Reference |
|---|---|---|---|---|
| ERK1/2 Signaling | IL-1β Induced Stress | This compound (10 µM) | Elevated levels of phosphorylated ERK1/2 (p-ERK1/2). | [1][2] |
| Autophagy Markers | IL-1β Induced Stress | This compound | Elevated levels of LC3-II and Beclin-1. | [1][2] |
| Inflammatory Mediators | IL-1β Induced Stress | This compound (18β-GA) | Concentration-dependent suppression of PGE2, NO, COX-2, iNOS, TNF-α, and IL-6. | [3] |
| Catabolic Enzymes | IL-1β Induced Stress | This compound (18β-GA) | Concentration-dependent decrease in MMP-13 and ADAMTS-5 expression. | [3] |
| ECM Components | IL-1β Induced Stress | this compound (18β-GA) | Reversed the degradation of aggrecan and type II collagen. |[3] |
Key Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature and represent the core techniques used to investigate this compound's effects on chondrocytes.[1][2][3]
Primary Chondrocyte Isolation and Culture
This protocol describes the extraction and culture of primary chondrocytes, the foundational step for in-vitro studies.
-
Source: Articular cartilage is harvested from the femoral head of healthy rats or mice.[1][3]
-
Digestion: The cartilage is minced and subjected to enzymatic digestion, typically using a solution of collagenase (e.g., Type II collagenase) in a serum-free medium like DMEM/F-12.
-
Isolation: After digestion, the cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue matrix.
-
Culture: Isolated chondrocytes are seeded in culture flasks or plates and maintained in DMEM/F-12 supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Identification: Chondrocyte identity is confirmed via immunofluorescence staining for type II collagen.[1]
IL-1β Induced Inflammation and Apoptosis Model
This model is widely used to simulate the inflammatory and catabolic conditions present in an osteoarthritic joint.
-
Cell Seeding: Primary chondrocytes are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.
-
Serum Starvation: Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to synchronize cell cycles and reduce baseline signaling activity.
-
Treatment Groups:
-
Control: Cells treated with vehicle (e.g., DMSO) only.
-
IL-1β Group: Cells stimulated with IL-1β (typically 10 ng/mL) to induce inflammation and apoptosis.[1][3]
-
This compound Group: Cells pre-treated with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours) before the addition of IL-1β.[1]
-
-
Incubation: Cells are incubated for a defined period (e.g., 24 to 48 hours) before being harvested for downstream analysis.[1]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-ERK1/2, ERK1/2, Bcl-2, Cleaved Caspase-3, Nrf2, β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Apoptosis Assays
Apoptosis is quantified using methods like TUNEL staining and flow cytometry.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cells are fixed and permeabilized on a slide.
-
They are then incubated with a solution containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the ends of fragmented DNA.
-
Apoptotic cells are visualized as fluorescently stained nuclei under a microscope.[1]
-
-
Flow Cytometry (Annexin V/PI Staining): This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cells are harvested and resuspended in Annexin V binding buffer.
-
They are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
The cell populations are quantified using a flow cytometer.[1]
-
Conclusion
This compound demonstrates significant chondroprotective properties by targeting fundamental signaling pathways implicated in the pathogenesis of osteoarthritis. Its ability to concurrently activate the pro-survival MAPK/ERK1/2 pathway while suppressing the inflammatory NF-κB cascade highlights its potential as a multi-modal therapeutic agent.[1][3] By promoting autophagy, inhibiting apoptosis, and reducing the expression of inflammatory and matrix-degrading enzymes, this compound helps restore the critical anabolic/catabolic balance within chondrocytes.[1][3] The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this compound for the treatment of degenerative joint diseases.
References
- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18β-Glycyrrhetinic acid inhibits IL-1β-induced inflammatory response in mouse chondrocytes and prevents osteoarthritic progression by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Enoxolone for Osteoarthritis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage loss, synovial inflammation, and subchondral bone remodeling, leading to pain and disability. Current therapeutic strategies for OA are primarily focused on symptom management, with no approved disease-modifying drugs available. Enoxolone, a pentacyclic triterpenoid derived from licorice root, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, anti-apoptotic, and chondroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound for OA, focusing on its mechanism of action, preclinical evidence, and future research directions. We consolidate available data, present detailed experimental protocols, and visualize key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of rheumatology and orthopedics.
Introduction to Osteoarthritis: An Unmet Clinical Need
Osteoarthritis is the most common form of arthritis, affecting millions worldwide. The pathogenesis of OA is a complex interplay of mechanical, genetic, and inflammatory factors that disrupt the homeostasis of articular cartilage.[1] Chondrocytes, the sole cell type in cartilage, play a central role in maintaining the integrity of the extracellular matrix (ECM). In OA, pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), trigger a cascade of catabolic events.[2][3] These cytokines stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), enzymes that degrade the collagen and proteoglycan components of the cartilage matrix.[4][5] This leads to a progressive loss of cartilage, joint space narrowing, and the formation of osteophytes. The resulting joint damage and inflammation cause chronic pain, stiffness, and reduced mobility, significantly impacting the quality of life.
Current treatments for OA, such as nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and intra-articular corticosteroid injections, offer only symptomatic relief and are often associated with significant side effects.[1] There is a critical need for novel therapeutic agents that can halt or reverse the progression of OA by targeting the underlying disease mechanisms.
This compound: A Natural Compound with Therapeutic Promise
This compound, also known as glycyrrhetinic acid, is a natural pentacyclic triterpenoid obtained from the hydrolysis of glycyrrhizin, a major active constituent of licorice root (Glycyrrhiza glabra).[6] It has a long history of use in traditional medicine and possesses a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-ulcer properties.[1][6] Recent research has highlighted the potential of this compound as a chondroprotective agent, suggesting its utility in the management of OA.[1][7]
Mechanism of Action: How this compound Protects Cartilage
The therapeutic effects of this compound in the context of osteoarthritis are multi-faceted, primarily revolving around its ability to protect chondrocytes from inflammatory and apoptotic insults. The core of its mechanism lies in the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.
Chondroprotection through Anti-Apoptotic and Autophagy-Inducing Effects
In the osteoarthritic joint, pro-inflammatory cytokines like IL-1β induce chondrocyte apoptosis, a key contributor to cartilage degradation.[1] this compound has been shown to counteract this process. In vitro studies using IL-1β-stimulated rat chondrocytes have demonstrated that this compound significantly inhibits apoptosis.[1][7] This anti-apoptotic effect is mediated, at least in part, by the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein cleaved caspase-3.[1]
Furthermore, this compound promotes chondrocyte survival by inducing autophagy, a cellular self-cleaning process that removes damaged organelles and protein aggregates.[1] In IL-1β-treated chondrocytes, this compound treatment leads to an increase in the expression of autophagy markers such as Light Chain 3-II (LC3-II) and Beclin-1.[1][7] The induction of autophagy serves as a pro-survival mechanism, protecting chondrocytes from IL-1β-induced cell death.
The Central Role of the ERK1/2 Signaling Pathway
The protective effects of this compound on chondrocytes are orchestrated through the activation of the MAPK/ERK1/2 signaling pathway.[1][8] The ERK1/2 pathway is a critical regulator of cell survival, proliferation, and differentiation in various cell types, including chondrocytes.[9][10] Studies have shown that this compound treatment leads to an increase in the phosphorylation of ERK1/2 in chondrocytes.[1] The activation of ERK1/2 by this compound is essential for the induction of autophagy and the subsequent inhibition of apoptosis.[1][8] The use of an ERK1/2 inhibitor, U0126, has been shown to abolish the protective effects of this compound, confirming the central role of this pathway.[1][7]
References
- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1β signaling in osteoarthritis - chondrocytes in focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interleukin 1beta pathway in the pathogenesis of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteases involved in cartilage matrix degradation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articular cartilage and changes in arthritis: Matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway [archivesofmedicalscience.com]
- 9. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pharmacological Landscape of Glycyrrhetinic Acid: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological effects of glycyrrhetinic acid compounds, tailored for researchers, scientists, and drug development professionals.
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, the primary sweet-tasting component of licorice root (Glycyrrhiza glabra), has garnered significant scientific interest for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological effects of GA, focusing on its anti-inflammatory, antitumor, antiviral, and hepatoprotective properties. The information herein is curated to support further research and development of GA and its derivatives as potential therapeutic agents.
Core Pharmacological Effects
Glycyrrhetinic acid exhibits a broad spectrum of biological activities, with its primary therapeutic potential being investigated in the following areas:
-
Anti-inflammatory Effects: GA and its derivatives are known to possess significant anti-inflammatory properties.[2] The mechanisms underlying this effect are multifaceted, involving the modulation of key inflammatory pathways.
-
Antitumor Activity: A growing body of evidence suggests that GA can inhibit the proliferation of various cancer cells and induce apoptosis.[3][4] Its anticancer effects are attributed to its ability to interfere with critical signaling pathways that govern cell growth and survival.
-
Antiviral Properties: GA has demonstrated antiviral activity against a range of viruses.[5][6] Its mechanisms of viral inhibition include interfering with viral entry and replication processes.
-
Hepatoprotective Effects: Clinical and preclinical studies have highlighted the potential of GA in protecting the liver from various insults, including toxin-induced damage.[3][7]
Quantitative Data Summary
To facilitate a comparative analysis of the potency of glycyrrhetinic acid and its derivatives, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Antitumor Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of glycyrrhetinic acid and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 18β-Glycyrrhetinic Acid | A549 | Lung Cancer | 15.73 ± 1.47 | [8] |
| 18β-Glycyrrhetinic Acid | NCI-H23 | Lung Cancer | 24.92 ± 1.18 | [8] |
| 18β-Glycyrrhetinic Acid | NCI-H460 | Lung Cancer | > 50 | [8] |
| Glycyrrhetinic acid derivative 3a | HeLa | Cervical Cancer | 11.4 ± 0.2 | [4] |
| Glycyrrhetinic acid derivative 42 | MCF-7 | Breast Cancer | 1.88 ± 0.20 | [9] |
| Glycyrrhetinic acid derivative 42 | MDA-MB-231 | Breast Cancer | 1.37 ± 0.18 | [9] |
| Glycyrrhetinic acid endoperoxide derivative | A2780 | Ovarian Cancer | 1.0 | [10] |
| Glycyrrhetinic acid endoperoxide derivative | MCF7 | Breast Cancer | 2.9 | [10] |
Table 2: Antiviral Activity (EC50/IC50 Values)
The half-maximal effective concentration (EC50) and IC50 are used to quantify the in vitro antiviral activity of a compound.
| Compound | Virus | Cell Line | EC50/IC50 | Reference |
| Glycyrrhizin | SARS-CoV | Vero | 365 µM (EC50) | [11] |
| 18β-Glycyrrhetinic Acid | Epstein-Barr virus (EBV) | - | 7.5-fold more active than Glycyrrhizin | [12] |
| Glycyrrhizin | Herpes Simplex Virus 1 (HSV-1) | - | 0.5 mM (IC50) | [12] |
Table 3: Hepatoprotective Effects (In Vivo Data)
This table summarizes the effects of glycyrrhetinic acid on key biochemical markers in animal models of liver injury.
| Animal Model | Treatment | Parameter | Result | Reference |
| CCl4-induced liver fibrosis in mice | Glycyrrhetinic Acid (25, 50, 100 mg/kg) | Serum GPT and GOT | Dose-dependent reduction | [2] |
| Retrorsine-induced hepatotoxicity in rats | Glycyrrhetinic Acid (10 mg/kg/day for 3 days) | Serum GOT and GPT | Significant reduction | [7] |
| Realgar-induced hepatotoxicity in mice | Glycyrrhetinic Acid | Plasma ALT and AST | Reduction in elevated levels |
Key Signaling Pathways
Glycyrrhetinic acid exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Anti-inflammatory Signaling
Glycyrrhetinic acid's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways, and modulation of the PI3K/Akt pathway.
Antitumor Signaling
The antitumor effects of glycyrrhetinic acid are mediated by its influence on pathways that control cell cycle progression, apoptosis, and cell survival, such as the PI3K/Akt/mTOR and STAT3 pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of glycyrrhetinic acid's pharmacological effects.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of glycyrrhetinic acid on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glycyrrhetinic acid (GA) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GA in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing various concentrations of GA. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the GA concentration to determine the IC50 value.
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol describes the plaque reduction assay to evaluate the antiviral activity of glycyrrhetinic acid against viruses such as Herpes Simplex Virus (HSV).[4][5]
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., HSV-1)
-
Complete culture medium
-
Overlay medium (e.g., medium with 1% carboxymethylcellulose)
-
Glycyrrhetinic acid (GA)
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add overlay medium containing different concentrations of GA to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each GA concentration compared to the virus control. Determine the EC50 value.
In Vivo Hepatoprotective Activity: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This protocol details the induction of liver injury in rodents using CCl4 to assess the hepatoprotective effects of glycyrrhetinic acid.[2]
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., olive oil or corn oil)
-
Glycyrrhetinic acid (GA)
-
Anesthesia
-
Blood collection tubes
-
Histology supplies
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide the animals into groups: a normal control group, a CCl4 control group, and GA treatment groups (different doses). Pre-treat the GA groups with the compound (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before CCl4 administration.
-
Induction of Hepatotoxicity: Induce liver injury by administering CCl4 (e.g., 1-2 mL/kg, i.p., diluted in vehicle) to the CCl4 control and GA treatment groups. The normal control group receives the vehicle only.
-
Sample Collection: At a specified time after CCl4 administration (e.g., 24 or 48 hours), anesthetize the animals and collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination and further molecular analysis.
-
Biochemical Analysis: Measure the serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the use of Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway in response to glycyrrhetinic acid treatment.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide)
-
Glycyrrhetinic acid (GA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with GA for a specified time, followed by stimulation with LPS to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Glycyrrhetinic acid and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their ability to modulate key signaling pathways involved in inflammation, cancer, viral infections, and liver protection underscores their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the mechanisms of action and to develop novel therapeutic strategies based on the glycyrrhetinic acid scaffold. Further research is warranted to optimize the pharmacokinetic properties and to fully elucidate the clinical efficacy and safety of these compounds.
References
- 1. The Protective Effect of Glycyrrhetinic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: Hepatoprotective effects of 18β-glycyrrhetinic acid on carbon tetrachloride-induced liver injury: inhibition of cytochrome P450 2E1 expression [oak.kribb.re.kr]
- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquorice Extract and 18β-Glycyrrhetinic Acid Protect Against Experimental Pyrrolizidine Alkaloid-Induced Hepatotoxicity in Rats Through Inhibiting Cytochrome P450-Mediated Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18β-Glycyrrhetinic Acid Protects against Cholestatic Liver Injury in Bile Duct-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay for cell proliferation [bio-protocol.org]
- 12. Glycyrrhizic acid inhibits apoptosis and fibrosis in carbon-tetrachloride-induced rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Enoxolone: A Technical Guide to its Origin in Glycyrrhiza glabra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid renowned for its diverse pharmacological activities, including potent anti-inflammatory, antiviral, and hepatoprotective effects.[1][2][3] Its molecular formula is C₃₀H₄₆O₄, and its systematic name is (3β)-3-hydroxy-11-oxoolean-12-en-30-oic acid.[4] This technical guide provides an in-depth exploration of the origin of this compound from its natural source, the root of the licorice plant, Glycyrrhiza glabra. We will delve into its biosynthetic pathway, methods of extraction and purification, and present key quantitative data and experimental protocols relevant to its study and production.
This compound exists in nature primarily as the aglycone moiety of glycyrrhizin (glycyrrhizic acid), a sweet-tasting saponin that is a major constituent of licorice root.[2][4] While not abundant in its free form within the plant, this compound is readily obtained through the hydrolysis of its precursor, glycyrrhizin.[4]
Biosynthesis of this compound in Glycyrrhiza glabra
The biosynthesis of this compound in Glycyrrhiza glabra is a multi-step process that begins with the universal precursors of isoprenoids and culminates in a series of specific enzymatic modifications. The primary pathway involved is the mevalonate (MVA) pathway.[1][5]
The MVA pathway, occurring in the cytosol, converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These five-carbon units are the fundamental building blocks for all terpenoids. Through a series of condensations, two molecules of farnesyl pyrophosphate (FPP) are joined to form squalene.
The cyclization of squalene is a critical branch point in the synthesis of sterols and triterpenoids. In the case of this compound biosynthesis, the enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton of β-amyrin.[4]
Following the formation of the β-amyrin backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), leads to the formation of glycyrrhetinic acid (this compound).[6] Key enzymes in this part of the pathway include CYP88D6, which is responsible for the oxidation at the C-11 position, and CYP72A154, which catalyzes the sequential oxidation at the C-30 position.[5][6] The final step in the biosynthesis of the precursor glycyrrhizin involves the glycosylation of this compound.[4]
Caption: Biosynthetic pathway of this compound from acetyl-CoA in Glycyrrhiza glabra.
Extraction and Purification of this compound
This compound is primarily obtained through the extraction of its precursor, glycyrrhizic acid, from the roots of Glycyrrhiza glabra, followed by hydrolysis.[4] The overall yield of this compound from the dried root material typically ranges from 1% to 5%, depending on the quality of the root and the efficiency of the extraction and hydrolysis methods.[4]
Extraction of Glycyrrhizic Acid
The initial step involves the extraction of glycyrrhizic acid from the dried and powdered roots of licorice. This is typically achieved using a solvent-based method. A common approach employs a mixture of ethanol and water to effectively dissolve the triterpenoid saponin.[4] Following extraction, the solid plant material is removed by filtration, and the resulting extract is concentrated.
Hydrolysis of Glycyrrhizic Acid
The conversion of glycyrrhizic acid to this compound is accomplished through hydrolysis, which cleaves the two glucuronic acid molecules from the triterpenoid backbone. This can be achieved through either acid or enzymatic hydrolysis.
-
Acid Hydrolysis: This method commonly utilizes a dilute mineral acid, such as sulfuric or hydrochloric acid, and heat.[4] While effective, acid hydrolysis can sometimes lead to the formation of byproducts.
-
Enzymatic Hydrolysis: A more specific and milder approach involves the use of the enzyme β-glucuronidase.[4] This method operates under less harsh conditions, leading to higher purity of the final product.
Purification of this compound
After hydrolysis, the crude this compound precipitates out of the aqueous solution. This crude product is then collected by filtration and subjected to further purification. Purification typically involves washing with various solvents, such as acetic acid, ethanol, and water, to remove residual impurities.[4] The final step is often recrystallization from a suitable solvent, like ethanol, to obtain high-purity this compound.[4]
Caption: General workflow for the extraction and purification of this compound.
Quantitative Data
The following tables summarize key quantitative parameters related to the origin of this compound from Glycyrrhiza glabra.
Table 1: Concentration of Key Triterpenoids in Glycyrrhiza glabra Root
| Compound | Concentration in Dried Root (w/w) | Notes |
| Glycyrrhizic Acid | 2% - 15% | Varies with cultivar, geography, and soil conditions.[4] |
| 18β-Glycyrrhetinic Acid (this compound) | 0.1% - 1.6% | Present in smaller amounts in its free form.[2] |
| 18α-Glycyrrhetinic Acid | < 0.7% | A stereoisomer present at lower levels.[2] |
Table 2: Typical Parameters for this compound Production from Licorice Root
| Process Step | Parameter | Value/Condition | Reference |
| Extraction of Glycyrrhizic Acid | Solvent | Ethanol:Water (30:70 v/v) | [4] |
| Temperature | 50°C | [4] | |
| Duration | 60 minutes | [4] | |
| Acid Hydrolysis | Reagent | 2% Sulfuric Acid (H₂SO₄) | [4] |
| Temperature | 98°C - 103°C | [4] | |
| Duration | 2 hours | [4] | |
| Enzymatic Hydrolysis | Enzyme | β-glucuronidase | [4] |
| pH | 5 - 7 | [4] | |
| Temperature | 37°C - 50°C | [4] | |
| Final Yield | This compound (from dried root) | 1% - 5% | [4] |
Experimental Protocols
The following are generalized protocols for the key stages of this compound production from Glycyrrhiza glabra. These should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Extraction of Glycyrrhizic Acid
-
Preparation of Plant Material: Grind dried roots of Glycyrrhiza glabra to a fine powder.
-
Solvent Extraction:
-
Suspend the powdered root material in a 30:70 (v/v) mixture of ethanol and water.
-
Heat the suspension to 50°C with continuous stirring for 60 minutes.[4]
-
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and reduce the volume.
Protocol 2: Acid Hydrolysis of Glycyrrhizic Acid
-
Acidification: To the concentrated aqueous extract containing glycyrrhizic acid, add sulfuric acid to a final concentration of 2%.[4]
-
Heating: Heat the acidified solution to 98-103°C for 2 hours under reflux.[4]
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Crude this compound will precipitate out of the solution.
-
Collection: Collect the precipitate by filtration.
Protocol 3: Enzymatic Hydrolysis of Glycyrrhizic Acid
-
pH Adjustment: Adjust the pH of the concentrated aqueous extract to between 5 and 7.[4]
-
Enzyme Addition: Add β-glucuronidase to the solution.
-
Incubation: Incubate the mixture at 37-50°C for a sufficient time to ensure complete hydrolysis.[4]
-
Precipitation and Collection: As the hydrolysis proceeds, this compound will precipitate. Collect the precipitate by filtration.
Protocol 4: Purification of this compound
-
Washing: Wash the crude this compound precipitate sequentially with water, dilute acetic acid, and ethanol to remove impurities.[4]
-
Recrystallization:
-
Dissolve the washed this compound in hot ethanol.
-
Allow the solution to cool slowly to induce recrystallization.
-
Collect the purified this compound crystals by filtration.
-
-
Drying: Dry the purified crystals under vacuum.
Conclusion
This compound, a pharmacologically significant triterpenoid, originates from the roots of Glycyrrhiza glabra. Its biosynthesis follows the mevalonate pathway to produce the β-amyrin skeleton, which is then enzymatically modified to form this compound. For practical applications, this compound is efficiently produced by extracting its glycosylated precursor, glycyrrhizin, from licorice root and subsequently hydrolyzing it. The choice between acid and enzymatic hydrolysis allows for flexibility in balancing yield and purity. The protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals working with this valuable natural product.
References
- 1. Frontiers | Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Enoxolone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also widely known as glycyrrhetinic acid, is a pentacyclic triterpenoid that has garnered significant interest in the pharmaceutical and cosmetic industries due to its broad spectrum of biological activities.[1][2][3] It is the aglycone metabolite of glycyrrhizin, the primary sweet-tasting compound in licorice root (Glycyrrhiza glabra).[1][4][5] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, catering to researchers, scientists, and professionals involved in drug development.
Chemical Structure of this compound
This compound is a derivative of the β-amyrin type, characterized by a pentacyclic oleanane skeleton.[1][2] Its systematic IUPAC name is (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid.[1][6]
The key structural features of this compound include:
-
A hydroxyl group (-OH) at the C-3 position.
-
An oxo group (=O) at the C-11 position.
-
A carboxylic acid group (-COOH) at the C-30 position.
-
A double bond between C-12 and C-13.
The stereochemistry of the naturally occurring and most biologically active form is 18β-glycyrrhetinic acid.[2][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₄ | [1][8] |
| Molecular Weight | 470.68 g/mol | [8] |
| Appearance | White or almost white crystalline powder | [9] |
| Melting Point | 292-295 °C | |
| Solubility | Practically insoluble in water; soluble in ethanol, sparingly soluble in methylene chloride. | [9] |
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main approaches: semi-synthesis from its natural precursor, glycyrrhizin, and total synthesis.
Semi-synthesis from Glycyrrhizin
The most common and economically viable method for producing this compound is through the hydrolysis of glycyrrhizin, which is readily extracted from licorice root.[4][10] This process involves the cleavage of the two glucuronic acid molecules attached to the C-3 hydroxyl group of the aglycone.
Two primary methods are employed for this hydrolysis: acid-catalyzed hydrolysis and enzymatic hydrolysis.
Acid hydrolysis is a widely used method for the large-scale production of this compound. It typically involves heating a solution of glycyrrhizin in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid.[4]
Experimental Protocol: Acid Hydrolysis of Monoammonium Glycyrrhizinate [11]
-
Dissolution: Dissolve 10g of monoammonium glycyrrhizinate (approximately 70% purity) in 100ml of water with heating.
-
Acidification: Add 20ml of concentrated hydrochloric acid to the solution.
-
Reaction: Add 70ml of ethanol and reflux the mixture with stirring for 6 hours.
-
Isolation of Crude Product: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with water and dry to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound. A purity of 96% (as determined by HPLC) has been reported using this method.[11]
Quantitative Data for Acid Hydrolysis
| Parameter | Value | Reference |
| Starting Material | Monoammonium Glycyrrhizinate (~70%) | [11] |
| Reagents | Concentrated Hydrochloric Acid, Ethanol | [11] |
| Reaction Time | 6 hours | [11] |
| Reported Purity | 96% (HPLC) | [11] |
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, often resulting in higher purity and fewer byproducts.[4] The enzyme β-glucuronidase is commonly used to selectively cleave the glucuronide linkages.[12][13]
Experimental Protocol: Enzymatic Hydrolysis of Glycyrrhizin
-
Enzyme Preparation: A solution of β-glucuronidase from a suitable source (e.g., bovine liver, Aspergillus niger) is prepared in an appropriate buffer.[12][13]
-
Reaction: Glycyrrhizin is dissolved in the buffer and incubated with the enzyme solution at an optimal temperature and pH (e.g., 40°C).[13]
-
Monitoring: The reaction progress is monitored by techniques such as HPLC to determine the conversion of glycyrrhizin to this compound.
-
Product Isolation and Purification: Once the reaction is complete, the this compound is extracted from the aqueous solution using an organic solvent. The crude product is then purified, typically by recrystallization.
Quantitative Data for Enzymatic Hydrolysis
| Parameter | Value | Reference |
| Enzyme | β-glucuronidase | [12][13] |
| Source of Enzyme | Bovine liver, Aspergillus niger, Limpets (Patella vulgata) | [13] |
| Reported Conversion | 82% reduction of glycyrrhizin in 72h (Patella vulgata enzyme) | [13] |
Total Synthesis of this compound
The total synthesis of this compound is a complex endeavor due to its intricate pentacyclic structure and multiple stereocenters. While not a commercially viable route for production, it is of significant academic interest. A plausible strategy for the total synthesis of this compound would involve the initial construction of the β-amyrin skeleton, a common precursor for many oleanane triterpenoids, followed by functional group manipulations.[14][15]
The landmark total synthesis of β-amyrin was accomplished by E.J. Corey and his group.[14] A biomimetic approach, mimicking the natural cyclization of squalene, is a key strategy in the synthesis of such polycyclic terpenes.[16]
The general logical relationship for a proposed total synthesis of this compound is outlined below.
Key Steps in the Proposed Total Synthesis:
-
Construction of an Acyclic Polyene Precursor: Synthesis of a carefully designed acyclic polyene that can undergo a biomimetic cyclization cascade.
-
Polyene Cyclization: A Lewis acid-catalyzed cyclization of the polyene precursor to form the pentacyclic β-amyrin skeleton. This is a critical step that establishes the multiple stereocenters of the core structure.
-
Functional Group Interconversion: Once the β-amyrin core is established, a series of functional group transformations would be necessary to introduce the specific functionalities of this compound. This would include:
-
Oxidation at C-11 to introduce the ketone group.
-
Introduction of the C-12/C-13 double bond.
-
Oxidation of the appropriate methyl group to a carboxylic acid at C-30.
-
Ensuring the correct stereochemistry at C-3 (hydroxyl group).
-
While the total synthesis of this compound itself is not extensively reported, the synthesis of β-amyrin and other oleanane triterpenoids provides a clear roadmap for how such a synthesis could be achieved.[14][17][18]
Purification of this compound
Regardless of the synthetic method, purification of the crude this compound is crucial to obtain a high-purity product suitable for pharmaceutical or cosmetic applications. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[19][20][21]
General Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is a commonly used solvent.[11][19]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to remove any residual solvent.
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point.[11] Purity levels exceeding 98% can be achieved through careful purification.[11]
Conclusion
This compound, a biologically active triterpenoid, possesses a complex and well-defined chemical structure. While its total synthesis presents a significant chemical challenge and is primarily of academic interest, efficient semi-synthetic routes from the readily available natural precursor, glycyrrhizin, have been well-established. Acid-catalyzed and enzymatic hydrolysis are the primary methods employed for its production, with subsequent purification by recrystallization yielding high-purity this compound. A thorough understanding of its structure and synthesis is fundamental for its continued exploration and application in the fields of medicine and cosmetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Glycyrrhizin - Wikipedia [en.wikipedia.org]
- 6. Glycyrrhetinic Acid | C30H46O4 | CID 10114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. selectbotanical.com [selectbotanical.com]
- 10. us.typology.com [us.typology.com]
- 11. CN1563073A - Method for preparing this compound - Google Patents [patents.google.com]
- 12. Hydrolysis of glycyrrhizin to 18 beta-glycyrrhetyl monoglucuronide by lysosomal beta-D-glucuronidase of animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioconversion of glycyrrhizin in a natural intensive sweetener by immobilized β-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Improved Scalable Synthesis of α- and β-Amyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.ualberta.ca [chem.ualberta.ca]
- 21. chem.libretexts.org [chem.libretexts.org]
Enoxolone Derivatives: A Technical Guide to Their Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enoxolone, a pentacyclic triterpenoid also known as glycyrrhetinic acid, is a natural product derived from the licorice root (Glycyrrhiza glabra). Its unique chemical structure has served as a scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects. This technical guide provides an in-depth overview of the biological functions of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development in this promising field.
Introduction
This compound, the aglycone metabolite of glycyrrhizin, has a rich history in traditional medicine. Modern medicinal chemistry has leveraged its modifiable structure, particularly at the C-3 hydroxyl and C-30 carboxylic acid positions, to generate numerous derivatives with enhanced pharmacological properties and reduced side effects. These modifications have led to compounds with improved bioavailability and target specificity, making them attractive candidates for therapeutic development. This guide will explore the key biological activities of these derivatives, supported by experimental evidence and mechanistic insights.
Anti-inflammatory Activity
This compound and its derivatives are well-documented for their potent anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory pathways.
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to inhibit pro-inflammatory enzymes and transcription factors. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway . By inhibiting the phosphorylation and subsequent degradation of IκBα, these compounds prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Furthermore, some derivatives modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , affecting the phosphorylation of ERK, JNK, and p38, which are crucial for inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Quantitative Data
The anti-inflammatory activity of various this compound derivatives has been quantified using in vitro assays, primarily by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 18β-Glycyrrhetinic acid | NO Production | RAW 264.7 | >75 | |
| 18α-GAMG | NO Production | RAW 264.7 | N/A | |
| 18α-GAMG | IL-6 Production | RAW 264.7 | N/A | |
| Trioxolone Methyl | NO Production | J774 | N/A | |
| Compound 30 | PGE2 Production | NHDF | 1.0 | |
| This compound | IL-1α, IL-6, IL-8 Production | Gingival Keratinocytes | N/A |
Note: "N/A" indicates that the study demonstrated significant inhibition but did not report a specific IC50 value.
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol outlines the determination of the inhibitory effect of this compound derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Anti-Cancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anti-cancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.
Mechanism of Action
The anti-cancer effects of these derivatives are often mediated through the induction of apoptosis . This programmed cell death is triggered via both intrinsic and extrinsic pathways. Key events include the dissipation of the mitochondrial membrane potential, activation of caspases (such as caspase-3), and DNA fragmentation. Some derivatives have been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
Caption: Apoptosis induction pathways modulated by this compound derivatives.
Quantitative Data
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, with IC50 values indicating their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 42 | MCF-7 (Breast) | 1.88 ± 0.20 | |
| Compound 42 | MDA-MB-231 (Breast) | 1.37 ± 0.18 | |
| AM-GA | MCF-7 (Breast) | 4.5 ± 0.1 | |
| Compound 3a | HeLa (Cervical) | 11.4 ± 0.2 | |
| Compound 60 | A549 (Lung) | 9.11 | |
| Compound 60 | HepG-2 (Liver) | 6.25 | |
| Compound 60 | MGC-803 (Gastric) | 7.32 | |
| Compound 13 | Jurkat (Leukemia) | 1.1 | |
| Compound 108 | 1A9 (Ovarian) | 0.9 | |
| Compound 108 | LN-Cap (Prostate) | 0.6 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antiviral Activity
This compound and its derivatives have shown promise as antiviral agents against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.
Mechanism of Action
The antiviral mechanisms are diverse and virus-specific. For some viruses, these compounds interfere with viral entry into host cells by binding to viral envelope proteins or host cell receptors. In other cases, they inhibit viral replication by targeting key viral enzymes, such as proteases or polymerases.
Caption: General antiviral mechanisms of this compound derivatives.
Quantitative Data
The antiviral efficacy of this compound derivatives is typically reported as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication.
| Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Glycyrrhizin | SARS-CoV | Vero | 365 | |
| 18β-Glycyrrhetinic acid | EBV | N/A | 7.5-fold more active than Glycyrrhizin | |
| Glycyrrhizin Conjugate 5 | Influenza A/H1N1 | MDCK | 4.3 | |
| Glycyrrhizin Conjugate 6 | Influenza A/H1N1 | MDCK | 6.8 | |
| Glycyrrhizin Conjugate 11 | Influenza A/H1N1 | MDCK | 3.5 |
Note: "N/A" indicates that the specific cell line was not mentioned in the abstract.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-treat the cell monolayers with different concentrations of the this compound derivative for 1 hour.
-
Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the respective concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with a crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 is the concentration that reduces the plaque number by 50%.
Hepatoprotective Activity
Several this compound derivatives have demonstrated significant hepatoprotective effects in preclinical models of liver injury.
Mechanism of Action
The hepatoprotective properties are often linked to their antioxidant and anti-inflammatory activities. In models of toxin-induced liver damage, such as carbon tetrachloride (CCl₄) exposure, these derivatives can reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. They also mitigate liver inflammation by inhibiting the production of pro-inflammatory cytokines.
Caption: Experimental workflow for evaluating hepatoprotective effects.
Quantitative Data
The hepatoprotective efficacy of this compound and its derivatives is assessed by measuring the reduction in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in CCl₄-treated animals.
| Treatment Group | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | 50 mg/kg | 43.47% | 26.54% | |
| Licorice Extract | 50 mg/kg | Significant reduction | Significant reduction | |
| Licorice Extract | 100 mg/kg | Significant reduction | Significant reduction |
Note: "Significant reduction" indicates a statistically significant decrease compared to the CCl₄ control group, but the exact percentage was not specified in the abstract.
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This protocol describes the induction of acute liver injury in rodents and the evaluation of the hepatoprotective effects of this compound derivatives.
-
Animal Model: Use male Wistar rats or BALB/c mice, acclimatized for at least one week.
-
Grouping: Divide the animals into control, CCl₄-treated, and CCl₄ + this compound derivative-treated groups.
-
Treatment: Administer the this compound derivative or vehicle orally for a pre-determined period (e.g., 7 days).
-
Induction of Injury: On the last day of treatment, induce liver injury by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg, diluted in olive oil).
-
Sample Collection: After 24 hours, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Measure the serum levels of ALT and AST using commercial assay kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate the liver sections for signs of necrosis, inflammation, and steatosis.
Conclusion
This compound derivatives represent a versatile and promising class of bioactive compounds with significant therapeutic potential across a range of diseases. Their well-defined mechanisms of action, particularly in modulating inflammatory and apoptotic pathways, make them attractive candidates for further drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of these remarkable molecules. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel derivatives is warranted to translate these promising preclinical findings into clinical applications.
Methodological & Application
Dissolving Enoxolone for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major component of licorice root (Glycyrrhiza glabra). It is a well-documented compound with a range of biological activities, including anti-inflammatory, anti-ulcerative, and immunomodulatory properties.[1] Due to its therapeutic potential, this compound is a subject of interest in various fields of experimental research. However, its poor aqueous solubility presents a significant challenge for in vitro and in vivo studies.[2] These application notes provide detailed protocols for the effective dissolution of this compound for experimental use, ensuring accurate and reproducible results.
Data Presentation: this compound Solubility
The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of its solubility in various common laboratory solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | ~85 - 94 | ~180.59 - 199.71 | [3][4] |
| Ethanol | Not Specified | ~20 | ~42.49 | [5] |
| Dimethylformamide (DMF) | Not Specified | ~13 | ~27.62 | [5] |
| Ethanol:PBS (pH 7.2) (1:7) | Not Specified | ~0.13 | ~0.28 | [5] |
| Methanol | 25 | 1.95 | 4.14 | [6] |
| n-Propanol | 25 | 2.93 | 6.22 | [6] |
| Isopropanol | 25 | 2.16 | 4.59 | [6] |
| Acetone | 25 | 7.33 | 15.57 | [6] |
| 1,4-Dioxane | 25 | 11.23 | 23.86 | [6] |
| Tetrahydrofuran (THF) | 25 | 12.58 | 26.73 | [6] |
| Water | Not Specified | Practically Insoluble | - | [2] |
Note: The molecular weight of this compound (C₃₀H₄₆O₄) is 470.7 g/mol . Molar solubility was calculated based on this value. The solubility in DMSO can be affected by the uptake of water, which reduces solubility.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol. This stock solution can then be used for subsequent dilutions into aqueous media.
Materials:
-
This compound (18β-glycyrrhetinic acid), crystalline solid
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Ethanol, absolute, sterile
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Inert gas (e.g., argon or nitrogen), optional but recommended
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO or ethanol) to the tube to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of solvent to 20 mg of this compound).
-
Dissolution: Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, particularly for higher concentrations.
-
Inert Gas Purge (Optional): To enhance the stability of the solution, briefly purge the headspace of the tube with an inert gas before capping.[5]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound precipitation.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solutions in Aqueous Media for Cell Culture or Other Experiments
This protocol details the dilution of the concentrated this compound stock solution into an aqueous buffer or cell culture medium. Direct dissolution of this compound in aqueous solutions is challenging due to its low solubility.[5]
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or complete cell culture medium, pre-warmed to 37°C
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: To prevent precipitation, it is crucial to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed aqueous medium. For example, a 1:100 dilution can be made by adding 10 µL of a 20 mg/mL stock solution to 990 µL of medium.
-
Vortex the intermediate dilution gently but thoroughly.
-
From this intermediate dilution, prepare the final working concentration by adding the appropriate volume to the final volume of the aqueous medium.
-
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of the organic solvent (e.g., DMSO) as the this compound working solutions to account for any solvent-induced effects on the experimental system.
-
Immediate Use: Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[5]
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Key Signaling Pathway Modulated by this compound
This compound is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is responsible for the conversion of active cortisol to inactive cortisone.[8] This inhibition leads to an increase in local cortisol levels, which can then exert its effects through the glucocorticoid receptor.
References
- 1. 18β-Glycyrrhetinic Acid | 471-53-4 [chemicalbook.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. adooq.com [adooq.com]
- 4. This compound产品说明书 [selleck.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ziath.com [ziath.com]
- 8. Discovery of Personalized Treatment for Immuno-Metabolic Depression—Focus on 11beta Hydroxysteroid Dehydrogenase Type 2 (11betaHSD2) and Toll-like Receptor 4 (TLR4) Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Enoxolone Application Notes and Protocols for Chondrocyte Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of enoxolone in the treatment of chondrocytes, particularly in the context of osteoarthritis research. The protocols are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.
Introduction
This compound, a pentacyclic triterpenoid derived from licorice root, has demonstrated significant chondroprotective effects.[1][2] It has been shown to possess anti-inflammatory, anti-catabolic, and anti-apoptotic properties in chondrocytes, making it a promising candidate for the development of osteoarthritis therapeutics.[1] This document outlines the effective concentrations of this compound, detailed experimental protocols for its application in chondrocyte cultures, and the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following table summarizes the key concentrations and quantitative results from in vitro studies of this compound on chondrocytes.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Cytotoxicity | Rat Primary Chondrocytes | This compound | Up to 20 µM | No significant cytotoxic effect observed at various time intervals (6, 12, 24, 48 h). | [3] |
| Pro-inflammatory Stimulus | Rat Primary Chondrocytes | Interleukin-1β (IL-1β) | 10, 15, 20, and 25 ng/ml | Significant decrease in cell viability with increasing dose and time. | [3] |
| Chondroprotective Effect | Rat Primary Chondrocytes | This compound Pre-treatment + IL-1β | 10 µM this compound + 10 ng/ml IL-1β | Significant decrease in IL-1β-induced growth inhibition and apoptosis. | [3] |
| Autophagy Induction | Rat Primary Chondrocytes | This compound | 10 µM | Increased number of monodansylcadaverine (MDC) stained autophagic vacuoles after 24 hours. | [3] |
| ERK1/2 Pathway Activation | Rat Primary Chondrocytes | This compound Pre-treatment + IL-1β or U0126 (ERK1/2 inhibitor) | 10 µM this compound | Reversed the inhibition of MAPK/ERK1/2 and elevated the expression of LC3-II and Beclin-1. | [3] |
Experimental Protocols
Primary Chondrocyte Isolation and Culture
This protocol describes the extraction and culturing of primary chondrocytes from rat femoral head articular cartilage.
Materials:
-
Femoral head articular cartilage from healthy Sprague-Dawley rats (4 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Sterile Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Centrifuge
-
Culture flasks, plates, and other sterile labware
Procedure:
-
Aseptically dissect the femoral head articular cartilage from the rats.
-
Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the cartilage into small fragments (approximately 1-2 mm³).
-
Digest the cartilage fragments with 0.25% trypsin for 30 minutes at 37°C.
-
Remove the trypsin solution and add DMEM containing 0.2% Collagenase Type II.
-
Incubate overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Confirm chondrocyte identity by immunofluorescence staining for Collagen II.[3]
This compound Treatment of Chondrocytes
This protocol outlines the treatment of cultured chondrocytes with this compound to assess its effects on cellular processes, particularly in an inflammatory model induced by IL-1β.[3]
Materials:
-
Primary chondrocyte cultures (Passage 1-2)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (DMEM with reduced FBS, e.g., 1-2%)
-
Interleukin-1β (IL-1β)
Procedure:
-
Seed primary chondrocytes in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density.
-
Allow the cells to adhere and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours before treatment.
-
Prepare serial dilutions of this compound in a low-serum medium from the stock solution.
-
Pre-treat the chondrocytes with various concentrations of this compound (e.g., 10 µM) for 2 hours.[3]
-
Induce an inflammatory response by adding IL-1β (e.g., 10 ng/mL) to the culture medium.[3]
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Harvest the cell culture supernatant for protein analysis (e.g., ELISA) and the cell lysate for RNA or protein extraction (e.g., Real-Time PCR, Western Blot).
Cell Viability Assay (CCK-8)
This protocol uses the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound and IL-1β on chondrocyte viability.
Materials:
-
Chondrocytes cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ chondrocytes per well in a 96-well plate and culture for 24 hours.
-
Treat the cells as described in Protocol 2 for the desired time intervals.
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (TUNEL Staining)
This protocol utilizes the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to identify apoptotic cells.[3]
Materials:
-
Chondrocytes cultured in a 96-well plate or on coverslips
-
In vitro Cell Death Detection Kit, TUNEL
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed 1 x 10⁶ chondrocytes per well in a 96-well plate and treat as described in Protocol 2.[3]
-
Fix the cells with 4% paraformaldehyde for 20 minutes at 37°C.[3]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Perform TUNEL staining according to the manufacturer's instructions.
-
Counterstain the cell nuclei with DAPI.
-
Visualize and quantify the apoptotic cells (green fluorescence) and total cells (blue fluorescence) using a fluorescence microscope.
Signaling Pathways and Mechanisms
This compound exerts its chondroprotective effects primarily through the modulation of the ERK1/2 signaling pathway.[3] In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β can induce chondrocyte apoptosis and cartilage degradation. This compound has been shown to counteract these effects by activating the ERK1/2 pathway, which in turn promotes autophagy, a cellular self-cleaning process that helps protect chondrocytes from apoptosis.[3]
Caption: this compound's chondroprotective signaling pathway.
The experimental workflow for investigating the effects of this compound on chondrocytes typically involves several key stages, from cell isolation to data analysis.
Caption: Experimental workflow for this compound treatment.
The logical relationship between this compound concentration and its effects on chondrocytes is crucial for determining the therapeutic window.
Caption: this compound concentration-effect relationship.
References
- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enoxolone in Topical Formulations for Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major component of licorice root (Glycyrrhiza glabra). It has a long history of use in traditional medicine and is increasingly being incorporated into topical formulations for its potent anti-inflammatory, antioxidant, and soothing properties. These characteristics make it a compelling active ingredient for the management of various inflammatory skin conditions, including atopic dermatitis, eczema, and psoriasis.[1] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data available on the efficacy of this compound in topical applications for skin inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, modulating key enzymatic pathways and intracellular signaling cascades involved in the inflammatory response.
1. Inhibition of Pro-inflammatory Enzymes:
-
Phospholipase A2 (PLA2) and 5-Lipoxygenase (5-LOX): this compound inhibits the activity of PLA2 and 5-LOX, enzymes crucial for the arachidonic acid cascade. By blocking these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): this compound is a potent inhibitor of 11β-HSD2, an enzyme that inactivates cortisol. By inhibiting this enzyme, this compound increases the local concentration and activity of endogenous cortisol, thereby potentiating its anti-inflammatory effects.
2. Modulation of Signaling Pathways:
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This inhibition is achieved by preventing the translocation of NF-κB into the nucleus.
-
MAPK/ERK1/2 Signaling Pathway: this compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). By influencing this pathway, this compound can affect cell proliferation, differentiation, and the production of inflammatory mediators in skin cells.[2]
Below is a diagram illustrating the key mechanisms of action of this compound.
Caption: Mechanism of action of this compound in skin inflammation.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound in topical formulations.
Table 1: Preclinical Efficacy of this compound
| Model System | Endpoint | This compound Concentration | Result | Reference |
| Ex-vivo human gingival mucosa | Edema | Toothpaste (concentration not specified) | Significant decrease | [3] |
| Ex-vivo human gingival mucosa | Vasodilation | Toothpaste (concentration not specified) | Significant decrease | [3] |
| Ex-vivo human gingival mucosa | IL-8 Excretion | Toothpaste (concentration not specified) | Significant decrease | [3] |
| Ex-vivo human gingival mucosa | IL-1α Levels | Mouthwash solution (concentration not specified) | Decrease | [3] |
Table 2: Clinical Efficacy of 2% this compound in Post-Laser Treatment [3][4]
| Parameter | Time Point | This compound (2%) | Control (Moisturizer alone) | p-value |
| Erythema Index (EI) | 30 min | 322.8 ± 76.8 | 339.7 ± 81.2 | >0.05 |
| 60 min | 295.4 ± 75.1 | 310.5 ± 78.9 | >0.05 | |
| 24 hours | 258.8 ± 73.97 | 298.7 ± 79.5 | <0.01 | |
| Clinician's Erythema Assessment (CEA) | 30 min | 1.1 ± 0.7 | 1.2 ± 0.6 | >0.05 |
| 60 min | 0.9 ± 0.6 | 1.0 ± 0.7 | >0.05 | |
| 24 hours | 0.4 ± 0.66 | 1.1 ± 0.7 | <0.0001 | |
| Pain Visual Analog Scale (VAS) | 30 min | 2.8 ± 1.5 | 4.2 ± 1.8 | <0.01 |
| 60 min | 1.5 ± 1.1 | 2.1 ± 1.3 | >0.05 | |
| 24 hours | 0.3 ± 0.5 | 0.4 ± 0.5 | >0.05 |
Data presented as mean ± standard deviation.
Experimental Protocols
In Vivo Model: Chemically-Induced Contact Dermatitis in Mice
This protocol describes the induction of contact dermatitis in mice, a common model to evaluate the efficacy of topical anti-inflammatory agents.
Caption: Workflow for in vivo contact dermatitis model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
This compound topical formulation (e.g., 2% in a suitable vehicle)
-
Vehicle control (formulation without this compound)
-
Calipers for measuring ear thickness
-
Equipment for euthanasia and tissue collection
Protocol:
-
Acclimatization: House the mice for at least one week under standard laboratory conditions.
-
Sensitization:
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 20-50 µL of a 0.5% DNFB solution in a 4:1 acetone:olive oil mixture to the shaved abdomen.
-
-
Challenge:
-
Five days after sensitization, apply 20 µL of a 0.2% DNFB solution to both sides of one ear.
-
-
Treatment:
-
One hour after the challenge, and subsequently once or twice daily, topically apply the this compound formulation or the vehicle control to the challenged ear.
-
-
Evaluation:
-
Measure the ear thickness using calipers at 24, 48, and 72 hours post-challenge.
-
Visually score the erythema and edema.
-
-
Histological and Biomarker Analysis:
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Fix the tissue in formalin for histological analysis (H&E staining) to assess inflammatory cell infiltration.
-
Homogenize a portion of the tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
In Vitro Assay: Anti-inflammatory Effect on Human Keratinocytes (HaCaT cells)
This protocol outlines an in vitro assay to assess the anti-inflammatory properties of this compound on a human keratinocyte cell line.
Caption: Workflow for in vitro anti-inflammatory assay.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-8
-
Reagents and equipment for Western blotting (lysis buffer, antibodies for NF-κB, p-ERK, ERK, and loading control)
Protocol:
-
Cell Seeding: Seed HaCaT cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Pre-treatment:
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding an inflammatory stimulus, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), to the culture medium.
-
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Wash the cells with cold PBS and lyse them for protein extraction.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the collected supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration in the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB, phosphorylated ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Formulation of Topical this compound
This compound is a lipophilic molecule and is practically insoluble in water. Therefore, it is typically formulated in creams, ointments, or gels. A common approach is to disperse this compound in the oily phase of an emulsion. The recommended dosage for topical application is generally between 0.5% and 2%.
Example of a Simple Cream Formulation:
-
Oil Phase:
-
This compound (0.5 - 2%)
-
Cetyl alcohol
-
Stearyl alcohol
-
Glyceryl stearate
-
Caprylic/capric triglyceride
-
-
Aqueous Phase:
-
Purified water
-
Glycerin
-
Propylene glycol
-
-
Emulsifier:
-
Polysorbate 80
-
-
Preservative:
-
Phenoxyethanol
-
Preparation:
-
Heat the oil phase and aqueous phase separately to approximately 70-75°C.
-
Disperse the this compound in the heated oil phase until fully dissolved.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization to form an emulsion.
-
Cool the emulsion while stirring.
-
Add the preservative when the temperature is below 40°C.
-
Adjust the pH if necessary.
Conclusion
This compound is a promising natural active ingredient for the topical treatment of skin inflammation. Its multifaceted mechanism of action, targeting key inflammatory pathways, supports its use in various dermatological conditions. The available data, although limited in terms of comprehensive dose-response studies, indicates its efficacy in reducing erythema, edema, and inflammatory cytokine production. The provided experimental protocols offer a framework for further preclinical and clinical evaluation of this compound-containing topical formulations. Further research is warranted to establish optimal concentrations and formulations for specific inflammatory skin diseases.
References
- 1. Allergic contact dermatitis mimicking atopic dermatitis due to this compound in a topical medicament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of epidermal hyperplasia by TNF inhibition is associated with reduced Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of this compound in reducing erythema and pain after laser treatment: A randomized split-face pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enoxolone as a Tool for Studying Prostaglandin Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major component of licorice root.[1][2] It is a well-documented inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] 15-PGDH is the key enzyme responsible for the degradation and inactivation of prostaglandins, particularly prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α).[1][2] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the biological activity of these prostaglandins. This property makes this compound a valuable research tool for investigating the diverse roles of prostaglandins in various physiological and pathological processes, including inflammation, tissue repair, and cell signaling.
These application notes provide detailed protocols for utilizing this compound to study prostaglandin metabolism and its downstream effects in a cell-based model. The primary focus is on an in vitro model of inflammation using interleukin-1β (IL-1β)-stimulated chondrocytes, a well-established system for studying inflammatory and catabolic processes in cartilage.
Mechanism of Action
This compound's primary mechanism of action in the context of prostaglandin metabolism is the inhibition of 15-PGDH. This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a ketone, rendering them inactive.[1][2] By blocking this degradation pathway, this compound leads to an accumulation of active prostaglandins in the extracellular space and within tissues.
The elevated levels of PGE2 can then bind to its cognate E-prostanoid (EP) receptors on the cell surface, initiating a variety of downstream signaling cascades. One of the key pathways activated by PGE2 in many cell types, including chondrocytes, is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][4] Activation of the ERK1/2 pathway can, in turn, modulate a wide range of cellular processes, including gene expression, cell proliferation, survival, and apoptosis.[1][4]
Data Presentation
The following table summarizes the key quantitative parameters related to the use of this compound and its effects on prostaglandin metabolism.
| Parameter | Value | Cell/System | Comments |
| This compound IC50 for 15-PGDH | Not explicitly found in the searched literature. Researchers should perform a dose-response study to determine the optimal concentration for their specific experimental setup. | N/A | The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments. Its absence in the readily available literature for this compound necessitates empirical determination. |
| Effect on PGE2 Levels | 15-PGDH knockout mice exhibit a two-fold increase in basal PGE2 levels in various tissues, including bone marrow, colon, and liver, demonstrating the impact of inhibiting this pathway.[5] | In vivo (mice) | This in vivo data supports the mechanism of action of 15-PGDH inhibition. Specific fold-change data for this compound in cell culture is not readily available and should be determined experimentally. |
| Effective Concentration in vitro | 10-20 µM | Primary rat chondrocytes | This compound at these concentrations has been shown to exert protective effects against IL-1β-induced apoptosis and modulate the ERK1/2 signaling pathway without causing significant cytotoxicity.[1] |
| IL-1β Concentration for Stimulation | 10 ng/mL | Primary rat chondrocytes | This concentration of IL-1β is effective in inducing an inflammatory and catabolic response in chondrocytes, providing a suitable model to study the effects of this compound.[1][6] |
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Prostaglandin Metabolism
Caption: this compound inhibits 15-PGDH, increasing active PGE2 levels and activating downstream signaling.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for investigating this compound's impact on PGE2 and ERK1/2 signaling in chondrocytes.
Experimental Protocols
Protocol 1: In Vitro Model of Chondrocyte Inflammation
This protocol describes the use of this compound to study its effects on PGE2 production and ERK1/2 signaling in primary chondrocytes stimulated with IL-1β.
Materials:
-
Primary rat articular chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Glycyrrhetinic acid)
-
Recombinant rat IL-1β
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
PGE2 ELISA Kit
-
Antibodies for Western blotting:
-
Primary antibody against phospho-ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating:
-
Culture primary rat articular chondrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed chondrocytes in appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for ELISA) and allow them to adhere and reach 70-80% confluency.
-
-
This compound Treatment and IL-1β Stimulation:
-
Serum-starve the chondrocytes for 12-24 hours by replacing the growth medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle (e.g., DMSO) for 2 hours.
-
Following pre-treatment, add IL-1β (10 ng/mL) to the wells (except for the unstimulated control wells) and incubate for the desired time period (e.g., 24 hours for PGE2 measurement, 30-60 minutes for p-ERK1/2 analysis).
-
-
Sample Collection:
-
For PGE2 Measurement (ELISA): Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove any cellular debris. Store the clarified supernatant at -80°C until analysis.
-
For Protein Analysis (Western Blot): Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay. Store the lysates at -80°C.
-
Protocol 2: Measurement of Prostaglandin E2 (PGE2) by ELISA
This is a general protocol for a competitive ELISA. Always refer to the manufacturer's instructions provided with your specific PGE2 ELISA kit.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure:
-
Add standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to each well.
-
Add the primary antibody to each well.
-
Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature on a shaker).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
Procedure:
-
Sample Preparation: Thaw the cell lysates on ice. Mix an appropriate amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is typically expressed as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
This compound serves as a potent and specific tool for researchers studying the intricacies of prostaglandin metabolism and signaling. By inhibiting 15-PGDH, it allows for the controlled elevation of endogenous prostaglandins, providing a means to investigate their downstream effects in a variety of biological systems. The protocols outlined in these application notes offer a robust framework for utilizing this compound in an in vitro model of inflammation, enabling the detailed study of its impact on PGE2 production and the activation of key signaling pathways like ERK1/2. Careful experimental design, including dose-response studies, will ensure the generation of reliable and reproducible data, furthering our understanding of the critical role of prostaglandins in health and disease.
References
- 1. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. adooq.com [adooq.com]
- 4. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ Attenuates Interleukin-1β-Induced Cell Apoptosis by Inhibiting NOX2/ROS/p38MAPK Activation in Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Enoxolone in Gap Junction Channel Studies
Introduction
Gap junctions are specialized intercellular channels that facilitate the direct passage of ions and small molecules (<1 kDa) between adjacent cells.[1][2] Formed by the docking of two hemichannels (connexons), one from each cell, these channels are crucial for coordinating cellular activities, maintaining tissue homeostasis, and enabling rapid signal propagation in tissues like the nervous system and myocardium.[3][4] The proteins that form these channels are called connexins (Cxs).[1]
Pharmacological blockade is a primary method for investigating the physiological roles of gap junctional intercellular communication (GJIC). This compound, also known as 18β-glycyrrhetinic acid (18βGA), and its water-soluble derivative carbthis compound (CBX), are widely used broad-spectrum inhibitors for studying gap junction function.[5][6] Derived from licorice root, these compounds provide a powerful, albeit complex, tool for researchers to probe the intricate mechanisms of cell-to-cell signaling.[5][7] This document provides detailed application notes and protocols for the use of this compound in gap junction research.
Mechanism of Action and Off-Target Effects
This compound and its derivatives are broad-spectrum inhibitors that block a wide range of connexin isoforms, including Cx43, Cx46, and Cx50.[5] The precise mechanism of channel block is not fully elucidated, but evidence suggests that these compounds may alter the packing of connexon particles within the gap junction plaque rather than affecting protein synthesis or trafficking to the membrane.[8]
However, researchers must exercise caution, as this compound and CBX have known off-target effects. Studies have shown they can inhibit cellular communication at sites unrelated to gap junctions.[5][6] Notably, they can inhibit inositol 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ release from intracellular stores and depolarize the mitochondrial membrane potential.[5][6] These effects can independently disrupt intercellular Ca²⁺ wave propagation, a process often attributed solely to gap junction function. Furthermore, at concentrations used to block gap junctions (e.g., 50-100 μM CBX), these agents can directly alter synaptic transmission and neuronal membrane properties, independent of their effects on electrical coupling.[9] Therefore, careful experimental design and appropriate controls are critical to correctly interpret results.
Data Presentation: Effects of this compound and Carbthis compound
The following table summarizes the observed effects of this compound (18β-glycyrrhetinic acid) and carbthis compound on various cell types and processes.
| Compound | Cell Type / System | Target | Concentration | Observed Effect | Citation(s) |
| 18β-glycyrrhetinic acid (this compound) | Endothelium of mesenteric arteries | IP₃-mediated Ca²⁺ release | 40 μM | Inhibition of acetylcholine-evoked Ca²⁺ release and propagated waves. | [5][6] |
| Carbthis compound (CBX) | Endothelium of mesenteric arteries | IP₃-mediated Ca²⁺ release | 100 μM | Inhibition of acetylcholine-evoked Ca²⁺ release and propagated waves. | [5][6] |
| 18β-glycyrrhetinic acid (GA) | Mouse retinal ganglion cells | Cone-driven light responses | Not specified | Decreased the size of the light response to about 30% of control. | [10] |
| Carbthis compound (CBX) | Mouse retinal ganglion cells | Cone-driven light responses | Not specified | Decreased the size of the light response to about 30% of control. | [10] |
| Carbthis compound (CBX) | Bovine Aortic Endothelial Cells (BAEC) | GJIC (Dye Transfer) | 100 μM | Rapidly and reversibly abolished Lucifer yellow dye transfer. | [7] |
| Carbthis compound (CBX) | Bovine Aortic Endothelial Cells (BAEC) | Cx43 Expression | 100 μM | Increased Cx43 protein content to 166% of control after 6 hours. | [7] |
| Carbthis compound (CBX) | Mouse hippocampal neurons | AMPA Receptor EPSCs | 10-100 μM | Reduced AMPA receptor-mediated EPSCs (to 63.3% at 100 μM). | [9] |
| Carbthis compound (CBX) | Xenopus laevis neurulation | ATP release via Hemichannels | Not specified | Reduced ATP release, leading to neural tube defects. | [1] |
Mandatory Visualizations
Signaling Pathways and Off-Target Effects
Caption: Mechanism of this compound action, including primary targets and off-target effects.
General Experimental Workflow
Caption: A generalized workflow for studying gap junctions using this compound.
Logical Relationships of this compound in Research
Caption: Logical relationships between this compound, its targets, assays, and effects.
Experimental Protocols
Protocol 1: Scrape-Loading / Dye Transfer (SL/DT) Assay
This technique provides a rapid and simple functional assessment of GJIC in a large cell population.[11][12]
A. Materials
-
Cells grown to confluence on a 35 mm petri dish.
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free.
-
Fluorescent Dye Solution: Lucifer Yellow CH (e.g., 1 mg/mL in PBS). Lucifer Yellow is gap junction-permeable.[12]
-
Optional Co-label: Rhodamine Dextran (10,000 MW) as a gap junction-impermeable control.[12]
-
Surgical scalpel blade or 21-gauge needle.
-
Fluorescence microscope with appropriate filter sets.
B. Procedure
-
Grow cells to a confluent monolayer in a 35 mm petri dish.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 1 mL of the Fluorescent Dye Solution to the dish, ensuring the monolayer is completely covered.
-
Using a sterile scalpel blade, make several parallel scrapes (incisions) across the cell monolayer. Be gentle to minimize cell lysis far from the scrape line.
-
Incubate the cells with the dye solution for 3-5 minutes at room temperature. This allows the dye to enter the cells along the scrape line.
-
Aspirate the dye solution and wash the monolayer 3-4 times with PBS to remove extracellular dye.
-
Add back 2 mL of fresh culture medium or PBS to the dish.
-
Immediately observe the cells under a fluorescence microscope.
-
Capture images of the scrape lines. The dye will initially be seen only in the cells directly bordering the scrape. In communication-competent cells, the dye will transfer to adjacent cells, creating a fluorescent band that extends several cell rows away from the initial line.[13]
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM CBX) for a specified time (e.g., 10-30 minutes) before performing the scrape-loading.[14] Compare the extent of dye transfer between treated and untreated (vehicle control) cells.
Protocol 2: Dual Whole-Cell Patch-Clamp for Measuring Junctional Conductance (Gj)
This electrophysiological technique is the gold standard for directly quantifying the conductance of gap junction channels between a pair of coupled cells.[15][16]
A. Materials
-
Inverted microscope with manipulators for two patch pipettes.
-
Dual-channel patch-clamp amplifier and data acquisition system.
-
Patch pipettes (2-5 MΩ resistance).
-
Intracellular Solution (ICS), e.g. (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 4 MgATP, 0.3 Na₃GTP.[17]
-
Extracellular Solution (ECS), e.g., standard Tyrode's or Krebs solution.
-
Cell pairs grown at low density on glass coverslips.
B. Procedure
-
Identify a pair of adjacent, physically touching cells.
-
Using two separate patch pipettes, establish a gigaohm seal and then achieve the whole-cell configuration on both cells of the pair.[15][16]
-
Voltage-clamp both cells at the same holding potential (e.g., -60 mV).
-
To measure junctional conductance (Gj), apply a voltage step (e.g., a 10 mV depolarizing pulse for 100 ms) to one cell (the "driver" cell) while holding the other cell (the "recipient" cell) at the holding potential.
-
The voltage step in the driver cell will elicit a current (Idriver). A portion of this current will pass through the gap junctions to the recipient cell, which the amplifier will record as an inward current (Irecipient) required to hold the recipient cell at its command potential.
-
The transjunctional voltage (Vj) is the difference in voltage between the two cells (in this case, 10 mV).
-
Calculate the macroscopic junctional conductance (Gj) using the formula: Gj = Irecipient / Vj .
-
To test this compound, first obtain a stable baseline recording of Gj. Then, perfuse the bath with ECS containing the desired concentration of this compound.
-
Monitor Gj over time. A decrease in the amplitude of Irecipient in response to the same voltage step in the driver cell indicates inhibition of gap junctional conductance.
-
A washout period, where the this compound-containing solution is replaced with the control ECS, can be used to test for the reversibility of the block.[5]
Protocol 3: Immunoblotting for Connexin43 (Cx43) Expression
This protocol determines if this compound treatment alters the total cellular protein levels of a specific connexin, such as Cx43.[7]
A. Materials
-
Cells cultured in 6-well plates or larger flasks.
-
This compound or CBX for treatment.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody (e.g., rabbit anti-Cx43).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
B. Procedure
-
Seed cells and grow to desired confluency. Treat one set of cells with this compound/CBX (e.g., 100 µM for 6 hours) and another with vehicle control.[7]
-
After treatment, wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Run the gel to separate proteins by size. Note that Cx43 often appears as multiple bands (P0, P1, P2) corresponding to different phosphorylation states.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary anti-Cx43 antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3 x 5 minutes).
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Compare the levels of Cx43 in this compound-treated samples to the controls.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Carbthis compound Sodium? [synapse.patsnap.com]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbthis compound and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbthis compound and 18β-glycyrrhetinic acid inhibit inositol 1,4,5-trisphosphate-mediated endothelial cell calcium signalling and depolarise mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbthis compound inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that disruption of connexon particle arrangements in gap junction plaques is associated with inhibition of gap junctional communication by a glycyrrhetinic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Actions of Carbthis compound on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gap junction blockers carbthis compound and 18beta-glycyrrhetinic acid antagonize cone-driven light responses in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 15. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 16. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Multiple Two-Photon Targeted Whole-Cell Patch-Clamp Recordings From Monosynaptically Connected Neurons in vivo [frontiersin.org]
- 18. Key connexin 43 phosphorylation events regulate the gap junction life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Enoxolone-Loaded Microsponges: Application Notes and Protocols for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the licorice root (Glycyrrhiza glabra)[1][2]. It is widely recognized for its significant pharmacological potential, including anti-inflammatory, antioxidant, antiviral, and anticancer properties[3][4][5]. Its therapeutic applications are diverse, ranging from the treatment of peptic ulcers and skin conditions like eczema and psoriasis to potential use in managing chronic periodontitis[1][2][3]. The anti-inflammatory action of this compound is partly attributed to its ability to inhibit enzymes that metabolize prostaglandins PGE-2 and PGF-2α, thereby increasing the local concentration of these anti-inflammatory mediators[1]. Additionally, it can reduce inflammation by slowing the production of cytokines[6].
Despite its therapeutic benefits, this compound's utility is often limited by its hydrophobicity and poor bioavailability[3]. To overcome these challenges, microsponge-based drug delivery systems present a promising strategy. Microsponges are porous, polymeric microspheres capable of entrapping active pharmaceutical ingredients and facilitating their controlled release[7][8]. This technology can enhance drug solubility, improve stability, reduce side effects, and provide prolonged release profiles, making it an ideal platform for topical and localized drug delivery[3][9]. This document provides detailed protocols and data for the formulation and characterization of this compound-loaded microsponges.
Data Presentation: Formulation and Characterization
The formulation of this compound-loaded microsponges was optimized using a Design of Experiments (DoE) approach to systematically evaluate the impact of key formulation variables[3][4][5]. The following tables summarize the quantitative data from these optimization and characterization studies.
Table 1: Influence of Formulation Variables on Microsponge Properties
| Formulation Code | Methylcellulose (MC) (% w/w) | Polyvinyl Alcohol (PVA) (% w/w) | Tween 80 (TW80) (% w/w) | Production Yield (%) | Mean Particle Size (µm) |
| F2 | 1.59 | 0.62 | 1.68 | 68.02 ± 2.09 | 258.0 ± 10.8 |
| F5 | 1.46 | 0.50 | 1.93 | 74.6 ± 1.69 | 195.5 ± 9.3 |
| F8 | 1.22 | 0.68 | 1.99 | 75.7 ± 1.37 | 154.7 ± 12.1 |
| F11 | 0.89 | 1.00 | 2.01 | 78.69 ± 2.24 | 141.8 ± 6.14 |
| F14 | 1.53 | 0.87 | 1.50 | 58.3 ± 1.04 | 228.7 ± 9.88 |
| Data adapted from a study employing a Design of Experiments (DoE) methodology to optimize formulation variables[4]. |
Table 2: Physicochemical Characteristics of the Optimized this compound Microsponge Formulation
| Parameter | Value |
| This compound Concentration | 0.1% |
| Methylcellulose (MC) Concentration | 1.094% |
| Polyvinyl Alcohol (PVA) Concentration | 0.67% |
| Tween 80 (TW80) Concentration | 2.14% |
| Mean Particle Size (µm) | 142.8 ± 10.02 |
| Entrapment Efficiency (%) | 80.3 ± 1.99 |
| The optimized formulation demonstrated enhanced drug release, showing a 1.29 times higher release rate compared to pure this compound[3][4][5]. |
Experimental Protocols
The following section details the methodologies for the preparation and evaluation of this compound-loaded microsponges.
Protocol 1: Preparation of this compound-Loaded Microsponges
This protocol describes the quasi-emulsion solvent diffusion method used for the fabrication of microsponges[3][10].
Materials:
-
This compound (Glycyrrhetinic Acid)
-
Methylcellulose (MC)
-
Polyvinyl Alcohol (PVA)
-
Tween 80 (TW80)
-
Dichloromethane
-
Distilled Water
-
Magnetic Stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Internal Organic Phase:
-
Dissolve the required amount of Methylcellulose in dichloromethane to prepare the organic phase[3].
-
Gradually add the this compound to this solution and mix until fully dissolved.
-
-
Preparation of the External Aqueous Phase:
-
Emulsification:
-
Recovery and Drying:
-
Separate the formed microsponges from the solution by filtration.
-
Wash the collected microsponges with distilled water to remove any residual PVA and other water-soluble components.
-
Dry the microsponges at 40°C for 24 hours or until a constant weight is achieved.
-
Caption: Workflow for preparing this compound microsponges.
Protocol 2: Determination of Entrapment Efficiency
This protocol outlines the steps to quantify the amount of this compound successfully encapsulated within the microsponges.
Materials:
-
Accurately weighed sample of dried this compound-loaded microsponges
-
Suitable solvent for this compound (e.g., Ethanol)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Volumetric flasks
Procedure:
-
Disperse a known weight of the microsponge formulation in a specific volume of a suitable solvent.
-
Break the microsponges to release the entrapped drug using a method such as sonication.
-
Centrifuge the resulting dispersion to separate the polymeric debris from the drug solution.
-
Collect the supernatant and dilute it to a suitable concentration with the solvent.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Calculate the drug concentration using a pre-established calibration curve.
-
The Entrapment Efficiency (EE) is calculated using the following formula: EE (%) = (Actual Drug Content / Theoretical Drug Content) x 100
Protocol 3: In-Vitro Drug Release Study
This protocol details the method for assessing the release profile of this compound from the microsponges over time.
Materials:
-
USP Type II Dissolution Apparatus (Paddle type)
-
Phosphate buffer (pH 6.8) as the dissolution medium
-
This compound-loaded microsponges (or a hydrogel containing the microsponges)
-
Syringes and filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Apparatus Setup:
-
Sample Introduction:
-
Introduce a quantity of this compound-loaded microsponges (equivalent to a known amount of this compound) into each vessel. The microsponges can be dispersed in a 1% methylcellulose solution for uniform suspension[3].
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 3, 5, 7, 10, 15, 20, 30, 35 minutes)[3].
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Analysis:
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the filtrate for this compound content using a UV-Vis spectrophotometer.
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point.
-
Caption: Workflow for the in-vitro drug release study.
Mechanism of Action: Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects through multiple mechanisms. One key pathway involves the modulation of prostaglandin metabolism. Prostaglandins E2 (PGE-2) and F2α (PGF-2α) are lipid compounds with diverse roles, including involvement in inflammation. This compound inhibits the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase, which are responsible for degrading these prostaglandins into inactive metabolites. This inhibition leads to an increased local concentration of active prostaglandins, which can help modulate and resolve the inflammatory response[1].
Caption: this compound's inhibition of prostaglandin metabolism.
Conclusion
The use of a microsponge-based delivery system is a highly effective strategy for overcoming the formulation challenges associated with the hydrophobic drug this compound[3]. The quasi-emulsion solvent diffusion method allows for the reproducible fabrication of porous microparticles with high entrapment efficiency[3][4]. The optimized formulation demonstrates a significantly enhanced drug release profile compared to the pure drug, suggesting improved bioavailability and therapeutic efficacy[3][5]. These findings underscore the considerable potential of this compound-loaded microsponges as a novel platform for various therapeutic applications, particularly for the topical treatment of inflammatory conditions like chronic periodontitis[3][4][11]. The protocols and data presented herein provide a comprehensive guide for researchers and developers working to harness the benefits of this advanced drug delivery system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selectbotanical.com [selectbotanical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized this compound-Loaded Microsponges for Drug Delivery: A Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bepls.com [bepls.com]
- 8. wjpsronline.com [wjpsronline.com]
- 9. wjpmr.com [wjpmr.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Optimized this compound-Loaded Microsponges for Drug Delivery: A Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Enoxolone in Creams and Gels for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major component of licorice root (Glycyrrhiza glabra). It is well-recognized for its potent anti-inflammatory, antioxidant, and soothing properties, making it a valuable active pharmaceutical ingredient (API) for the treatment of various inflammatory skin conditions.[1][2][3] This document provides detailed application notes and protocols for the formulation of this compound in cream and gel bases for dermatological research, covering its physicochemical properties, mechanism of action, formulation development, and analytical evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the development of stable and effective topical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Appearance | White or almost white crystalline powder |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.68 g/mol |
| Solubility | Practically insoluble in water. Soluble in ethanol, sparingly soluble in methylene chloride. Soluble at 1% in propylene glycol and alcohol, and at 5% in butylene glycol. Dispersible in oily phases. |
| pKa | Not readily available in the provided search results. |
| Log P | Not readily available in the provided search results. |
| Melting Point | Not readily available in the provided search results. |
| Stability | Sensitive to light. Should be stored in well-closed, light-resistant containers. |
Mechanism of Action in Dermatology
This compound exerts its therapeutic effects in the skin through multiple pathways, primarily by modulating inflammatory responses.
Anti-inflammatory Signaling Pathways
This compound's primary mechanism of action is its anti-inflammatory activity. It has been shown to inhibit key inflammatory mediators and signaling pathways:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): By inhibiting this enzyme, this compound prevents the conversion of active cortisol to inactive cortisone in the skin. This local increase in cortisol activity enhances its anti-inflammatory effects without significant systemic side effects.
-
Modulation of Pro-inflammatory Cytokines and Mediators: this compound can suppress the production and activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. It also inhibits the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB plays a central role in the inflammatory cascade. This compound can inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Formulation Protocols
The following are detailed protocols for the preparation of an oil-in-water (O/W) cream and a hydrogel containing this compound. These formulations are intended for research purposes.
Protocol for this compound Oil-in-Water (O/W) Cream (2%)
This protocol outlines the preparation of a 100g batch of a 2% this compound O/W cream.
Table 2: Formulation of 2% this compound O/W Cream
| Phase | Ingredient | Function | % (w/w) | Amount (g) |
| Oil Phase | This compound | Active Ingredient | 2.0 | 2.0 |
| Cetostearyl Alcohol | Thickener, Emollient | 10.0 | 10.0 | |
| White Soft Paraffin | Emollient, Occlusive | 15.0 | 15.0 | |
| Liquid Paraffin | Emollient | 5.0 | 5.0 | |
| Glyceryl Monostearate | Emulsifier | 3.0 | 3.0 | |
| Aqueous Phase | Propylene Glycol | Solvent, Humectant | 10.0 | 10.0 |
| Polysorbate 80 (Tween 80) | Emulsifier | 2.0 | 2.0 | |
| Purified Water | Vehicle | q.s. to 100 | 52.0 | |
| Preservative Phase | Phenoxyethanol | Preservative | 1.0 | 1.0 |
Procedure:
-
Oil Phase Preparation: In a clean, dry beaker, combine this compound, cetostearyl alcohol, white soft paraffin, liquid paraffin, and glyceryl monostearate. Heat the mixture to 70-75°C in a water bath with continuous stirring until all components are melted and uniformly mixed.
-
Aqueous Phase Preparation: In a separate beaker, combine propylene glycol, polysorbate 80, and purified water. Heat this mixture to 70-75°C in a water bath with stirring until a clear solution is formed.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed (e.g., 3000-5000 rpm). Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
Cooling and Addition of Preservative: Allow the emulsion to cool down to approximately 40°C with gentle stirring. In a separate small beaker, dissolve phenoxyethanol in a small amount of the cooled emulsion and then add it back to the main batch with continuous stirring until it is uniformly dispersed.
-
Final Mixing and Storage: Continue gentle stirring until the cream has cooled to room temperature and has a smooth, consistent appearance. Transfer the final product into an appropriate container and store it in a cool, dark place.
Protocol for this compound Hydrogel (1%)
This protocol details the preparation of a 100g batch of a 1% this compound hydrogel.[4]
Table 3: Formulation of 1% this compound Hydrogel
| Ingredient | Function | % (w/w) | Amount (g) |
| This compound | Active Ingredient | 1.0 | 1.0 |
| Carbomer 940 | Gelling Agent | 1.0 | 1.0 |
| Propylene Glycol | Solvent, Humectant | 15.0 | 15.0 |
| Ethanol (95%) | Co-solvent | 10.0 | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. | q.s. |
| Purified Water | Vehicle | q.s. to 100 | 73.0 |
| Methylparaben | Preservative | 0.1 | 0.1 |
Procedure:
-
Carbomer Dispersion: In a beaker, disperse Carbomer 940 in purified water with continuous stirring until a lump-free, uniform dispersion is obtained. Allow the dispersion to hydrate for at least 2 hours (or overnight for complete hydration).
-
This compound Solution Preparation: In a separate beaker, dissolve this compound and methylparaben in the mixture of ethanol and propylene glycol with gentle heating (if necessary) and stirring until a clear solution is formed.
-
Mixing: Slowly add the this compound solution to the hydrated carbomer dispersion with continuous stirring until a homogenous mixture is achieved.
-
Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the mixture to neutralize the carbomer. The pH should be adjusted to a range of 6.5-7.5. As the pH increases, the viscosity will increase, and a clear gel will be formed.
-
Final Mixing and Storage: Continue stirring for a few more minutes to ensure uniformity. Avoid entrapping air bubbles. Transfer the gel into a suitable container and store it at room temperature, protected from light.
Experimental Protocols for Formulation Evaluation
The following protocols are essential for characterizing and ensuring the quality, stability, and efficacy of the formulated this compound creams and gels.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is designed to evaluate the permeation of this compound from the formulated cream and gel through a skin membrane.[4][5][6]
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable solubilizer like ethanol or Tween 20 to maintain sink conditions)
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Sample Application: Apply a known amount (e.g., 10 mg/cm²) of the this compound cream or gel formulation uniformly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor medium through the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Caption: Workflow for in vitro skin permeation study.
Stability Testing
This protocol is for assessing the physical and chemical stability of the this compound formulations under accelerated and long-term storage conditions.[7][8][9][10]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Freeze-Thaw Cycling: -20°C to 25°C (3 cycles)
Procedure:
-
Sample Preparation: Fill the this compound cream and gel into the intended final packaging containers.
-
Storage: Place the samples in stability chambers maintained at the specified conditions.
-
Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
Evaluation Parameters: At each time point, evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, consistency.
-
pH: Measure the pH of a 10% dispersion of the formulation in purified water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Assay of this compound: Determine the concentration of this compound using a validated HPLC method to assess chemical stability.
-
Microbiological Purity: Perform microbial limit tests to ensure the formulation remains free from contamination.
-
Quantitative Efficacy Data
The following tables summarize available quantitative data on the efficacy of topical this compound in dermatological applications.
Table 4: Efficacy of 2% this compound in Reducing Post-Laser Erythema and Pain [1]
| Parameter | Time Point | This compound Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |
| Erythema Index (EI) | 24 hours | Significantly Lower | Higher | < 0.01 |
| Clinician's Erythema Assessment (CEA) | 24 hours | Significantly Lower | Higher | < 0.01 |
| Pain Score (VAS) | 30 minutes | Notably Reduced | Higher | Not specified |
Table 5: Effect of Enoximone (a related compound) on Atopic Dermatitis-Like Skin Inflammation in Mice [11]
| Parameter | Enoximone Treatment | DNCB Control | Outcome |
| Dermatitis Score | Reduced | Elevated | Significant Reduction |
| Transepidermal Water Loss (TEWL) | Reduced | Elevated | Significant Reduction |
| IgE Production | Reduced | Elevated | Significant Reduction |
| Skin Thickness | Reduced | Increased | Significant Reduction |
| Inflammatory Cell Infiltration | Reduced | Increased | Significant Reduction |
Table 6: Potential Efficacy Endpoints for Future this compound Studies in Atopic Dermatitis and Psoriasis
| Condition | Efficacy Endpoint | Description |
| Atopic Dermatitis | SCORAD (SCORing Atopic Dermatitis) | A clinical tool to assess the extent and severity of eczema.[12][13][14][15] |
| EASI (Eczema Area and Severity Index) | An investigator-assessed instrument to measure the extent and severity of atopic dermatitis.[12][13][15] | |
| TEWL (Transepidermal Water Loss) | A measure of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.[16][17] | |
| Psoriasis | PASI (Psoriasis Area and Severity Index) | A widely used tool for the measurement of severity of psoriasis.[18][19][20][21] |
Conclusion
This compound is a promising active ingredient for the topical treatment of a variety of inflammatory skin disorders. Its well-documented anti-inflammatory properties, coupled with the potential for formulation into stable and effective creams and gels, make it a strong candidate for further dermatological research and development. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, evaluate, and characterize this compound-based topical products. Further clinical studies are warranted to fully elucidate its efficacy in conditions such as atopic dermatitis and psoriasis, using standardized scoring systems to generate robust quantitative data.
References
- 1. uspnf.com [uspnf.com]
- 2. oxfordbiosciences.com [oxfordbiosciences.com]
- 3. Allergic contact dermatitis mimicking atopic dermatitis due to this compound in a topical medicament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alterlab.co.id [alterlab.co.id]
- 5. rjptonline.org [rjptonline.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. fda.gov [fda.gov]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Enoximone alleviates atopic dermatitis-like skin inflammation via inhibition of type 2 T helper cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the best endpoints for Eczema Area and Severity Index and Scoring Atopic Dermatitis in clinical practice? A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. join.hcplive.com [join.hcplive.com]
- 14. Dupilumab Provides Rapid and Sustained Improvement in SCORing Atopic Dermatitis Outcomes in Paediatric Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Description and Appraisal of Outcome Measures - Clinical Review Report: Dupilumab (Dupixent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Skin Barrier Function in Psoriasis and Atopic Dermatitis: Transepidermal Water Loss and Temperature as Useful Tools to Assess Disease Severity [mdpi.com]
- 17. hcplive.com [hcplive.com]
- 18. Psoriasis Severity Assessment Combining Physician and Patient Reported Outcomes: The Optimal Psoriasis Assessment Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical Therapy in Psoriasis: Clinical Benefits, Advances in Novel Drug Delivery Strategies, and Gene Therapy Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the Correlation between the PASI and DLQI Scores in Psoriasis Treatment with Topical Ointments Containing Rosa × damascena Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Evaluating the Anti-inflammatory Effects of Enoxolone on an In Vitro Model of Gingival Inflammation
References
- 1. This compound (18β-glycyrrhetinic acid) in gingival inflammation management : an in vitro study IADR Abstract Archives [iadr.abstractarchives.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Human gingival fibroblasts are critical in sustaining inflammation in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Porphyromonas gingivalis-Lipopolysaccharide Induced Gingival Fibroblasts Trained Immunity Sustains Inflammation in Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of IL-6, IL-8 and TNF-α levels in the gingival tissue of patients with periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Enoxolone in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major active component of licorice root (Glycyrrhiza glabra). It has a well-documented history of use in traditional medicine and is recognized for its broad-ranging pharmacological activities, including potent anti-inflammatory properties. These properties have positioned this compound as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory conditions.
This document provides detailed application notes and experimental protocols for the administration of this compound in commonly used animal models of inflammation. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a summary of quantitative data from preclinical studies, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Preclinical Models
The anti-inflammatory effects of this compound have been quantified in several standard animal models of inflammation. The following tables summarize the key findings, providing a comparative overview of dosages, administration routes, and therapeutic outcomes.
Table 1: this compound in Carrageenan-Induced Paw Edema in Rats
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Quantitative Outcomes | Reference |
| Carrageenan-Induced Paw Edema (Rat) | 1, 3, 10, 30 | Intraperitoneal (i.p.) | Dose-dependent reduction in paw edema. ED₅₀ value of 8.41 mg/kg.[1] | [1] |
Table 2: this compound in LPS-Induced Systemic Inflammation in Mice
| Animal Model | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| LPS-Induced Inflammation (Mice) | Not specified in vivo | Not applicable | In vitro: Dose-dependent reduction of IL-6 and TNF-α secretion in LPS-stimulated BV-2 microglia.[2] | [2] |
| LPS-Induced Inflammation (Human Cells) | Not specified | Not applicable | In vitro: Modulation of IL-1β, IL-6, IL-8, and TNF-α in nebulized form.[3][4] | [3][4] |
Table 3: Glycyrrhetinic Acid in Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
| Animal Model | Glycyrrhetinic Acid Dose (mg/kg) | Administration Route | Key Quantitative Outcomes | Reference |
| DSS-Induced Colitis (Mice) | 10, 50 | Not specified | Alleviation of body weight loss, reduction in colon shortening (13.2% and 12.7% respectively), and decreased Disease Activity Index (DAI) scores.[3] | [3] |
| DSS-Induced Colitis (Mice) | 100 | Not specified | Alleviated body weight loss and reduced DAI score. Increased colon length compared to DSS group.[5] | [5] |
Table 4: this compound in Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice
| Animal Model | This compound Treatment | Administration Route | Key Quantitative Outcomes | Reference |
| DMM-Induced Osteoarthritis (Mice) | In vitro treatment of chondrocytes | Not applicable | In vitro: Inhibition of IL-1β mediated apoptosis and activation of caspase-3. Elevation of p-ERK1/2 levels.[6][7] | [6][7] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the targeted development of this compound-based therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[8] In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[9]
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhetic Acid Ameliorates Dextran Sulfate Sodium-Induced Ulcerative Colitis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhetic Acid Ameliorates Dextran Sulfate Sodium-Induced Ulcerative Colitis in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Enoxolone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of enoxolone (glycyrrhetinic acid) in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is the intrinsic aqueous solubility of this compound?
This compound is practically insoluble in water.[1][2][3][4] Its saturated solubility in water is reported to be approximately 6.62 x 10⁻³ mg/mL.[5]
2. In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. For specific solubility data, please refer to the table below.
3. What are the primary strategies for enhancing the aqueous solubility of this compound?
The primary strategies for increasing the aqueous solubility of the practically insoluble this compound include the use of cosolvents, pH adjustment, complexation with cyclodextrins, and the formation of solid dispersions.
4. How effective are cosolvents in solubilizing this compound?
Cosolvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can significantly improve the solubility of this compound. The degree of solubilization is dependent on the cosolvent and its concentration in the aqueous solution. For instance, in a 1:7 solution of ethanol:PBS (pH 7.2), the solubility of 18β-glycyrrhetinic acid is approximately 0.13 mg/mL.[6]
5. Can pH adjustment be used to increase this compound's solubility?
Yes, as a weakly acidic compound, the solubility of this compound is pH-dependent.[1][5][7] Increasing the pH of the aqueous solution will ionize the carboxylic acid group, thereby increasing its solubility. The use of alkalizers such as L-arginine or meglumine in formulations can create a microenvironment with a higher pH, which enhances dissolution.[1][8]
6. How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be soluble in water. This mechanism effectively increases the apparent solubility of this compound.
7. What is a solid dispersion and how does it enhance this compound's solubility?
A solid dispersion is a system where a poorly soluble drug, like this compound, is dispersed in a solid, hydrophilic carrier or matrix. This can be achieved using polymers such as polyvinylpyrrolidone (PVP), Kollidon® VA64, or Soluplus®.[1][8][9] The drug in the solid dispersion can exist in an amorphous state, which has a higher energy and thus greater solubility and dissolution rate compared to the crystalline form. The inclusion of alkalizers in a ternary solid dispersion system can further enhance solubility by creating a favorable pH microenvironment.[1][8] One study reported a remarkable 5680-fold increase in the aqueous solubility of glycyrrhetinic acid when formulated as a solid dispersion with Soluplus® and L-arginine.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the aqueous buffer. | This compound has very low intrinsic aqueous solubility. | 1. Verify the solubility limits: Confirm that the target concentration is achievable. 2. Employ a solubilization technique: Refer to the experimental protocols below for using cosolvents, adjusting pH, or using cyclodextrins. 3. Increase mixing energy: Use sonication or vigorous stirring to aid dissolution. |
| This compound precipitates out of the solution upon standing. | The solution is supersaturated, or there has been a change in temperature or pH. | 1. Check for temperature fluctuations: Ensure the solution is stored at a constant temperature. 2. Verify and buffer the pH: Confirm that the pH of the solution is stable and in a range where this compound is soluble. 3. Reduce the concentration: The target concentration may be too high for the chosen solubilization method. 4. Add a stabilizing agent: Consider adding a polymer like HPMC or PVP to inhibit crystallization. |
| Precipitation occurs when adding an this compound stock solution (in organic solvent) to an aqueous buffer. | The rapid change in solvent polarity causes the this compound to crash out of the solution. | 1. Slow down the addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. 2. Increase the proportion of cosolvent: Add a small amount of the organic solvent to the aqueous buffer before adding the this compound stock. 3. Use a surfactant: Incorporate a non-ionic surfactant like Polysorbate 80 in the aqueous phase to help solubilize the this compound as it is added. |
| The prepared this compound-cyclodextrin complex has low solubility. | The stoichiometry of the complex may not be optimal, or the wrong type of cyclodextrin is being used. | 1. Optimize the drug:cyclodextrin ratio: Perform a phase solubility study to determine the optimal molar ratio. 2. Try a different cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) often provides higher solubility enhancement than β-cyclodextrin. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (~0.00662 mg/mL) | [1][5] |
| Ethanol | Soluble (~20 mg/mL for 18β-GA, ~30 mg/mL for 18α-GA) | [6][10] |
| Propylene Glycol | Soluble (1% w/v) | [1][3] |
| Butylene Glycol | Soluble (5% w/v) | [1] |
| DMSO | Soluble (~16 mg/mL for 18β-GA, ~20 mg/mL for 18α-GA) | [6][10] |
| Dimethyl Formamide (DMF) | Soluble (~13 mg/mL for 18β-GA, ~30 mg/mL for 18α-GA) | [6][10] |
| Methylene Chloride | Sparingly soluble | [1][2][4] |
| Glycerin | Practically insoluble | [1] |
| Polyethylene Glycol (low M.W.) | Practically insoluble | [1] |
Table 2: Enhanced Aqueous Solubility of Glycyrrhetinic Acid (GA) using Solid Dispersions
| Formulation | Polymer/Excipients | Achieved Aqueous Solubility | Fold Increase | Reference |
| Pure Glycyrrhetinic Acid | - | 0.00662 mg/mL | 1 | [5] |
| GA Solid Dispersion | Soluplus®, L-arginine | 37.6 mg/mL | ~5680 | [5] |
| Ternary Solid Dispersion | Kollidon® VA64, L-arginine | Significantly increased | Not quantified | [1] |
| Ternary Solid Dispersion | Kollidon® VA64, Meglumine | Significantly increased | Not quantified | [1] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Cosolvent System (Ethanol/Water)
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Use sonication or gentle heating (not exceeding 40°C) to aid dissolution.
-
-
Preparation of Final Aqueous Solution:
-
Determine the final desired concentration of this compound and the final percentage of ethanol in the aqueous solution.
-
In a separate container, prepare the required volume of the aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously stirring or vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise.
-
Continue to stir the final solution for at least 15 minutes to ensure homogeneity.
Note: It is crucial to add the ethanol stock solution to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing solubility.
-
-
Complex Formation:
-
Weigh the calculated amounts of this compound and HP-β-CD.
-
Place the HP-β-CD powder in a mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the HP-β-CD to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with a pestle.
-
Knead the mixture for a sufficient period (e.g., 30-60 minutes) to ensure thorough interaction.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be pulverized and sieved to obtain a fine powder.
-
-
Dissolution of the Complex:
-
The powdered this compound-HP-β-CD complex can be dissolved in the desired aqueous buffer.
-
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Component Selection:
-
Choose a suitable hydrophilic polymer (e.g., PVP K30, Kollidon® VA64, Soluplus®) and, if desired, an alkalizer (e.g., L-arginine). A common drug-to-polymer ratio to start with is 1:5 by weight.
-
-
Dissolution of Components:
-
Dissolve the this compound and the chosen polymer(s) in a suitable common organic solvent (e.g., ethanol). If using an alkalizer like L-arginine, it can be dissolved in a small amount of water and then added to the organic solvent containing the this compound and polymer.
-
-
Solvent Evaporation:
-
The resulting solution is then subjected to solvent evaporation under reduced pressure using a rotary evaporator. The water bath temperature should be kept moderate (e.g., 40-50°C) to avoid degradation.
-
Continue the evaporation process until a solid film is formed on the inner surface of the flask.
-
-
Final Processing:
-
The dried solid dispersion is then scraped from the flask, pulverized, and passed through a sieve to obtain a uniform powder. This powder can then be used for dissolution studies or further formulation.
-
Mandatory Visualizations
Caption: Decision workflow for selecting an appropriate this compound solubilization strategy.
Caption: Mechanism of this compound solubilization by cyclodextrin encapsulation.
References
- 1. Mechanism and Improved Dissolution of Glycyrrhetinic Acid Solid Dispersion by Alkalizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18β-Glycyrrhetinic Acid | 471-53-4 [chemicalbook.com]
- 3. selectbotanical.com [selectbotanical.com]
- 4. selectbotanical.com [selectbotanical.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanism and Improved Dissolution of Glycyrrhetinic Acid Solid Dispersion by Alkalizers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting enoxolone precipitation in cell culture media.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with enoxolone in a cell culture setting.
Troubleshooting Guide: this compound Precipitation
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the organic solvent stock.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[2][3] A high concentration of DMSO in the final solution can also be cytotoxic.[2][4][5] |
| pH of the Media | The pH of the cell culture medium may not be optimal for this compound solubility. | While altering the pH of cell culture media is generally not recommended due to potential effects on cell health, ensure your media is properly buffered and within the expected physiological pH range. |
Issue 2: Precipitation After Incubation
Question: My cell culture medium containing this compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media over time or interactions with cellular components.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time at 37°C in an aqueous environment. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Information on the stability of this compound in aqueous solutions suggests it is best to not store them for more than a day.[6] |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Serum Proteins | This compound may bind to proteins in the fetal bovine serum (FBS), and this complex could precipitate over time. The binding of drugs to serum albumin is a major determinant of their pharmacokinetic profile.[7] | If possible, try reducing the serum concentration or using a serum-free medium formulation after initial cell attachment. However, be aware that serum-free media can sometimes be more prone to precipitation for certain compounds. |
| Cellular Metabolism | Cellular metabolism can alter the local pH of the culture medium, which might affect the solubility of this compound. | Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture plates or flasks are outside the stable environment of the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of this compound for in vitro studies.[6][8][9] It is crucial to use anhydrous, cell culture-grade solvents to ensure the highest solubility and minimize contaminants.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1% for most cell lines.[2][3] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[10]
Q3: How should I store my this compound stock solution?
A3: For optimal stability, store this compound stock solutions at -20°C or -80°C.[11] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12] DMSO is hygroscopic, so ensure the storage vials are tightly sealed.[1]
Q4: Can I filter-sterilize my this compound stock solution?
A4: If you prepare your stock solution in an organic solvent like 100% DMSO or ethanol under sterile conditions, filter sterilization may not be necessary. However, if you are concerned about contamination, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter that is compatible with organic solvents.
Q5: What is the solubility of this compound in common solvents?
A5: The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values can vary slightly between batches and suppliers.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration (mM) |
| DMSO | 16 - 94 mg/mL[6][11] | ~34 - 200 mM |
| Ethanol | ~20 mg/mL[6] | ~42 mM |
| Ethanol:PBS (1:7, pH 7.2) | ~0.13 mg/mL[6] | ~0.28 mM |
| Water | Practically insoluble[8][9] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a highly concentrated, sterile stock solution of this compound for subsequent dilution into cell culture media.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Sterile, microcentrifuge tubes for aliquoting
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 470.69 g/mol
-
To make 1 mL of a 10 mM stock solution, you need: 10 mmol/L * 1 L/1000 mL * 470.69 g/mol * 1000 mg/g = 4.707 mg
-
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and transfer it to the sterile conical tube.
-
Dissolve in DMSO: Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.[11]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a series of dilutions: In separate sterile tubes or wells of a 96-well plate, prepare a serial dilution of your this compound stock solution into the pre-warmed cell culture medium. It is important to add the stock solution to the medium, not the other way around. A suggested dilution series to test for final concentrations could be: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (DMSO only at the highest concentration used).
-
Mix gently: After adding the this compound stock to the medium for each dilution, mix gently by pipetting up and down or by gentle swirling.
-
Visual inspection: Immediately after preparation, and after incubation at 37°C for a period relevant to your experiment (e.g., 2 hours, 24 hours), visually inspect each dilution for any signs of precipitation. This can be done by holding the tubes/plate against a light source. A cloudy or hazy appearance, or visible crystals, indicates precipitation.
-
Microscopic examination (optional): For a more sensitive assessment, place a small volume of each dilution on a microscope slide and examine for the presence of crystals.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under your experimental conditions.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway in Chondrocytes
Caption: this compound's modulation of ERK1/2, apoptosis, and inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Albumin-drug interaction and its clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectbotanical.com [selectbotanical.com]
- 9. selectbotanical.com [selectbotanical.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
Technical Support Center: Enhancing Enoxolone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of enoxolone (glycyrrhetinic acid).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound are its poor aqueous solubility and significant first-pass metabolism in the intestines and liver.[1][2][3][4][5] this compound is a highly lipophilic compound, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][3] Furthermore, it undergoes extensive glucuronidation, a process where glucuronic acid is added to the molecule, which facilitates its elimination from the body and reduces systemic exposure.[6][7][8]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies have shown significant promise in improving the oral bioavailability of this compound. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, as in nanocrystals, can significantly increase its surface area, leading to improved dissolution and absorption.[9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), can enhance its wettability and dissolution rate.[3][11][12]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs like this compound.[13][14][15]
-
Niosomes and Liposomes: These are vesicular systems that can encapsulate this compound, protecting it from degradation and enhancing its transport across the intestinal barrier.[1][16][17][18]
-
Q3: How does the precursor, glycyrrhizic acid, affect the bioavailability of this compound?
A3: Glycyrrhizic acid, the natural precursor to this compound, can act as a drug carrier. It has been shown to improve the solubility of other drugs and can be used to target drug delivery to the liver, where specific receptors for glycyrrhizic acid are present.[1][11] Upon oral administration, glycyrrhizic acid is hydrolyzed by intestinal bacteria to this compound.[2] Utilizing glycyrrhizic acid in formulations can, therefore, be an indirect strategy to enhance the delivery and subsequent absorption of this compound.[1][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in nanoformulations/vesicular systems. | - Poor solubility of this compound in the chosen organic solvent or lipid matrix.- Suboptimal ratio of drug to carrier/surfactant. | - Screen various organic solvents or lipids to find one with higher this compound solubility.- Optimize the drug-to-carrier/surfactant ratio through systematic experiments. |
| Precipitation of this compound upon release from the formulation in aqueous media. | - The amorphous form of this compound in a solid dispersion is thermodynamically unstable and can revert to a crystalline form.- Supersaturation of this compound in the gastrointestinal fluid leads to precipitation. | - Incorporate a precipitation inhibitor, such as HPMC, into the formulation.[12]- Use a combination of polymers to maintain the amorphous state and supersaturation. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent emulsification of SEDDS in the gastrointestinal tract.- Food effects influencing the absorption of the formulation.[19]- Differences in gut microbiota affecting the conversion of glycyrrhizic acid to this compound. | - Optimize the SEDDS formulation for robust and reproducible emulsification.- Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.- Standardize the animal model and consider the influence of gut microbiota on drug metabolism. |
| Low encapsulation efficiency in niosomes/liposomes. | - Inappropriate surfactant-to-cholesterol ratio.- Suboptimal hydration temperature or time. | - Systematically vary the surfactant-to-cholesterol molar ratio to find the optimal composition.[17][18]- Optimize the hydration temperature and duration during the preparation process.[18] |
| Physical instability of solid dispersions (e.g., crystallization over time). | - The chosen polymer does not sufficiently inhibit drug crystallization.- High drug loading that exceeds the miscibility limit of the polymer. | - Select a polymer with strong interactions (e.g., hydrogen bonding) with this compound to stabilize the amorphous form.- Reduce the drug loading to ensure it remains molecularly dispersed within the polymer matrix.[12] |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Coarse this compound | 50 | 489 ± 121 | 4.0 | 3,876 ± 912 | - | [9][10] |
| This compound Nanocrystals | 50 | 2,708 ± 583 | 1.5 | 16,654 ± 3,245 | 4.3 | [9][10] |
Note: Data is presented as mean ± standard deviation.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Ethanol (or another suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and the polymer in a sufficient volume of ethanol in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Formulation of this compound-Loaded Niosomes by Thin Film Hydration Method
Objective: To encapsulate this compound within niosomal vesicles to improve its stability and delivery.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Sonicator (probe or bath)
Protocol:
-
Accurately weigh this compound, Span 60, and cholesterol in a desired molar ratio (e.g., 1:1:1).
-
Dissolve the weighed components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the glass transition temperature of the surfactant.
-
A thin, dry lipid film will form on the wall of the flask. Further, dry the film under vacuum for at least 1 hour to ensure complete removal of the solvent.
-
Hydrate the thin film by adding a specific volume of PBS (pH 7.4) containing any water-soluble components.
-
Rotate the flask gently at a controlled temperature (e.g., 60°C) until the film is fully hydrated and a milky suspension of niosomes is formed.
-
To reduce the size of the multilamellar vesicles and obtain smaller, more uniform vesicles, sonicate the niosomal suspension using a probe sonicator for a specified time and power or in a bath sonicator.
-
Anneal the niosome suspension by keeping it at room temperature for a period to allow for stabilization.
-
Store the prepared this compound-loaded niosomes at 4°C.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., coarse suspension, nanocrystals, solid dispersion)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., HPLC-MS/MS)
Protocol:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the rats into groups, with each group receiving a different this compound formulation.
-
Administer the respective this compound formulation to each rat via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability of the test formulations compared to the control (coarse suspension).
Visualizations
References
- 1. Glycyrrhizic Acid and Its Hydrolyzed Metabolite 18β-Glycyrrhetinic Acid as Specific Ligands for Targeting Nanosystems in the Treatment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pharmacokinetics, tissue distribution, and residue depletion in largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation of orally administered drugs and the value of nanocarriers in strategies for its overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycyrrhizic acid as a multifunctional drug carrier – From physicochemical properties to biomedical applications: A modern insight on the ancient drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Concept to Optimization: A Step-by-Step Guide to SEDDS for Enhanced Oral Bioavailability - Drug Development and Delivery [drug-dev.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Preparation of Glycyrrhetinic Acid Liposomes Using Lyophilization Monophase Solution Method: Preformulation, Optimization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Managing Enoxolone-Induced Hypertension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing enoxolone to induce hypertension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hypertension?
A1: this compound induces hypertension by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1] This enzyme is responsible for converting active cortisol to inactive cortisone, primarily in the kidneys. By inhibiting 11β-HSD2, this compound increases the local concentration of cortisol, which then binds to and activates mineralocorticoid receptors. This activation leads to increased sodium and water retention, potassium excretion, and a subsequent rise in blood pressure.[1]
Q2: What are the expected side effects of this compound administration in animal models?
A2: The primary side effects are directly related to the mechanism of action and include hypokalemia (low potassium levels), edema, and weight gain.[2] These are dose-limiting toxicities. Researchers should closely monitor electrolyte balance and animal welfare throughout the study.
Q3: How can this compound-induced hypertension be reversed or managed?
A3: this compound-induced hypertension can be managed by administering mineralocorticoid receptor antagonists, such as spironolactone, or epithelial sodium channel (ENaC) blockers, like amiloride.[3][4] These drugs counteract the downstream effects of increased mineralocorticoid receptor activation. Discontinuation of this compound administration should also lead to a gradual reversal of hypertension.
Q4: What are the typical animal models used for studying this compound-induced hypertension?
A4: Rats and mice are the most common animal models for studying this condition.[5][6] Different strains may exhibit varying sensitivity to this compound, so it is important to select an appropriate strain for the research question.
Troubleshooting Guides
Issue 1: High variability in blood pressure response among animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. If administering in drinking water, monitor individual water consumption, as it can vary between animals.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Solution: Use a well-characterized, inbred strain of rats or mice to minimize genetic variation. Increase the number of animals per group to improve statistical power and account for individual differences.
-
-
Possible Cause: Stress-induced blood pressure fluctuations.
-
Solution: Acclimatize animals to the blood pressure measurement procedure and the laboratory environment to minimize stress. Handle animals consistently and gently.
-
Issue 2: Hypokalemia and other electrolyte imbalances.
-
Possible Cause: Excessive potassium excretion due to mineralocorticoid receptor activation.
-
Possible Cause: Dehydration or changes in fluid intake.
-
Solution: Monitor water intake and signs of dehydration. Ensure free access to water at all times.
-
Issue 3: No significant increase in blood pressure observed.
-
Possible Cause: Insufficient dose of this compound.
-
Solution: Increase the dose of this compound in a stepwise manner, with careful monitoring of side effects. A dose-response study may be necessary to determine the optimal dose for the chosen animal model and strain.
-
-
Possible Cause: Incorrect route of administration.
-
Solution: Review the experimental protocol and ensure the chosen route of administration is appropriate for this compound and the research objectives. Oral gavage or administration in drinking water are common methods.
-
-
Possible Cause: Rapid metabolism or clearance of this compound.
-
Solution: Consider the frequency of administration. It may be necessary to administer the compound more frequently to maintain effective plasma concentrations.
-
Experimental Protocols
Protocol 1: Induction of Hypertension with this compound (via Glycyrrhizic Acid) in Rats
This protocol is based on the administration of glycyrrhizic acid, which is metabolized to this compound in vivo.
-
Animals: Male Wistar rats (200-250g).
-
Materials:
-
Glycyrrhizic acid (ammonium salt)
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
-
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility and handling for at least one week. Train the animals for the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Measurement: Measure and record baseline systolic and diastolic blood pressure and heart rate for each animal for 3-5 consecutive days before starting the treatment.
-
Drug Preparation: Prepare a solution of glycyrrhizic acid in the vehicle at the desired concentration.
-
Administration: Administer glycyrrhizic acid daily via oral gavage at a dose range of 50-200 mg/kg body weight for 4-8 weeks. The control group should receive the vehicle only.
-
Monitoring: Monitor blood pressure weekly. Also, monitor body weight, food and water intake, and clinical signs of distress. Collect blood samples periodically to assess serum electrolyte levels, particularly potassium.
-
Endpoint: At the end of the study period, a stable hypertensive state is expected. Tissues and blood can be collected for further analysis.
-
Protocol 2: Management of this compound-Induced Hypertension with Spironolactone
-
Animals: Hypertensive rats from Protocol 1.
-
Materials:
-
Spironolactone
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
-
Procedure:
-
Group Allocation: Divide the hypertensive rats into a treatment group and a placebo group.
-
Drug Preparation: Prepare a suspension of spironolactone in the vehicle.
-
Administration: Administer spironolactone daily via oral gavage at a dose of 20-50 mg/kg body weight.[10][11] The placebo group receives the vehicle only.
-
Monitoring: Continue to monitor blood pressure, body weight, and serum electrolytes as described in Protocol 1.
-
Evaluation: Assess the reduction in blood pressure and amelioration of side effects like hypokalemia over a period of 2-4 weeks.
-
Data Presentation
Table 1: Dose-Dependent Effects of Glycyrrhizic Acid on Systolic Blood Pressure (SBP) in Rats (Hypothetical Data)
| Dosage (mg/kg/day) | Duration (weeks) | Change in SBP (mmHg) |
| 50 | 4 | +15 ± 5 |
| 100 | 4 | +30 ± 8 |
| 200 | 4 | +50 ± 10 |
Table 2: Effect of Spironolactone on this compound-Induced Hypertension (Hypothetical Data)
| Treatment Group | Baseline SBP (mmHg) | SBP after 4 weeks of Spironolactone (mmHg) |
| This compound + Vehicle | 165 ± 12 | 168 ± 15 |
| This compound + Spironolactone (25 mg/kg) | 167 ± 14 | 145 ± 10 |
Visualizations
Caption: Mechanism of this compound-induced hypertension.
Caption: Experimental workflow for induction and management.
Caption: Troubleshooting decision tree.
References
- 1. Liquorice and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquorice - Wikipedia [en.wikipedia.org]
- 3. The acute blood pressure-lowering effect of amiloride is independent of endothelial ENaC and eNOS in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride reduces stroke and renalinjury in stroke-prone hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maternal carbthis compound treatment lowers birthweight and induces hypertension in the offspring of rats fed a protein-replete diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subchronic toxicity study of nonpolar extract of licorice roots in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency evaluation and safety monitoring of tailored rapid potassium supplementation strategy for fatal severe hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. droracle.ai [droracle.ai]
- 10. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of enoxolone in experimental setups.
Welcome to the technical support center for enoxolone (also known as 18β-glycyrrhetinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid, a major component of licorice root.[1] It is widely researched for its anti-inflammatory, antioxidant, antiviral, and anti-tumor properties.[2] In experimental setups, it is often used to study inflammatory pathways, skin conditions, and its potential as a therapeutic agent.
Q2: What are the primary causes of this compound degradation in the lab?
A2: this compound is susceptible to degradation under specific environmental conditions. The primary factors leading to its breakdown are exposure to acidic conditions and light.[3] Temperature and pH also play a significant role in its stability in solution.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide.[5][6] For cell culture and other aqueous experiments, a concentrated stock solution should be prepared in high-purity, anhydrous DMSO or ethanol.[6]
Q4: What is the recommended storage procedure for this compound?
A4: Proper storage is critical for maintaining the stability of this compound. Recommendations vary for the solid form and solutions:
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term stability (stable for at least 4 years).[6] For shorter periods, storage at 2-8°C is also acceptable.
-
Stock Solutions: Prepare single-use aliquots of your stock solution in an organic solvent (e.g., DMSO) and store them at -20°C. It is recommended to use these solutions within one month to prevent loss of potency.[7] Avoid repeated freeze-thaw cycles.[7]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and solubility in aqueous buffers.[6]
Q5: Is this compound sensitive to light?
A5: Yes, studies have shown that glycyrrhetinic acid undergoes significant degradation under photochemical stress.[3] Therefore, it is crucial to protect both stock and working solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
Precipitation is a common problem when diluting a concentrated this compound stock solution (in an organic solvent) into an aqueous buffer or cell culture medium. This phenomenon, often called "salting out" or "crashing out," occurs because this compound is hydrophobic.
-
Check DMSO/Ethanol Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being ideal for long-term experiments to avoid cytotoxicity.
-
Modify Dilution Technique: The method of dilution is critical. Instead of adding the aqueous medium to your concentrated stock, add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual addition helps to prevent a rapid change in solvent polarity.
-
Use Serial Dilution: For higher final concentrations of this compound, a serial dilution approach is effective. First, create an intermediate dilution in a smaller volume of the medium, ensure it is fully dissolved, and then add this to the final volume.
-
Gentle Warming: Pre-warming your buffer or medium to 37°C can increase the solubility of this compound and help prevent precipitation.[8] Gentle warming can also be used to redissolve a slight precipitate. However, avoid prolonged or excessive heating, as it may degrade the compound.[8]
Issue 2: Inconsistent Experimental Results
Inconsistent results may be a sign of this compound degradation.
-
Verify Solution Age and Storage: Ensure that your this compound stock solution is fresh (ideally prepared within the last month) and has been stored correctly at -20°C and protected from light.[7] Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Control the pH of Your Medium: this compound is more stable in neutral to slightly alkaline conditions and degrades in acidic environments.[3][4] Ensure the pH of your experimental buffer or medium is within a stable range (pH 7-9) and is not altered by the addition of this compound or other reagents.
-
Protect from Light During Experiments: Cover your experimental setup (e.g., cell culture plates, reaction tubes) with aluminum foil or use light-blocking plates to prevent photodegradation during incubation.
-
Assess Purity: If degradation is suspected, the purity of the this compound stock can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Solubility | Concentration | Notes |
| Water | Practically Insoluble | - | Not recommended for preparing stock solutions. |
| DMSO | Soluble | ~16 mg/mL | Recommended for high-concentration stock solutions.[6] |
| Ethanol | Soluble | ~20 mg/mL | An alternative to DMSO for stock solutions.[6] |
| Dimethylformamide | Soluble | ~13 mg/mL | Another option for preparing stock solutions.[6] |
| Ethanol:PBS (pH 7.2) (1:7) | Sparingly Soluble | ~0.13 mg/mL | For preparing working solutions from an ethanol stock.[6] |
Table 2: Summary of this compound Stability and Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 4 years | Desiccate to protect from moisture.[6][7] |
| 2-8°C | Short-term | Suitable for routine use. | |
| Stock Solution (in DMSO/Ethanol) | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[7] |
| Aqueous Working Solution | Room Temperature or 4°C | ≤ 24 hours | Prepare fresh before each experiment; protect from light.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture and other in vitro assays.
-
Materials:
-
This compound (MW: 470.68 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh 4.71 mg of this compound powder.
-
Add the powder to a sterile, light-protected tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate in a room temperature water bath to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Objective: To dilute the this compound DMSO stock into cell culture medium while minimizing the risk of precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of stock solution needed. Ensure the final DMSO concentration will be ≤ 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use the final working solution immediately for your experiment.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. us.typology.com [us.typology.com]
- 3. Selleck Chemical LLC this compound 500mg 471-53-4 Glycyrrhetin, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. selectbotanical.com [selectbotanical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
Enoxolone Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides guidance on the stability and proper storage of Enoxolone (also known as Glycyrrhetinic Acid) for research purposes. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a well-closed container, protected from light. Recommended storage temperatures vary depending on the intended duration of storage. For long-term storage, -20°C is recommended, which can ensure stability for up to 36 months.[1] For shorter periods, storage at 2-8°C is also acceptable.[2] Some suppliers suggest room temperature storage for the solid powder.[3]
Q2: How should I store this compound in solution?
A2: this compound solutions are less stable than the solid form and require more stringent storage conditions. It is recommended to store solutions at -20°C for short-term use, typically up to one month, to prevent loss of potency.[1] For longer-term storage, it is advisable to prepare fresh solutions. Aliquoting the solution into single-use volumes is recommended to avoid multiple freeze-thaw cycles, which can degrade the compound.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is practically insoluble in water.[4][5] It is soluble in ethanol, sparingly soluble in methylene chloride, and freely soluble in chloroform and dioxane.[4][6][7] For cell culture experiments, dimethyl sulfoxide (DMSO) is a commonly used solvent.[8]
Q4: Is this compound sensitive to light?
A4: Yes, this compound has been shown to be sensitive to light (photolabile).[9] Exposure to light can lead to degradation. Therefore, it is critical to protect both solid this compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.
Q5: How does pH affect the stability of this compound?
A5: this compound is susceptible to degradation in acidic conditions.[9] Conversely, it is relatively stable in neutral and basic conditions. When preparing solutions or designing experiments, it is important to consider the pH of the medium to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Ensure proper storage of the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. Protect the solution from light. |
| Loss of compound activity over time | Improper storage of solid this compound. | Verify that solid this compound is stored in a tightly sealed container at the recommended temperature (see FAQ A1) and protected from light. |
| Precipitate forms in the stock solution | Poor solubility or solvent evaporation. | Ensure the appropriate solvent is used and that the concentration does not exceed its solubility limit. Store solutions in tightly sealed vials to prevent solvent evaporation. Gentle warming may help redissolve the precipitate, but prolonged heating should be avoided. |
| Unexpected peaks in chromatography | Presence of degradation products. | Review the handling and storage procedures. This compound is known to degrade under acidic and photochemical conditions.[9] Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Precautions |
| Solid (Powder) | Room Temperature | Short-term | Protect from light. |
| 2-8°C | Mid-term | Protect from light.[2] | |
| -20°C | Long-term (up to 36 months) | Protect from light.[1] | |
| In Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[10][11][12]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for triterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during the forced degradation study.
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound pharmacokinetics, tissue distribution, and residue depletion in largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. selectbotanical.com [selectbotanical.com]
- 8. Kinetics and dynamics of orally administered 18 beta-glycyrrhetinic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Addressing variability in enoxolone experimental results.
Welcome to the Technical Support Center for enoxolone (also known as glycyrrhetinic acid) research. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability often encountered in experimental results. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent?
A1: Variability in this compound experiments can stem from several factors. Key sources include the compound's poor water solubility, its purity and source, the specific cell type and its condition, and differences in experimental protocols.[1][2][3][4] this compound is practically insoluble in water, which can lead to issues with accurate dosing and precipitation in aqueous culture media.[4][5][6] Furthermore, its biological effects can be highly context-dependent, varying with cell passage number, confluency, and the specific inflammatory stimulus used.[7][8]
Q2: What is the primary mechanism of action for this compound that I should be assaying?
A2: this compound has several well-documented mechanisms of action. The most commonly studied are its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and IL-8, and its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which converts active cortisol to inactive cortisone.[6][9][10][11][12] It is also widely used as a gap junction blocker in cell-cell communication studies.[13][14][15] The choice of assay depends on your research focus.
Q3: How does this compound's effect on cortisol metabolism influence experimental outcomes?
A3: this compound inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly the type 2 isoform.[9][16] This enzyme is crucial for inactivating cortisol. By inhibiting it, this compound increases local cortisol concentrations, which can then bind to mineralocorticoid and glucocorticoid receptors.[9][10] This can lead to downstream effects that might confound results, especially in endocrine, metabolic, or renal studies. For instance, this mechanism is responsible for the hypertensive effects seen with excessive licorice consumption.[9]
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Effect of this compound
This is one of the most common issues reported by researchers. The following guide provides a logical workflow to diagnose the problem.
Detailed Steps:
-
Compound Solubility and Preparation:
-
Issue: this compound is practically insoluble in water but soluble in ethanol and sparingly soluble in methylene chloride.[5][6] It is often dissolved in DMSO for in vitro studies. When diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations or if not mixed properly.[2]
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When making working solutions, add the stock solution to the pre-warmed media dropwise while gently vortexing. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity, and always include a vehicle control (media with the same DMSO concentration) in your experiments.[3]
-
-
Concentration and Dose-Response:
-
Issue: The effective concentration of this compound can vary significantly between cell types and assays. A concentration that is effective in one system may be too low in another.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 µM to 100 µM) to determine the optimal effective concentration for your specific experimental setup.
-
-
Compound Stability:
-
Issue: Like many natural compounds, this compound's stability in solution can be affected by temperature, pH, and light.
-
Solution: Always prepare fresh working solutions from a frozen stock for each experiment. Minimize the exposure of stock and working solutions to light by using amber tubes or wrapping them in foil.[3]
-
-
Cell Health and Contamination:
-
Issue: The effects of any treatment can be masked by poor cell health, contamination (especially by mycoplasma), or high cell passage number.[7][8][17]
-
Solution: Regularly monitor cell viability and morphology. Use cells with a low passage number and periodically test for mycoplasma contamination. Ensure your cell culture practices are aseptic.[8][17]
-
Problem 2: High Background or Off-Target Effects Observed
Issue: Researchers sometimes observe unexpected cytotoxicity or other off-target effects.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%, as higher levels can be toxic to many cell lines.
-
Purity of Compound: The purity of the this compound used can be a source of variability. Impurities from the extraction and purification process could have their own biological activities.[5] Use a high-purity (>98%) this compound from a reputable supplier.
-
Off-Target Mechanisms: this compound is known to inhibit gap junctions and depolarize mitochondria, which is separate from its anti-inflammatory effects.[13] These actions could contribute to cytotoxicity or confound results in assays measuring cell-cell communication or metabolic function. Be aware of these potential off-target effects when interpreting your data.
Quantitative Data Summary
Variability is evident in the range of effective concentrations and IC₅₀ values reported in the literature. The following tables summarize quantitative data from various studies.
Table 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
| System/Tissue | Species | IC₅₀ Value | Reference |
| Hepatic Homogenates | Rat | 0.09 µM | [11] |
| Renal Homogenates | Rat | 0.36 µM | [11] |
| Human Renal Microsomes | Human | 1.5 (±1.2) µM | [18] |
| C2C12 Myotubes (Cell-based) | Murine | ~0.3 µM (Carbthis compound) | [10] |
Table 2: Anti-Inflammatory and Other Effects
| Assay / Effect Measured | Cell Type / Model | Effective Concentration | Reference |
| Reduction of IL-1α, IL-6, IL-8 secretion | Human Gingival Keratinocytes | Not specified | [12] |
| Suppression of IL-1β mediated apoptosis | Rat Chondrocytes | No cytotoxicity up to 20 µM | [19] |
| Inhibition of Gap Junctions (Carbthis compound) | HeLa cells expressing Cx43 | IC₅₀ = 44.5 µM | [20] |
| Reduction of post-laser erythema & pain | Human clinical study | 2% topical formulation | [21] |
Key Experimental Protocols & Signaling Pathways
Protocol 1: In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
This protocol describes a general method to assess the anti-inflammatory effect of this compound on cultured cells by measuring cytokine release.
Methodology:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, primary human keratinocytes) in 24-well plates at a suitable density and allow them to adhere overnight.[4][12]
-
Pre-treatment: Remove the old media and replace it with fresh media containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a combination of TNF-α and IL-1β, to the wells.[12] Include an unstimulated control group.
-
Incubation: Incubate the plates for an appropriate time to allow for cytokine production (typically 12-24 hours).
-
Quantification: Collect the supernatants and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle-treated, stimulated control group to determine the percentage inhibition of cytokine release.
Signaling Pathway: this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of inflammatory mediators.
References
- 1. Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancement of the Bioavailability and Anti-Inflammatory Activity of Glycyrrhetinic Acid via Novel Soluplus®—A Glycyrrhetinic Acid Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectbotanical.com [selectbotanical.com]
- 6. selectbotanical.com [selectbotanical.com]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. B5986-1ml | this compound [471-53-4] Clinisciences [clinisciences.com]
- 12. This compound (18β-glycyrrhetinic acid) in gingival inflammation management : an in vitro study IADR Abstract Archives [iadr.abstractarchives.com]
- 13. Carbthis compound and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological “cross-inhibition” of connexin hemichannels and swelling activated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbthis compound in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of 11 beta-hydroxysteroid dehydrogenase by gossypol and bioflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The efficacy of this compound in reducing erythema and pain after laser treatment: A randomized split-face pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Topical Enoxolone Application in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing topical enoxolone (also known as 18β-glycyrrhetinic acid) in research models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported side effects of topical this compound in research models?
A1: Topical application of this compound is generally considered safe and well-tolerated in research models and cosmetic use.[1][2][3] The most commonly noted adverse effect, although rare, is allergic contact dermatitis.[4][5] In contrast, systemic administration or high-dose oral intake of licorice-derived compounds can lead to more severe side effects such as hypertension, sodium and water retention, and hypokalemia due to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][7][8][9] While significant systemic absorption from typical topical application is not expected, it is a potential concern with high concentrations or compromised skin barrier models.
Q2: Is topical this compound irritating to the skin in standard research models?
A2: Studies have shown that this compound is not considered a primary skin irritant. For example, it was found to be non-irritating to shaved rabbit skin.[9] In clinical tests on humans, this compound at concentrations up to 6% was not a skin irritant or a sensitizer.[3][9] It is often included in cosmetic formulations for its soothing and anti-irritant properties.[10]
Q3: Can topical this compound induce sensitization or allergic reactions in research subjects?
A3: While generally non-sensitizing, there are documented case reports of allergic contact dermatitis in humans resulting from topical products containing this compound.[4][5] Therefore, when unexpected inflammatory responses are observed in animal models, the possibility of a delayed-type hypersensitivity reaction should be considered.
Q4: What are the potential systemic side effects if topical this compound is absorbed?
A4: If significant systemic absorption occurs, this compound can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2. This enzyme is responsible for converting active cortisol to inactive cortisone in the kidneys.[8] Its inhibition leads to an accumulation of cortisol, which can then act on mineralocorticoid receptors, causing sodium and fluid retention, increased blood pressure (hypertension), and low potassium levels (hypokalemia).[7][8][9] This is a critical consideration in long-term studies or when using penetration enhancers or occlusive dressings.
Q5: At what concentrations are topical this compound side effects typically observed?
A5: Side effects from topical application are rare. This compound is typically used in cosmetic products at concentrations between 0.05% and 2%.[1] Human studies have shown it to be non-irritating and non-sensitizing at concentrations up to 6%.[3][9] Allergic contact dermatitis has been reported from commercially available topical medicaments, though the exact concentration leading to sensitization in those specific cases is not always detailed.
Troubleshooting Guides
Issue 1: Unexpected Skin Reactions (Erythema, Edema) Observed in an Animal Model
-
Possible Cause 1: Allergic Contact Dermatitis (Delayed-Type Hypersensitivity)
-
Troubleshooting Steps:
-
Review the study timeline. Allergic sensitization requires an initial exposure period, with reactions appearing upon subsequent challenges.
-
Consider performing a local lymph node assay (LLNA) or a guinea pig maximization test (GPMT) to formally assess the sensitization potential of your specific formulation.
-
Include a vehicle-only control group and a positive control (e.g., a known sensitizer like DNCB) to differentiate between vehicle effects and this compound-specific reactions.
-
-
-
Possible Cause 2: Vehicle-Induced Irritation
-
Troubleshooting Steps:
-
Ensure you have a dedicated control group treated only with the vehicle solution.
-
Evaluate the components of your vehicle. Solvents like acetone, ethanol, or DMSO can cause skin irritation on their own, especially with repeated application.
-
Consider alternative, less irritating vehicles if vehicle-control animals also show signs of irritation.
-
-
-
Possible Cause 3: High Concentration or Bioavailability
-
Troubleshooting Steps:
-
Verify the final concentration of this compound in your formulation.
-
If using penetration enhancers or occlusive dressings, consider that these may increase local concentration and irritation potential.
-
Perform a dose-ranging study to identify a non-irritating concentration for your specific model and application frequency.
-
-
Issue 2: High Variability in Anti-Inflammatory Efficacy Between Subjects
-
Possible Cause 1: Inconsistent Dosing or Application
-
Troubleshooting Steps:
-
Standardize the application procedure. Ensure the same volume and surface area of application for all subjects.
-
Use calibrated instruments for dosing.
-
If possible, have the same researcher perform all applications to minimize inter-operator variability.
-
-
-
Possible Cause 2: Differences in Skin Barrier Function
-
Troubleshooting Steps:
-
Ensure the skin of all animal subjects is healthy and free from pre-existing abrasions or infections.
-
Measure baseline transepidermal water loss (TEWL) to ensure a consistent skin barrier function across all groups before starting the experiment.
-
-
-
Possible Cause 3: Genetic Variability in Inflammatory Response
-
Troubleshooting Steps:
-
Use an inbred strain of animals to minimize genetic variability.
-
Increase the number of animals per group to improve statistical power and account for biological variance.
-
-
Quantitative Data on Side Effects
Published quantitative data on the side effects of topical this compound from preclinical research models is limited. Most safety information is derived from human cosmetic use and case reports. The following table summarizes the available findings.
| Parameter | Species/Model | Concentration | Outcome | Reference |
| Acute Skin Irritation | Rabbit | Not specified | Not irritating to shaved skin | [9] |
| Skin Irritation | Human | Up to 6% | Not a skin irritant | [3][9] |
| Skin Sensitization | Human | Up to 6% | Not a sensitizer in clinical tests | [3][9] |
| Allergic Contact Dermatitis | Human (Case Reports) | Not specified | Allergic contact dermatitis observed from topical medicaments containing this compound. | [4][5] |
| Systemic Effects (Oral) | Human | >100 mg/day (glycyrrhizin) | Potential for hypertension, hypokalemia, sodium/water retention. | [6][7][8][9] |
Experimental Protocols
Protocol 1: Assessment of Skin Irritation (Based on OECD Guideline 404)
-
Animal Model: Albino rabbit.
-
Test Substance Preparation: Prepare the this compound formulation in its vehicle.
-
Application:
-
Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animal.
-
Apply 0.5 mL (for liquid) or 0.5 g (for solid/semi-solid) of the test substance to a small area (approx. 6 cm²) of the clipped skin.
-
Cover the application site with a gauze patch and non-irritating tape.
-
-
Exposure: The exposure duration is typically 4 hours. After exposure, remove the patch and wash the treated area with water or an appropriate solvent to remove any residual test substance.
-
Observation:
-
Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Score the reactions using a standardized scale (e.g., Draize scale).
-
Protocol 2: Assessment of Allergic Contact Dermatitis (Mouse Ear Swelling Test - MEST)
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction Phase (Sensitization):
-
On Day 0, apply a defined concentration of the this compound formulation (e.g., 25 µL) to the shaved abdomen of the mice.
-
Repeat this application on Days 1, 2, and 3.
-
-
Challenge Phase (Elicitation):
-
On Day 5, measure the baseline thickness of both ears of each mouse using a digital micrometer.
-
Apply a lower concentration of the this compound formulation (e.g., 20 µL) to the dorsal and ventral surfaces of the right ear. Apply the vehicle alone to the left ear as an internal control.
-
-
Measurement:
-
Measure the thickness of both ears again at 24 and 48 hours after the challenge.
-
The ear swelling is calculated as the difference in ear thickness before and after the challenge. A significant increase in the thickness of the this compound-treated ear compared to the vehicle-treated ear indicates sensitization.
-
Visualizations
Caption: this compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.
Caption: Systemic this compound can inhibit 11β-HSD2, leading to mineralocorticoid-related side effects.
Caption: A logical workflow for evaluating the dermal safety of a new topical this compound formulation.
References
- 1. us.typology.com [us.typology.com]
- 2. uk.typology.com [uk.typology.com]
- 3. us.typology.com [us.typology.com]
- 4. Allergic contact dermatitis from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergic contact dermatitis mimicking atopic dermatitis due to this compound in a topical medicament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. What are the side effects of Glycyrrhetinic Acid? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectbotanical.com [selectbotanical.com]
Technical Support Center: Enhancing Enoxolone Delivery Through the Stratum Corneum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on overcoming the challenges associated with delivering enoxolone through the stratum corneum. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to the topical delivery of this compound?
The principal barrier to the topical and transdermal delivery of this compound (also known as glycyrrhetinic acid) is the outermost layer of the skin, the stratum corneum. This layer consists of tightly packed, deceased cells called corneocytes embedded in a lipid-rich matrix, rendering it highly impermeable to many molecules, particularly those that are hydrophobic and have poor bioavailability like this compound.
Q2: What are the main strategies to enhance the penetration of this compound through the stratum corneum?
There are several key approaches to improve the delivery of this compound across the skin barrier:
-
Chemical Penetration Enhancers: These compounds temporarily and reversibly disrupt the highly ordered structure of the stratum corneum, thereby increasing its permeability.
-
Physical Enhancement Techniques: Methods such as microneedles can be employed to bypass or temporarily disrupt the stratum corneum.[1]
-
Advanced Formulation Strategies: Encapsulating this compound in nanocarriers like ethosomes, nanoemulsions, or micelles can significantly improve its solubility, stability, and ability to permeate the skin.
Q3: What are the potential side effects associated with penetration enhancers?
While penetration enhancers can be effective, they may also cause skin irritation or toxicity. It is crucial to select enhancers that are non-toxic, non-allergenic, and pharmacologically inert. The ideal enhancer should not lead to irreversible changes in the skin barrier.[2]
Q4: How do nanoformulations like ethosomes and nanoemulsions improve this compound delivery?
Nanoformulations enhance this compound delivery through several mechanisms:
-
Increased Solubility: this compound is practically insoluble in water, which limits its formulation possibilities.[3][4] Nanoemulsions and other lipid-based carriers can effectively solubilize this compound, increasing the thermodynamic activity and driving force for penetration.[5]
-
Enhanced Permeation: The small droplet size of nanoemulsions and the high ethanol content in ethosomes can fluidize the lipid bilayers of the stratum corneum, creating pathways for the drug to penetrate deeper into the skin.[6][7]
-
Controlled Release: These formulations can act as a reservoir, providing a sustained release of this compound into the skin over time.[8]
Troubleshooting and Optimization Guides
Problem 1: Poor Permeation of this compound in In Vitro Studies
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inadequate Formulation | Optimize the vehicle for this compound. Due to its poor water solubility, consider using co-solvents or developing a nanoformulation (e.g., nanoemulsion, ethosomes) to improve its solubility and partitioning into the stratum corneum.[3][4] |
| Incorrect Receptor Fluid in Franz Cell | For hydrophobic drugs like this compound, a purely aqueous receptor fluid may not maintain sink conditions. Consider using a receptor medium with a solubilizing agent (e.g., a certain percentage of ethanol or Transcutol®) to ensure the permeated drug is readily dissolved. |
| Membrane Integrity Issues | Ensure the skin membrane (human, porcine, or synthetic) is properly prepared and handled to avoid damage. Conduct a pre-test with a marker compound to verify membrane integrity. |
| Air Bubbles in Franz Cell | Check for and remove any air bubbles between the membrane and the receptor fluid, as they can impede diffusion. |
Problem 2: Instability of this compound Formulation (e.g., phase separation, crystallization)
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor Emulsification | In nanoemulsion formulations, optimize the surfactant and co-surfactant concentrations and the homogenization process (e.g., speed, duration) to achieve a stable droplet size.[9] |
| Temperature Sensitivity | Some formulations, especially those prepared by phase inversion temperature (PIT) methods, can be sensitive to storage temperature.[10][11] Conduct stability studies at different temperatures to determine the optimal storage conditions. |
| Ingredient Incompatibility | Ensure all excipients are compatible with this compound and with each other. Unwanted interactions can lead to instability.[12] |
| Incorrect Order of Ingredient Addition | The sequence of adding ingredients during manufacturing can be critical. For example, some polymers need to be fully hydrated before other components are added to prevent clumping and instability.[4] |
Data Presentation: Comparative Permeation of this compound Formulations
The following tables summarize quantitative data from various studies on the effect of different formulations on the permeation of this compound (or its salt, ammonium glycyrrhizinate) through the skin, as determined by in vitro Franz diffusion cell studies.
Table 1: Comparison of this compound Permeation from Different Formulations
| Formulation | Drug Form | Skin Model | Permeation Flux (μg/cm²/h) | Cumulative Permeation after 24h (μg/cm²) | Reference |
| O/W Emulsion | Glycyrrhetinic Acid | Human SCE¹ | 0.41 ± 0.13 | Not Reported | [6][10] |
| Nanoemulsion | Glycyrrhetinic Acid | Human SCE¹ | 0.60 ± 0.08 | Not Reported | [6][10] |
| Coarse Suspension | Glycyrrhetinic Acid | Pig Ear Skin | Not Reported | 3.29 | [13] |
| SmartCrystal® | Glycyrrhetinic Acid | Pig Ear Skin | Not Reported | 7.13 | [13] |
| O/W Nanoemulsion | Glycyrrhizic Acid Salt | Pig Ear Skin | Not Reported | 4.24 | [13] |
¹SCE: Stratum Corneum and Epidermis
Table 2: Permeation of Ammonium Glycyrrhizinate from Ethosomes vs. Control Solutions
| Formulation | Drug Form | Skin Model | Cumulative Amount Permeated (%) | Reference |
| Aqueous Solution | Ammonium Glycyrrhizinate | Human Skin | 8.9 | [1] |
| Hydroalcoholic Solution | Ammonium Glycyrrhizinate | Human Skin | 22.3 | [1] |
| Ethosomes | Ammonium Glycyrrhizinate | Human Skin | 63.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Ethosomes (Cold Method)
This protocol is adapted from the general cold method for preparing ethosomes.[1][3]
-
Preparation of the Organic Phase:
-
Dissolve the desired amount of this compound and phospholipids (e.g., soy phosphatidylcholine, 2% w/v) in ethanol (45% v/v) in a covered vessel.
-
Stir the mixture vigorously at room temperature using a magnetic stirrer until all components are fully dissolved.
-
-
Hydration:
-
In a separate vessel, heat purified water to 30°C.
-
Slowly add the heated water to the organic phase in a thin stream with continuous stirring.
-
-
Vesicle Formation:
-
Continue stirring for 5-10 minutes in the covered vessel to allow for the formation of ethosomal vesicles.
-
-
Size Reduction (Optional):
-
To obtain a smaller and more uniform vesicle size, the ethosomal suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
-
Storage:
-
Store the final ethosomal formulation in a sealed container under refrigeration.
-
Protocol 2: Preparation of this compound-Loaded Nanoemulsion (Phase Inversion Temperature - PIT Method)
This protocol is based on the PIT method described for preparing glycyrrhetinic acid nanoemulsions.[10][11]
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound (e.g., 0.5% w/w) in the selected oil (e.g., isopropyl myristate) and surfactant mixture.
-
Aqueous Phase: Prepare the aqueous phase, which typically consists of purified water.
-
-
Mixing and Heating:
-
Combine the oil and aqueous phases and heat the mixture under gentle stirring. The heating rate should be controlled (e.g., 1-2°C/min).
-
-
Phase Inversion:
-
As the temperature increases, the mixture will become turbid as it approaches the phase inversion temperature. Continue heating until the mixture becomes clear, indicating the formation of a microemulsion.
-
-
Cooling and Nanoemulsion Formation:
-
Rapidly cool the clear microemulsion under manual stirring using an ice bath. This rapid cooling through the phase inversion temperature results in the formation of a stable oil-in-water nanoemulsion with a small droplet size.
-
-
Characterization and Storage:
-
Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential. Store in a sealed container at a controlled temperature.
-
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This is a generalized protocol for assessing the skin permeation of this compound from various formulations.
-
Membrane Preparation:
-
Excised human or porcine skin is commonly used. Carefully remove subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Equilibrate the skin membranes in the receptor solution for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with a suitable degassed receptor fluid (e.g., phosphate-buffered saline with a solubilizer for this compound) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.
-
-
Application of Formulation:
-
Apply a known quantity of the this compound formulation to the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Visualizations
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: Strategies to enhance this compound delivery through the stratum corneum.
References
- 1. Therapeutic and cosmeceutical potential of ethosomes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.typology.com [us.typology.com]
- 3. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethosomes for skin delivery of ammonium glycyrrhizinate: in vitro percutaneous permeation through human skin and in vivo anti-inflammatory activity on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nanoemulsions as vehicles for topical administration of glycyrrhetic acid: characterization and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Skin Penetration of Hydrophobic Glycyrrhetinic Acid Smar...: Ingenta Connect [ingentaconnect.com]
Mitigating mineralocorticoid-like side effects of enoxolone derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the mineralocorticoid-like side effects of enoxolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the mineralocorticoid-like side effects of this compound derivatives and what is the underlying mechanism?
Answer:
This compound, also known as 18β-glycyrrhetinic acid, and its derivatives can cause a syndrome of apparent mineralocorticoid excess, leading to side effects such as hypertension, sodium and water retention, and hypokalemia.[1][2] These effects are not due to direct binding to the mineralocorticoid receptor (MR), but rather through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][2]
Normally, 11β-HSD2 inactivates cortisol to cortisone in mineralocorticoid-sensitive tissues like the kidneys.[3] By inhibiting this enzyme, this compound derivatives allow cortisol to accumulate and bind to the mineralocorticoid receptor, leading to the downstream effects characteristic of excessive aldosterone.[1][2]
Q2: How can we predict the mineralocorticoid-like side effects of our novel this compound derivatives?
Answer:
The primary approach to predicting these side effects is to perform a series of in vitro assays early in the drug discovery process. The key assays are:
-
11β-HSD2 Inhibition Assay: This assay directly measures the inhibitory activity of your compound on the target enzyme. A lower IC50 value indicates a higher potential for causing mineralocorticoid-like side effects.
-
Mineralocorticoid Receptor (MR) Binding Assay: Although the primary mechanism is not direct MR activation, it is crucial to rule out any direct agonist activity of your derivatives at the MR.
-
Cell-Based Reporter Assays: These assays, often performed in cell lines stably expressing the human mineralocorticoid receptor and a reporter gene, can assess the functional consequences of 11β-HSD2 inhibition in a cellular context.[4]
A compound with high 11β-HSD2 inhibitory activity and/or direct MR agonism is highly likely to exhibit mineralocorticoid-like side effects in vivo.
Q3: What are the main strategies to mitigate these side effects?
Answer:
There are two primary strategies to mitigate the mineralocorticoid-like side effects of this compound derivatives:
-
Structural Modification: The most effective long-term strategy is to modify the chemical structure of the this compound derivative to reduce its affinity for 11β-HSD2 while retaining the desired therapeutic activity. This involves extensive structure-activity relationship (SAR) studies.
-
Co-administration with a Mineralocorticoid Receptor Antagonist: For compounds that are already in development or where structural modification is not feasible, co-administration with an MR antagonist like spironolactone or eplerenone can block the downstream effects of cortisol-mediated MR activation.[5]
Q4: Troubleshooting: We are observing unexpected hypertension in our animal model. How can we confirm it is due to the mineralocorticoid activity of our compound?
Answer:
If you observe hypertension in your animal model, a systematic approach is needed to determine if it is a mineralocorticoid-mediated effect.
-
Measure Serum Electrolytes: Check for hypokalemia (low potassium) and hypernatremia (high sodium), which are hallmarks of mineralocorticoid excess.
-
Assess the Renin-Angiotensin-Aldosterone System (RAAS): Measure plasma renin activity and aldosterone levels. In cases of apparent mineralocorticoid excess caused by this compound derivatives, you would expect to see suppressed renin and aldosterone levels due to the negative feedback from sodium and water retention.[1]
-
Administer an MR Antagonist: Treat a cohort of hypertensive animals with your compound and an MR antagonist (e.g., spironolactone). If the hypertension is mediated by MR activation, the blood pressure should normalize.[5]
Q5: Are there any known structural modifications to this compound that reduce mineralocorticoid activity?
Answer:
Yes, structure-activity relationship (SAR) studies have identified key regions of the this compound molecule that can be modified to reduce 11β-HSD2 inhibition. Modifications at the C-3 and C-30 positions of the triterpenoid backbone have been explored to improve the therapeutic index. For instance, creating derivatives with altered polarity or steric hindrance near these positions can decrease the affinity for 11β-HSD2. Additionally, the development of solid dispersions of glycyrrhetinic acid with polymers like Soluplus® has been shown to enhance bioavailability and anti-inflammatory activity, which could potentially allow for lower, more targeted dosing, thereby reducing side effects.[6]
Experimental Protocols
Protocol 1: In Vitro 11β-HSD2 Inhibition Assay
Objective: To determine the IC50 value of an this compound derivative for the inhibition of human 11β-HSD2.
Materials:
-
Human recombinant 11β-HSD2
-
Cortisol
-
[³H]-Cortisol (radiolabeled)
-
NADP+ (cofactor)
-
Scintillation fluid
-
Test compound (this compound derivative)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates
Methodology:
-
Prepare a reaction mixture containing assay buffer, NADP+, and human recombinant 11β-HSD2.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., this compound) and a negative control (vehicle).
-
Add a mixture of cortisol and [³H]-cortisol to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Separate the substrate ([³H]-cortisol) from the product ([³H]-cortisone) using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of [³H]-cortisone produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mineralocorticoid Receptor (MR) Binding Assay
Objective: To assess the binding affinity of an this compound derivative to the human mineralocorticoid receptor.
Materials:
-
Human MR-expressing cells or purified MR protein
-
[³H]-Aldosterone (radiolabeled ligand)
-
Unlabeled aldosterone (for competition)
-
Test compound (this compound derivative)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing the MR source (cells or protein) and binding buffer.
-
In a series of tubes or a 96-well plate, add a fixed concentration of [³H]-aldosterone.
-
Add increasing concentrations of the test compound or unlabeled aldosterone (for determining non-specific binding and as a positive control).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki or IC50 value.
Protocol 3: In Vivo Assessment of Mineralocorticoid-like Side Effects in a Rodent Model
Objective: To evaluate the in vivo effects of an this compound derivative on blood pressure and serum electrolytes in rats or mice.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto)
-
Test compound (this compound derivative)
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Electrolyte analyzer
Methodology:
-
Acclimatize the animals to the housing and blood pressure measurement procedures.
-
Divide the animals into groups: vehicle control, test compound at different doses, and a positive control (e.g., aldosterone or fludrocortisone).
-
Administer the compounds daily for a specified period (e.g., 7-14 days) via the intended clinical route (e.g., oral gavage).
-
Monitor blood pressure and heart rate daily.
-
House the animals in metabolic cages at baseline and at the end of the study to measure urine volume, sodium, and potassium excretion.
-
Collect blood samples at baseline and at the end of the study to measure serum sodium and potassium levels, as well as plasma renin and aldosterone concentrations.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., kidneys, heart) for histopathological analysis if required.
-
Analyze the data for significant changes in blood pressure, serum and urine electrolytes, and plasma hormones compared to the control group.
Quantitative Data Summary
Table 1: IC50 Values of this compound and Derivatives for 11β-HSD2 Inhibition
| Compound | 11β-HSD2 IC50 (nM) | Reference |
| This compound (18β-glycyrrhetinic acid) | 11 | [1] |
| Carbthis compound | ~20 | [7] |
| Derivative A | Data to be populated by the researcher | |
| Derivative B | Data to be populated by the researcher |
Table 2: Effects of Mitigation Strategies on Blood Pressure and Electrolytes in Animal Models
| Treatment Group | Change in Mean Arterial Pressure (mmHg) | Change in Serum Potassium (mEq/L) | Reference |
| Vehicle | +2 ± 1.5 | -0.1 ± 0.05 | [3] |
| This compound Derivative X | +25 ± 3.2 | -0.8 ± 0.1 | [3] |
| This compound Derivative X + Spironolactone | +5 ± 2.1 | -0.2 ± 0.08 | [5] |
| Optimized Derivative Y | +8 ± 2.5 | -0.3 ± 0.09 | Hypothetical data |
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chronic Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity Decreases Hypertension, Insulin Resistance, and Hypertriglyceridemia in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in Vitro triple screen model for human mineralocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "mineralocorticoid-like" actions conferred on corticosterone by carbthis compound are inhibited by the mineralocorticoid receptor (type I) antagonist RU28318 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08025K [pubs.rsc.org]
- 7. Mineralocorticoid activity of carbthis compound: contrasting effects of carbthis compound and liquorice on 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Enoxolone and Carbenoxolone
For Researchers, Scientists, and Drug Development Professionals
Enoxolone (also known as 18β-glycyrrhetinic acid) and its synthetic derivative, Carbthis compound, are both renowned for their anti-inflammatory properties. Derived from the licorice root (Glycyrrhiza glabra), these compounds have garnered significant interest in the scientific community for their therapeutic potential. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data and methodologies, to aid in research and development.
Core Mechanisms of Anti-Inflammatory Action
Both this compound and carbthis compound exert their anti-inflammatory effects through multiple pathways. The primary and most well-documented mechanism is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme is responsible for the conversion of active cortisol to inactive cortisone, thereby regulating local glucocorticoid concentrations.[1][2] By inhibiting 11β-HSD, both compounds increase the local bioavailability of cortisol, which has potent anti-inflammatory effects.[1]
Beyond this primary mechanism, both molecules have been shown to modulate other key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokines: Carbthis compound has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][4] this compound has also been shown to reduce the production of cytokines and has been observed to modulate IL-17A.[5][6]
-
Suppression of NF-κB and NLRP3 Inflammasome Signaling: Carbthis compound has been shown to suppress the NF-κB and NLRP3 inflammasome signaling pathways, which are central to the inflammatory response.[3][4] this compound can also affect the NF-κB pathway by preventing the glucocorticoid receptor from interacting with this transcription factor.[7]
-
Inhibition of Prostaglandin Metabolism: this compound inhibits enzymes that metabolize prostaglandins PGE-2 and PGF-2α to their inactive forms, thereby increasing their local concentrations.[2] Prostaglandins can have complex roles in inflammation, but this action is thought to contribute to the gastroprotective effects of this compound.[2]
-
Toll-like Receptor 4 (TLR4) Inhibition: this compound and its precursor glycyrrhizin have been identified as inhibitors of TLR4, a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers an inflammatory cascade.[8][9]
-
Gap Junction Inhibition: Carbthis compound is a known inhibitor of gap junction communication, which can play a role in reducing neuroinflammation.[1][3][4]
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes available quantitative data on the anti-inflammatory effects of this compound and carbthis compound. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Carbthis compound | Reference(s) |
| 11β-HSD1 Inhibition | Potent inhibitor, specific IC50 values not found in direct comparison. | IC50 of 52 nM (selective inhibitor BVT-14225 for comparison). Carbthis compound is a non-selective inhibitor of 11β-HSD1 and 11β-HSD2.[10] | [10] |
| Cytokine Inhibition | Reduces IL-1α and IL-8 excretion in an ex-vivo human gingival mucosa model.[11] Modulates IL-17A in COVID-19 patients.[6] | Significantly inhibits endotoxin-induced increases in TNF-α in serum and bronchoalveolar lavage fluid in rats.[8] Decreases levels of IL-6 and TNF-α in the liver of obese mice.[11] | [6][8][11] |
| NF-κB Inhibition | Can prevent the glucocorticoid receptor from interacting with the NF-κB transcription factor.[7] | Suppresses NF-κB signaling.[3][4] | [3][4][7] |
| Anti-inflammatory Effect in vivo | Suppresses inflammatory signaling and apoptosis in chondrocytes via the ERK1/2 pathway.[12] | Pretreatment significantly inhibited endotoxin-induced increase in lung neutrophils in rats.[8] | [8][12] |
Experimental Protocols
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1.
-
Enzyme Source: Lysates from E. coli or insect cells overexpressing human, mouse, or rat 11β-HSD1.[13]
-
Substrate and Cofactor: Tritiated-cortisone and NADPH.[13]
-
Procedure:
-
The enzyme, substrate, cofactor, and test compound (this compound or carbthis compound at various concentrations) are incubated at room temperature.[13]
-
The reaction is stopped by adding a non-specific HSD inhibitor like glycyrrhetinic acid.[13]
-
Tritiated cortisol is captured using an anti-cortisol monoclonal antibody and scintillation proximity assay (SPA) beads.[13]
-
The amount of radiolabel bound to the beads is measured using a scintillation counter.[13]
-
Percentage inhibition is calculated relative to a control without the test compound.[13]
-
-
Data Analysis: IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Cytokine Measurement in Cell Culture Supernatants
This protocol describes the measurement of pro-inflammatory cytokines released from cells in response to an inflammatory stimulus, and the effect of test compounds.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells like peripheral blood mononuclear cells (PBMCs).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or other appropriate stimulants.
-
Procedure:
-
Cells are plated and pre-treated with various concentrations of this compound or carbthis compound for a specified time (e.g., 1-2 hours).
-
The inflammatory stimulus (e.g., LPS) is added to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
-
Data Analysis: The reduction in cytokine concentration in the presence of the test compound is calculated relative to the stimulated control without the compound.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Line: A cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Inflammatory Stimulus: TNF-α or another NF-κB activator.
-
Procedure:
-
The cells are pre-treated with different concentrations of this compound or carbthis compound.
-
The cells are then stimulated with TNF-α to activate the NF-κB pathway.
-
After a suitable incubation period, the cells are lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.
-
-
Data Analysis: The inhibition of NF-κB-driven luciferase expression is calculated by comparing the luminescence of treated cells to that of stimulated, untreated cells.
Visualizing the Mechanisms
Signaling Pathway of 11β-HSD Inhibition
Caption: Inhibition of 11β-HSD1 by this compound/carbthis compound increases intracellular cortisol levels.
NF-κB Signaling Pathway Inhibition
Caption: Carbthis compound can inhibit the NF-κB pathway, preventing pro-inflammatory gene transcription.
General Experimental Workflow for Comparing Anti-Inflammatory Effects
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gap-junction inhibitor carbthis compound suppresses the differentiation of Th17 cells through inhibition of IL-23 expression in antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and anti-inflammatory properties of carbthis compound: a review | springermedizin.de [springermedizin.de]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of carbthis compound on alveolar fluid clearance and lung inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and anti-inflammatory properties of carbthis compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Carbthis compound ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebulized glycyrrhizin/enoxolone drug modulates IL-17A in COVID-19 patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
Enoxolone vs. Glycyrrhetinic Acid: A Comparative Analysis for Researchers
A deep dive into the comparative pharmacology and experimental data of the stereoisomers of glycyrrhetinic acid, providing researchers, scientists, and drug development professionals with a comprehensive guide to their activities and mechanisms.
Introduction: Clarifying the Nomenclature
In the realm of triterpenoid research, the terms "enoxolone" and "glycyrrhetinic acid" are often used interchangeably, leading to potential ambiguity. It is crucial to establish a clear distinction for the purpose of scientific comparison. "this compound" exclusively refers to the 18β-glycyrrhetinic acid stereoisomer. Conversely, "glycyrrhetinic acid" can denote a mixture of its stereoisomers or, more specifically, either the 18β- or 18α- form. This guide will focus on the comparative analysis of these two primary stereoisomers: 18β-glycyrrhetinic acid (this compound) and 18α-glycyrrhetinic acid, to elucidate their distinct pharmacological profiles.
Comparative Analysis of Biological Activity: In Vitro Data
The anti-inflammatory properties of the glycyrrhetinic acid stereoisomers have been a primary focus of investigation. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have demonstrated that both isomers can inhibit the production of key inflammatory mediators. Notably, studies suggest that the 18α-epimer exhibits a more potent inhibitory effect on nitric oxide (NO) and interleukin-6 (IL-6) production compared to its 18β counterpart.[1]
| Parameter | 18β-Glycyrrhetinic Acid (this compound) | 18α-Glycyrrhetinic Acid | Reference Cell Line/System |
| Inhibition of Nitric Oxide (NO) Production | Dose-dependent inhibition | Superior inhibition compared to 18β-GA | LPS-stimulated RAW 264.7 cells |
| Inhibition of Interleukin-6 (IL-6) Production | Dose-dependent inhibition | Superior inhibition compared to 18β-GA | LPS-stimulated RAW 264.7 cells |
| Inhibition of TNF-α Production | Dose-dependent inhibition | Dose-dependent inhibition | LPS-stimulated RAW 264.7 cells |
| Inhibition of 5β-reductase | >50% inhibition at equimolar ratio with substrate | >50% inhibition at equimolar ratio with substrate | Rat liver microsomes |
Comparative Analysis of Biological Activity: In Vivo Data
In vivo models provide further insight into the differing efficacy of the glycyrrhetinic acid stereoisomers, which can be influenced by factors such as absorption and metabolism. In the carrageenan-induced paw edema model in mice, 18α-glycyrrhetinic acid was found to be more active than 18β-glycyrrhetinic acid (this compound).[2] This suggests a potentially stronger intrinsic anti-inflammatory effect of the 18α isomer in this acute inflammation model.
| Parameter | 18β-Glycyrrhetinic Acid (this compound) | 18α-Glycyrrhetinic Acid | Animal Model |
| Anti-inflammatory Activity (Carrageenan-induced edema) | Active | More active than 18β-GA | Mice |
| Anti-allergic Activity (Contact dermatitis) | Exhibited anti-allergic effects | No significant effect | Murine models |
| Anti-allergic Activity (IgE-mediated immediate allergic dermatitis) | Exhibited anti-allergic effects | No significant effect | Murine models |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of the two stereoisomers exhibit notable differences, which likely contribute to their varying in vivo activities. Studies in rats have shown that after individual oral administration, there is no significant difference in their pharmacokinetic profiles. However, in a combined administration, the bioavailability of 18β-glycyrrhetinic acid is significantly affected.[3] Furthermore, research in mice suggests that 18α-glycyrrhetinic acid has low absorption from the gastrointestinal tract, which may explain its lack of efficacy in certain systemic in vivo models despite its potent in vitro activity.
| Parameter | 18β-Glycyrrhetinic Acid (this compound) | 18α-Glycyrrhetinic Acid | Species |
| Cmax (Single oral administration) | Not significantly different from 18α-GA | Not significantly different from 18β-GA | Rats |
| Tmax (Single oral administration) | Not significantly different from 18α-GA | Not significantly different from 18β-GA | Rats |
| AUC (Single oral administration) | Not significantly different from 18α-GA | Not significantly different from 18β-GA | Rats |
| AUC (Combined oral administration) | Significantly different from 18α-GA | Not significantly affected by co-administration | Rats |
| Gastrointestinal Absorption | Absorbed | Low absorption | Mice |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine and compare the inhibitory effects of 18β-glycyrrhetinic acid and 18α-glycyrrhetinic acid on the production of inflammatory mediators (NO, TNF-α, IL-6) in vitro.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[4]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either 18β-glycyrrhetinic acid or 18α-glycyrrhetinic acid. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response.[4][5] A vehicle control group and a positive control group (e.g., dexamethasone) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[6] Absorbance is read at 540 nm.
-
Measurement of Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control. IC₅₀ values are determined by non-linear regression analysis.
In Vivo Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema
Objective: To evaluate and compare the topical anti-inflammatory effects of 18β-glycyrrhetinic acid and 18α-glycyrrhetinic acid in an acute inflammation model.
Methodology:
-
Animals: Male CD-1 or BALB/c mice (20-25 g) are used.
-
Groups: Mice are randomly divided into control and treatment groups.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse (typically 2.5 µ g/ear ).[7][8] The left ear serves as a non-inflamed control.
-
Treatment: The test compounds (18β-glycyrrhetinic acid or 18α-glycyrrhetinic acid) dissolved in the same vehicle are applied topically to the right ear 30 minutes before or after TPA application.[3][9] A vehicle control group and a positive control group (e.g., indomethacin) are included.
-
Measurement of Edema: After a specific period (typically 4-6 hours), the mice are euthanized, and a standard-sized circular biopsy is taken from both ears. The weight of the biopsies is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear biopsies. The percentage inhibition of edema is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100. ID₅₀ values can be calculated from dose-response curves.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of glycyrrhetinic acid isomers are mediated through the modulation of key signaling pathways involved in the inflammatory response. Both isomers have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory genes.
Caption: Anti-inflammatory signaling pathway of glycyrrhetinic acid.
Caption: Experimental workflow for comparative analysis.
Conclusion
The comparative analysis of 18β-glycyrrhetinic acid (this compound) and 18α-glycyrrhetinic acid reveals distinct pharmacological profiles. While both isomers exhibit anti-inflammatory properties, in vitro studies suggest a superior potency of the 18α-isomer in inhibiting certain inflammatory mediators. However, in vivo studies present a more complex picture, with the 18β-isomer demonstrating efficacy in models where the 18α-isomer is inactive, likely due to differences in gastrointestinal absorption. These findings underscore the importance of considering both the intrinsic activity and the pharmacokinetic properties of these stereoisomers in drug development. Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate their therapeutic potential and guide the selection of the appropriate isomer for specific inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies of the stereoisomers of glycyrrhetinic acid on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unequivocal glycyrrhizin isomer determination and comparative in vitro bioactivities of root extracts in four Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis [frontiersin.org]
- 9. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PMC [pmc.ncbi.nlm.nih.gov]
Enoxolone: A Promising Chondroprotective Agent in Osteoarthritis Research
For Immediate Release
A comprehensive in vitro analysis reveals the potent chondroprotective effects of enoxolone, a pentacyclic triterpenoid derived from licorice root, in models of osteoarthritis. This guide provides a comparative overview of this compound against other common chondroprotective agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Combating Chondrocyte Apoptosis and Inflammation
Osteoarthritis (OA) is characterized by the progressive degradation of articular cartilage, a process driven by inflammation and chondrocyte apoptosis. Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of OA by inducing chondrocyte death and the expression of matrix-degrading enzymes. Our in vitro validation focuses on the ability of this compound to counteract these IL-1β-induced detrimental effects.
This compound, also known as glycyrrhetinic acid, has demonstrated significant potential in protecting chondrocytes from IL-1β-induced apoptosis and suppressing inflammatory signaling pathways.[1][2] This guide compares the efficacy of this compound with established alternatives such as glucosamine, chondroitin sulfate, and the corticosteroid dexamethasone.
Comparative Efficacy of Chondroprotective Agents
The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of this compound's performance against other agents in mitigating the effects of IL-1β-induced chondrocyte damage.
Table 1: Effect of Chondroprotective Agents on Chondrocyte Viability in an IL-1β Induced Osteoarthritis Model
| Compound | Concentration | Cell Type | IL-1β Concentration | Change in Cell Viability | Reference |
| This compound | 20 µM | Rat Primary Chondrocytes | 10 ng/mL | Significant decrease in growth inhibition | [1][2] |
| Glucosamine | 20 mM | Rat Primary Chondrocytes | 10 ng/mL | Potent, broad-spectrum inhibition of IL-1β effects | [3] |
| Omaveloxolone | 10-500 nM | Rat Primary Chondrocytes | 10 ng/mL | Significantly improved viability | [4] |
| Dexamethasone | 100 nM | Human OA Chondrocytes | 0.1 ng/mL | Prevents synthesis of matrix-degrading factors | [5] |
Table 2: Modulation of Apoptosis-Related Markers by Chondroprotective Agents in an IL-1β Induced Osteoarthritis Model
| Compound | Concentration | Cell Type | Effect on Caspase-3 | Effect on Bcl-2 | Apoptosis Rate | Reference |
| This compound | Not Specified | Rat Primary Chondrocytes | Suppressed activation | Increased expression | Inhibited IL-1β mediated apoptosis | [1][2] |
| Glucosamine Sulfate | Not Specified | Rabbit & Human OA Models | Inhibited expression | Increased expression | Inhibited chondrocyte apoptosis | [6] |
| Chondroitin Sulfate | 50-400 µg/mL | Rat Chondrocytes | Decreased expression | Not Specified | Decreased apoptosis rate | [7] |
| Dexamethasone | 1 µM | Human Inflamed Chondrocytes | Reduced Caspase 3/7 | Not Specified | Reduced apoptosis | [8] |
| Omaveloxolone | 10 and 25 nM | Rat Chondrocytes | Not Specified | Promoted expression | Significantly reduced apoptosis ratio | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Primary Chondrocyte Isolation and Culture
Primary chondrocytes are extracted from the femoral head articular cartilage of healthy rats.[1][2] The cartilage is minced and digested with trypsin and collagenase to isolate the chondrocytes. Cells are then cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Identification of chondrocytes is confirmed through immunofluorescence staining for type II collagen.[1][2]
Induction of an In Vitro Osteoarthritis Model
To mimic the inflammatory conditions of osteoarthritis in vitro, cultured chondrocytes are treated with Interleukin-1β (IL-1β). A typical concentration used is 10 ng/mL, which has been shown to significantly reduce chondrocyte viability and induce apoptosis.[1][2][4]
Assessment of Cell Viability
Chondrocyte viability is quantified using the Cell Counting Kit-8 (CCK-8) assay.[1][2][4] This colorimetric assay measures the activity of dehydrogenases in viable cells. Chondrocytes are seeded in 96-well plates and treated with the respective compounds and/or IL-1β for specified time intervals. The absorbance is then measured at 450 nm to determine the number of viable cells.
Evaluation of Apoptosis
Apoptosis is assessed through multiple methods:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.[1]
-
Flow Cytometry: Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.[9]
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as caspase-3 and Bcl-2, are determined by Western blot analysis.[1][4]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of this compound's chondroprotective effects.
Caption: this compound's mechanism of action in chondrocytes.
Caption: In vitro experimental workflow for validating chondroprotective effects.
Conclusion
The in vitro evidence strongly supports the chondroprotective properties of this compound. By suppressing IL-1β-induced apoptosis and inflammatory signaling through the ERK1/2 pathway, this compound presents itself as a compelling candidate for further investigation in the development of novel therapies for osteoarthritis.[1][2] This guide provides a foundational comparison to aid researchers in evaluating its potential relative to other agents in the field.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Omaveloxolone inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of apoptosis and interaction with cartilage degeneration in osteoarthritis [frontiersin.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Dexamethasone as a Positive Control for Enoxolone Anti-inflammatory Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dexamethasone and enoxolone as anti-inflammatory agents, with a focus on utilizing dexamethasone as a positive control in relevant in vitro assays. The following sections detail their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for key anti-inflammatory assays.
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is a widely used positive control in anti-inflammatory research due to its well-characterized and broad-spectrum inhibitory effects on inflammatory pathways. This compound (also known as glycyrrhetinic acid), a natural triterpenoid from licorice root, has demonstrated significant anti-inflammatory properties. This guide serves as a resource for researchers designing and interpreting anti-inflammatory assays using this compound, with dexamethasone as a benchmark for activity.
Mechanisms of Anti-inflammatory Action
Dexamethasone and this compound exert their anti-inflammatory effects through distinct yet convergent pathways, primarily targeting the inhibition of pro-inflammatory mediators.
Dexamethasone: As a glucocorticoid, dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates gene expression by:
-
Transrepression: Inhibiting pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
-
Transactivation: Upregulating the expression of anti-inflammatory proteins.
This compound: The anti-inflammatory mechanism of this compound involves:
-
Inhibition of Prostaglandin Metabolism: this compound inhibits enzymes responsible for the breakdown of prostaglandins, which can have localized anti-inflammatory effects.
-
Reduction of Pro-inflammatory Cytokines: It has been shown to slow the production of inflammatory cytokines.[2]
-
Modulation of Signaling Pathways: this compound can influence intracellular signaling cascades, including the MAPK/ERK pathway.
Data Presentation: Comparative Efficacy
While direct, head-to-head quantitative comparisons of IC50 values for dexamethasone and this compound are limited in publicly available literature, existing studies provide valuable insights into their relative potency.
One in vitro study on a gingival inflammation model reported that this compound significantly reduced the production of the pro-inflammatory cytokines IL-1α, IL-6, and IL-8, and that this reduction was comparable to that achieved with dexamethasone.
Below are tables summarizing the inhibitory concentrations of dexamethasone on key inflammatory markers, which can serve as a benchmark for evaluating the activity of this compound.
Table 1: Inhibitory Concentration of Dexamethasone on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | Dexamethasone IC50 / Effective Concentration | Reference |
| IL-1β, IL-6, TNF-α | Human PBMCs | Various | Efficiently inhibited | [3] |
| IL-6, TNF-α | Whole Blood | LPS | Dose-dependent inhibition (significant at 1 nM) | [4] |
| GM-CSF, TNF-α | Human Mast Cells | FcεRI cross-linking | Dose-dependent inhibition (10-9 to 10-6 M) | [5] |
Table 2: Inhibitory Concentration of Dexamethasone on Pro-inflammatory Enzyme Expression
| Enzyme | Cell Type | Stimulant | Dexamethasone IC50 | Reference |
| COX-2 | Human Articular Chondrocytes | IL-1 | 0.0073 µM | [6] |
| COX-2 | HeLa Cells | MKK6 expression | ~10 nM | [7] |
| iNOS | Rat Hepatocytes | Cytokine Mixture | Marked repression at tested concentrations | [8] |
| iNOS | J774.2 Macrophages | LPS | Substantial suppression at 0.1 µM | [9] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Dexamethasone anti-inflammatory signaling pathway.
Caption: this compound anti-inflammatory signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Experimental Protocols
The following are detailed protocols for common in vitro anti-inflammatory assays.
Protocol 1: Measurement of Pro-inflammatory Cytokine Production by ELISA
This protocol is for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the specific cytokine of interest
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound or dexamethasone (positive control) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells pre-coated with a capture antibody.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve. Determine the percentage inhibition for each treatment group compared to the LPS-stimulated control.
Protocol 2: Western Blot Analysis of COX-2 and iNOS Expression
This protocol is for detecting the protein expression levels of COX-2 and iNOS in cell lysates.[10][11][12]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
LPS from E. coli
-
This compound
-
Dexamethasone
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, but use 6-well plates and a higher cell density (e.g., 1 x 10^6 cells/well).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize the COX-2 and iNOS signals to the loading control. Calculate the percentage inhibition for each treatment group.
Conclusion
Dexamethasone serves as an invaluable positive control for in vitro anti-inflammatory assays investigating the activity of novel compounds like this compound. Its potent and well-documented inhibition of key inflammatory pathways, including the NF-κB and MAPK signaling cascades, provides a robust benchmark for comparison. While direct quantitative comparisons of this compound and dexamethasone are still emerging, the available evidence suggests that this compound possesses significant anti-inflammatory properties, with a comparable effect on cytokine reduction in certain models. The detailed protocols provided in this guide offer a framework for researchers to conduct rigorous and reproducible anti-inflammatory assays, enabling a thorough evaluation of this compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 18α-Glycyrrhetinic Acid and 18β-Glycyrrhetinic Acid (Enoxolone) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related stereoisomers: 18α-glycyrrhetinic acid (18α-GA) and its more prevalent counterpart, 18β-glycyrrhetinic acid (enoxolone). Derived from the hydrolysis of glycyrrhizin, a major active component of licorice root, these pentacyclic triterpenoids exhibit a wide range of pharmacological effects.[1] This analysis summarizes key quantitative data from experimental studies to delineate the distinct and overlapping activities of these isomers, offering valuable insights for research and drug development.
Comparative Biological Activities: A Tabular Summary
The following tables present a consolidated view of the comparative activities of 18α-GA and 18β-GA across various biological domains. It is important to note that while 18β-GA is the major and more studied isomer, emerging research highlights the unique potential of 18α-GA in specific therapeutic areas.[2][3]
Table 1: Comparative Anti-Inflammatory Activity
| Target/Assay | 18α-GA | 18β-GA (this compound) | Key Findings | Reference |
| Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW264.7 cells) | More potent | Less potent | The 18α-epimer demonstrates superior inhibition of NO release compared to the 18β-epimer. | [4] |
| Inhibition of Interleukin-6 (IL-6) Production (LPS-stimulated RAW264.7 cells) | More potent | Less potent | Similar to its effect on NO, the 18α-epimer shows greater efficacy in reducing IL-6 production. | [4] |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | Inhibits | Inhibits | Both isomers are capable of inhibiting COX-2 expression, a key enzyme in the inflammatory pathway.[2][4] | [2][4] |
| Inhibition of 5-Lipoxygenase (5-LOX) | Inhibits | Inhibits | Both isomers have been shown to inhibit 5-LOX, another critical enzyme in the inflammatory cascade.[4] | [4] |
Table 2: Comparative Anti-Cancer Activity
| Cell Line | 18α-GA Derivative (Monoglucuronide) IC50 (µM) | 18β-GA Derivative (Monoglucuronide) IC50 (µM) | Key Findings | Reference |
| HepG2 (Hepatocellular carcinoma) | 6.67 | > 40 | The 18α-monoglucuronide derivative is significantly more cytotoxic to HepG2 cells. | [5] |
| HeLa (Cervical cancer) | 7.43 | > 40 | The 18α-monoglucuronide derivative shows markedly higher activity against HeLa cells. | [5] |
| A549 (Lung carcinoma) | 15.76 | > 40 | The 18α-monoglucuronide derivative is more effective in inhibiting the growth of A549 cells. | [5] |
Table 3: Comparative Antiviral Activity
Direct comparative studies with quantitative data (e.g., IC50 values) for 18α-GA and 18β-GA against the same viral strains are limited in the reviewed literature. However, existing research provides valuable insights.
| Virus | 18α-GA | 18β-GA (this compound) | Key Findings | Reference |
| Epstein-Barr Virus (EBV) | Effective | More active than glycyrrhizic acid | 18β-GA is reported to be 7.5-fold more active against EBV than its precursor, glycyrrhizic acid. Both isomers of glycyrrhizic acid were found to be effective.[6][7] | [6][7] |
| Herpes Simplex Virus-1 (HSV-1) | Not specified | More potent than glycyrrhizin | Glycyrrhetinic acid, in general, is about 10 times more effective at inhibiting HSV-1 replication than glycyrrhizin. | [7] |
Table 4: Comparative Antioxidant Activity
Signaling Pathways and Mechanisms of Action
Both 18α-GA and 18β-GA exert their biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary pathways influenced by these compounds.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the PI3K/Akt Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the activity of 18α-GA and 18β-GA.
Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Test compounds (18α-GA and 18β-GA) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 18α-GA and 18β-GA in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) as an indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds (18α-GA and 18β-GA)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 18α-GA or 18β-GA for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce NO production. Include a control group with cells and medium only, and an LPS-only group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition by the test compounds compared to the LPS-only group.
Western Blot Analysis for NF-κB Activation
This technique is used to detect the levels of key proteins involved in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, to assess the inhibitory effect of the compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or a stimulant (e.g., LPS or TNF-α). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
The comparative analysis of 18α-GA and 18β-GA reveals distinct activity profiles that are of significant interest for targeted therapeutic development. While 18β-GA (this compound) is the more abundant and generally more studied isomer with broad-spectrum activities, 18α-GA demonstrates superior potency in specific anti-inflammatory and anti-cancer contexts. The choice of isomer for further investigation should be guided by the specific therapeutic target and desired pharmacological effect. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to explore the therapeutic potential of these promising natural compounds. Further head-to-head comparative studies, particularly in the areas of antiviral and antioxidant activities, are warranted to fully elucidate the pharmacological nuances of these two stereoisomers.
References
- 1. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest, and Inhibiting Migration of A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Features of 18β-Glycyrrhetinic Acid: A Pentacyclic Triterpenoid of Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
Enoxolone vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of enoxolone, a natural compound derived from licorice root, and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from in vitro and in vivo studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
Executive Summary
This compound, also known as 18β-glycyrrhetinic acid, demonstrates significant anti-inflammatory properties through mechanisms distinct from traditional NSAIDs. While NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, this compound modulates inflammatory responses by targeting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This fundamental difference in their mechanism of action results in varied efficacy profiles and potentially different side-effect profiles. This guide delves into the available quantitative data to offer a comparative perspective on their anti-inflammatory effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and common NSAIDs from various experimental models.
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Rat Model)
| Compound | Dose | Efficacy (ED50) | Percentage Inhibition of Edema |
| This compound (Glycyrrhetinic Acid) | 200 mg/kg (p.o.) | 200 mg/kg[1] | Not directly reported |
| Diclofenac | 5 mg/kg | Not applicable | 56.17 ± 3.89% (at 2 hours)[2] |
| Diclofenac | 20 mg/kg | Not applicable | 71.82 ± 6.53% (at 3 hours)[2] |
ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response or effect.
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators
| Compound | Assay | Cell Type | IC50 / Effect |
| This compound | IL-1α, IL-6, IL-8 production | Human Gingival Keratinocytes | Significant reduction, comparable to dexamethasone[3] |
| Diclofenac | IL-1α-induced PGE2 release | Human Synovial Cells | 1.6 ± 0.02 nM[4] |
| Indomethacin | IL-1α-induced PGE2 release | Human Synovial Cells | 5.5 ± 0.1 nM[4] |
| Ibuprofen | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production | Mouse Peritoneal Macrophages | 0.33 mM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and NSAIDs are rooted in their distinct molecular targets and signaling pathways.
This compound: A Modulator of Inflammatory Signaling Cascades
This compound exerts its anti-inflammatory effects by interfering with multiple intracellular signaling pathways that regulate the expression of pro-inflammatory genes.[5][6] Key pathways affected by this compound include:
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of NF-κB, a pivotal transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5]
-
MAPK Signaling Pathway: this compound can modulate the activity of MAPKs, which are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[5]
-
ERK1/2 Signaling Pathway: Studies have indicated that this compound can activate the ERK1/2 pathway, which can have pro-survival effects in certain cell types, such as chondrocytes, potentially protecting them from inflammatory damage.[7]
NSAIDs: Inhibitors of Prostaglandin Synthesis
The primary mechanism of action for traditional NSAIDs like diclofenac, ibuprofen, and indomethacin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, NSAIDs effectively reduce the inflammatory response.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of pharmacological agents.
Objective: To evaluate the ability of a test compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rat.
Procedure:
-
Animal Grouping: Male Wistar rats are randomly divided into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like diclofenac), and one or more test groups receiving different doses of the compound being investigated (e.g., this compound).
-
Drug Administration: The test compounds and control substances are typically administered orally (p.o.) or intraperitoneally (i.p.) a set time (e.g., 60 minutes) before the induction of inflammation.
-
Induction of Edema: A standardized volume (e.g., 0.1 mL) of a carrageenan solution (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value, the dose that causes a 50% reduction in edema, can also be determined.[2]
In Vitro Cytokine Inhibition Assay
This in vitro assay is used to determine the ability of a compound to suppress the production of pro-inflammatory cytokines by immune cells.
Objective: To quantify the inhibitory effect of a test compound on the release of specific cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) from cultured cells stimulated with an inflammatory agent.
Procedure:
-
Cell Culture: A relevant cell line (e.g., human gingival keratinocytes, RAW 264.7 macrophages) is cultured under standard conditions.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., dexamethasone) for a specific duration (e.g., 1-2 hours).
-
Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or a combination of cytokines like TNF-α and IL-1β, to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of the target cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the stimulated control group. The IC50 value, the concentration that causes 50% inhibition of cytokine production, can then be determined.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow discussed in this guide.
References
- 1. Inhibition of rat acute inflammatory paw oedema by dihemiphthalate of glycyrrhetinic acid derivatives: comparison with glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis [frontiersin.org]
- 6. Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The anti-inflammatory and analgesic activities of antiphlogistic complexes with glycyrrhizic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enoxolone vs. Other Triterpenoids: A Comparative Analysis in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of enoxolone (also known as 18β-glycyrrhetinic acid) and other prominent triterpenoids, including ursolic acid, oleanolic acid, and betulinic acid. The information presented is collated from various preclinical studies to offer a comparative perspective on their therapeutic potential, supported by experimental data.
Quantitative Comparison of Cytotoxic Activity
The in vitro efficacy of this compound and other selected triterpenoids against various cancer cell lines is summarized below. The data is presented as IC50 values (in µM), which represent the concentration of a compound required to inhibit cell proliferation by 50%. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., incubation time, cell density, and assay method).
| Triterpenoid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound (18β-Glycyrrhetinic Acid) | A549 | Lung Cancer | 15.73[1] |
| NCI-H23 | Lung Cancer | 24.92[1] | |
| NCI-H460 | Lung Cancer | >10 (for some derivatives)[2] | |
| HeLa | Cervical Cancer | 1.1 - 2.0 (for some derivatives)[2] | |
| MCF-7 | Breast Cancer | 1.8 - 8.6 (for some derivatives)[2] | |
| MDA-MB-231 | Breast Cancer | 1.3 - 8.6 (for some derivatives)[2][3] | |
| Ursolic Acid | T47D | Breast Cancer | ~50.5 (converted from 231 µg/ml)[4] |
| MCF-7 | Breast Cancer | ~48.4 (converted from 221 µg/ml)[4] | |
| MDA-MB-231 | Breast Cancer | ~52.3 (converted from 239 µg/ml)[4] | |
| HCT15 | Colon Carcinoma | 30[5] | |
| HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h)[6] | |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h)[6] | |
| Oleanolic Acid | DU145 | Prostate Cancer | ~246.3 (converted from 112.57 µg/ml)[7] |
| MCF-7 | Breast Cancer | ~289.4 (converted from 132.29 µg/ml)[7] | |
| U87 | Glioblastoma | ~358.0 (converted from 163.60 µg/ml)[7] | |
| HCT15 | Colon Carcinoma | 60[5] | |
| HepG2 | Liver Cancer | 30[8] | |
| Betulinic Acid | EPG85-257P | Gastric Carcinoma | 10.97 - 18.74[9] |
| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96[9] | |
| A549 | Lung Cancer | 3.8 - 33.4[10] | |
| HeLa | Cervical Cancer | 6.67 - 74.1[10] | |
| Melanoma Cell Lines | Melanoma | 2.21 - 15.94[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[12][13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of triterpenoids for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.[18][19]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Signaling Pathways and Mechanisms of Action
This compound and other triterpenoids exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Comparative Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by this compound, ursolic acid, and oleanolic acid in cancer cells.
Caption: Key signaling pathways modulated by different triterpenoids.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic effects of triterpenoids on cancer cell lines.
Caption: Standard workflow for determining IC50 values.
Logical Relationship of Triterpenoid Effects
This diagram illustrates the general mechanism by which these triterpenoids lead to the inhibition of cancer cell growth.
References
- 1. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest, and Inhibiting Migration of A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of Enoxolone and Its Synthetic Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Enoxolone, a pentacyclic triterpenoid also known as 18β-glycyrrhetinic acid, is a natural product derived from the licorice root (Glycyrrhiza glabra). It has garnered significant attention in the scientific community for its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] However, challenges such as low solubility and bioavailability have spurred the development of numerous synthetic derivatives to enhance its therapeutic potential.[3] This guide provides an objective comparison of the performance of this compound and its synthetic derivatives, supported by experimental data, to aid researchers in the pursuit of novel therapeutics.
Performance Comparison: Anti-Cancer and Anti-Inflammatory Activities
The therapeutic efficacy of this compound has been significantly improved through chemical modifications. Synthetic derivatives have demonstrated superior performance in various preclinical studies, particularly in anti-cancer and anti-inflammatory applications. The following tables summarize the quantitative data from key studies, highlighting the enhanced potency of these derivatives compared to the parent compound.
Anti-Cancer Activity
The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (18β-GA) | HeLa | ~70 | [4] |
| Derivative 3a | HeLa | 11.4 ± 0.2 | [4] |
| This compound (18β-GA) | MCF-7 | 75.66 ± 1.52 | [5] |
| Derivative 42 | MCF-7 | 1.88 ± 0.20 | [5] |
| This compound (18β-GA) | MDA-MB-231 | 84.70 ± 1.73 | [5] |
| Derivative 42 | MDA-MB-231 | 1.37 ± 0.18 | [5] |
| Derivative 76 | A2780 (Ovarian) | 1.3 | [5] |
| Derivative 47 | KU7 (Bladder) | 0.38 | [5] |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its derivatives has been assessed through their ability to inhibit key inflammatory mediators, such as nitric oxide (NO) and prostaglandins.
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| This compound (18β-GA) | Proteasome Inhibition | 22.3 | [6] |
| Derivative 17 (3-O-isophthalate) | Proteasome Inhibition | 0.22 | [6] |
| Derivative 30 | IL-1β-induced PGE2 production (NHDF cells) | 1.0 | [7] |
| Derivative 12 | NO inhibition (RAW 264.7 cells) | 2.04 | [8] |
| Derivative 9 | NO inhibition (RAW 264.7 cells) | 18.5 | [8] |
| Derivative 6 | TPA-induced ear edema (40.0 mg/mL) | ~59.69% inhibition | [8] |
| This compound (18β-GA) complex | Indomethacin-induced TNF-α reduction | 27.5% reduction | [8] |
| This compound (18β-GA) complex | Indomethacin-induced IL-6 reduction | 16.2% reduction | [8] |
| This compound (18β-GA) complex | Indomethacin-induced IL-1β reduction | 17.9% reduction | [8] |
Key Signaling Pathways
This compound and its derivatives exert their biological effects by modulating critical signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-Inflammatory Assay)
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (this compound and its derivatives) and vehicle
-
Standard drug (e.g., Indomethacin, 5 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, standard drug, and test compound groups.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[9]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
MTT Assay (In Vitro Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound and its derivatives)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8][11]
-
After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[12][13]
-
The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved by adding 100-150 µL of the solubilization solution to each well.[8]
-
The plate is gently shaken to ensure complete dissolution of the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Experimental Workflow and Logical Relationships
The screening and development of novel this compound derivatives typically follow a structured workflow that integrates in vitro and in vivo assays.
Caption: A typical workflow for the screening of this compound derivatives.
The logical progression from in vitro to in vivo studies is crucial for efficient drug discovery. In vitro assays provide a rapid and cost-effective method for screening large libraries of compounds and elucidating mechanisms of action.[14] Promising candidates identified in vitro, characterized by high potency and low cytotoxicity, are then advanced to more complex and physiologically relevant in vivo models to assess their efficacy and safety in a whole-organism context.[9][14] This hierarchical approach ensures that only the most promising compounds are subjected to resource-intensive animal studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound suppresses apoptosis in chondrocytes and progression of osteoarthritis via modulating the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Proteasome Inhibition of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08025K [pubs.rsc.org]
- 9. Correlation between in vitro and in vivo immunomodulatory properties of lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]
- 12. Trioxolone Methyl, a Novel Cyano Enone-Bearing 18βH-Glycyrrhetinic Acid Derivative, Ameliorates Dextran Sulphate Sodium-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpsonline.com [wjpsonline.com]
Enoxolone's Impact on NF-κB Signaling: A Comparative Analysis
A comprehensive guide for researchers validating the therapeutic potential of Enoxolone, this document objectively compares its efficacy in modulating the NF-κB signaling pathway against established inhibitors, Parthenolide and BAY 11-7082. Detailed experimental protocols and quantitative data are provided to support further investigation.
This compound, a pentacyclic triterpenoid derived from the licorice root (Glycyrrhiza glabra), has garnered significant interest for its anti-inflammatory properties. A key mechanism underlying this effect is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This guide provides a comparative analysis of this compound's performance against two other well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082, offering researchers a data-driven resource for evaluating its potential in drug development.
Performance Comparison of NF-κB Inhibitors
The inhibitory effects of this compound and its alternatives on the NF-κB pathway have been quantified using various cellular assays. The following table summarizes key performance metrics, providing a direct comparison of their potency.
| Compound | Target in NF-κB Pathway | Assay Type | Cell Line | IC50 Value | Downstream Effects |
| This compound (Glycyrrhetinic Acid) | Inhibition of IκBα phosphorylation and p65 nuclear translocation | NF-κB Reporter Gene Assay | HepG2 | Concentration-dependent inhibition (Specific IC50 not consistently reported) | Dose-dependent reduction of iNOS and COX-2 expression.[1] |
| Parthenolide | Inhibition of IKKβ, preventing IκBα phosphorylation | NF-κB Reporter Gene Assay | RAW264.7 | ~5 µM | Inhibition of iNOS and COX-2 expression. |
| BAY 11-7082 | Irreversible inhibition of IκBα phosphorylation | NF-κB Reporter Gene Assay | HEK293, HeLa, Jurkat | 5 - 10 µM[2] | Inhibition of TNF-α-induced expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin).[2] |
Mechanism of Action: Inhibiting a Pro-inflammatory Cascade
The canonical NF-κB signaling pathway is a critical component of the cellular inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound, along with Parthenolide and BAY 11-7082, exerts its anti-inflammatory effects by intervening in this cascade, primarily by preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB retained in the cytoplasm, thereby blocking the transcription of inflammatory mediators.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the validation of this compound's effect on the NF-κB pathway, detailed protocols for key experiments are provided below.
Caption: A typical experimental workflow for validating NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Treatment and Lysis:
-
Pre-treat the transfected cells with varying concentrations of this compound or comparator compounds (e.g., Parthenolide, BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Transfer the cell lysates to a white-walled 96-well plate.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a time course (e.g., 0, 15, 30, 60 minutes) to observe the phosphorylation of IκBα and p65, or for a longer duration (e.g., 12-24 hours) to detect the expression of downstream targets like iNOS and COX-2.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, iNOS, COX-2, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control.
-
For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
-
Nuclear Extract Preparation:
-
Treat cells with this compound or comparator compounds and stimulate with an NF-κB activator as described for Western blotting.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling and Binding Reaction:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.
-
For competition assays, add an excess of unlabeled probe (specific competitor) or a non-specific oligonucleotide (non-specific competitor) to the reaction mixture before adding the labeled probe.
-
-
Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate (for biotin-labeled probes) or by autoradiography (for ³²P-labeled probes).
-
-
Data Analysis:
-
Analyze the shift in the mobility of the labeled probe, which indicates the formation of an NF-κB-DNA complex.
-
Compare the intensity of the shifted bands between different treatment groups to assess the effect of the inhibitors on NF-κB DNA binding.
-
References
Safety Operating Guide
Proper Disposal of Enoxolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of enoxolone, also known as glycyrrhetinic acid, to minimize environmental impact and maintain operational safety.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to proper handling and storage procedures for this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat. In cases where dust may be generated, respiratory protection is required.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, such as under a laboratory fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it separate from incompatible materials like strong oxidizing agents.[3][4]
-
Spill Management: In the event of a spill, avoid dust formation.[1] For minor spills, sweep up the dry material, and place it in a suitable, labeled container for waste disposal.[4][5] For major spills, prevent the substance from entering drains or water courses and recover the product wherever possible.[5]
This compound Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all national and local regulations governing chemical waste.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Identify the waste material as this compound.
-
Do not mix this compound waste with other chemical waste streams.
-
-
Containerization:
-
Disposal Pathway:
-
The recommended method for disposal is to transfer the contained this compound waste to a licensed chemical waste disposal company.
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all organizational and regulatory procedures.
-
Under no circumstances should this compound be discharged into sewers or waterways.[5]
-
Summary of this compound Safety Data
| Parameter | Information | Source |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Practically insoluble in water; soluble in ethanol, chloroform, dioxane, pyridine, or acetic acid. | [4][6] |
| Storage Temperature | Recommended storage at 2-8°C. | |
| Incompatible Materials | Strong oxidizing agents and strong bases. | [4] |
| Hazard Classification | Not classified as a hazardous substance or mixture in many SDSs. However, may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye and respiratory tract irritation. | [4][7] |
| Environmental Hazards | A draft assessment by the Government of Canada suggests this compound is not harmful to the environment. However, it is advised not to let the product enter drains. | [8] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. selectbotanical.com [selectbotanical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound and your health - Canada.ca [canada.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
